molecular formula C45H76O2 B15551358 Cholesteryl 9,12-octadecadienoate

Cholesteryl 9,12-octadecadienoate

Numéro de catalogue: B15551358
Poids moléculaire: 649.1 g/mol
Clé InChI: NAACPBBQTFFYQB-VTXJRSQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cholesteryl octadeca-9,12-dienoate is a cholesteryl octadecadienoate.

Propriétés

Formule moléculaire

C45H76O2

Poids moléculaire

649.1 g/mol

Nom IUPAC

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

Clé InChI

NAACPBBQTFFYQB-VTXJRSQISA-N

Origine du produit

United States

Foundational & Exploratory

Cholesteryl 9,12-octadecadienoate: A Core Biological Effector in Atherosclerosis and Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Cholesteryl 9,12-octadecadienoate, more commonly known as cholesteryl linoleate (B1235992), is a critical cholesteryl ester that plays a multifaceted role in human physiology and pathophysiology. As the most abundant cholesteryl ester in low-density lipoprotein (LDL) and atherosclerotic lesions, it is a key molecule in the development and progression of cardiovascular disease.[1] Concurrently, emerging research highlights its significant contribution to the innate immune system through its direct antibacterial properties. This whitepaper provides an in-depth analysis of the biological functions of this compound, with a focus on its pro-atherogenic and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Quantitative Analysis of Cholesteryl Linoleate Distribution

The concentration of cholesteryl linoleate varies significantly across different human tissues and is notably elevated in pathological conditions such as atherosclerosis. The following tables summarize the available quantitative data, providing a comparative overview of its distribution.

Table 1: Concentration of Cholesteryl Linoleate in Human Tissues

TissueConditionConcentration (mg/g tissue)Reference
Atherosclerotic Plaque (Carotid)Advanced Atherosclerosis1.73 (Ratio to Oleate)[2]
Atherosclerotic Plaque (Femoral)Advanced Atherosclerosis1.62 (Ratio to Oleate)[2]
Nasal FluidHealthy0.9 (μg/mL)[3]
BrainNormalDetectable levels[4]
Glioma TissueCancer0.1 - 10 (μmol/g)[5]
Adipose TissueHealthyVaries with diet[6]
LiverHealthy~1.2 - 7.9 (Total Cholesteryl Esters)[7]

Table 2: Cholesteryl Linoleate in Human Plasma and Lipoproteins

ComponentConditionConcentration/RatioReference
PlasmaHealthy2.51 (Ratio to Oleate)[2]
Low-Density Lipoprotein (LDL)General Range< 100 mg/dL (Optimal Total LDL)[8][9]
Serum Cholesteryl EstersVaried Diet (P:S ratio 2.0)~90% increase in Linoleate:Oleate ratio[10]

Biological Functions and Signaling Pathways

This compound exerts its biological effects through complex signaling pathways, primarily in the contexts of atherosclerosis and innate immunity.

Pro-Atherogenic Role and Signaling Cascade

Cholesteryl linoleate is a primary component of LDL particles.[1] In the artery wall, LDL and its lipid constituents can undergo oxidation, forming oxidized cholesteryl linoleate. These oxidized molecules are potent signaling effectors that contribute to the chronic inflammation characteristic of atherosclerosis.

Oxidized cholesteryl linoleate, particularly polyoxygenated cholesteryl ester hydroperoxides, acts as an endogenous ligand for Toll-like receptor 4 (TLR4) on macrophages.[11] This interaction triggers a signaling cascade that is central to the formation of foam cells, the hallmark of atherosclerotic lesions.

The binding of oxidized cholesteryl linoleate to the TLR4/MD-2 receptor complex initiates the recruitment of the spleen tyrosine kinase (Syk).[11] Syk activation leads to a downstream cascade involving Vav1, Ras, Raf, MEK1, and ERK1/2.[11] This pathway ultimately results in robust cytoskeletal rearrangements, membrane ruffling, and macropinocytosis, a process of non-specific uptake of lipoproteins and other extracellular fluids.[11] This enhanced uptake of lipids by macrophages leads to their transformation into foam cells and the progression of atherosclerotic plaques.[11][12]

Cholesteryl_Linoleate_Atherosclerosis_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage LDL LDL oxLDL Oxidized LDL (containing oxidized Cholesteryl Linoleate) LDL->oxLDL Oxidation TLR4 TLR4/MD-2 oxLDL->TLR4 Binds Syk Syk TLR4->Syk Recruits & Activates Downstream_Signaling Vav1, Ras, Raf, MEK1, ERK1/2 Syk->Downstream_Signaling Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Macropinocytosis Downstream_Signaling->Cytoskeletal_Rearrangement Foam_Cell Foam Cell Formation Cytoskeletal_Rearrangement->Foam_Cell Leads to

Fig 1. Oxidized Cholesteryl Linoleate Signaling in Macrophages.
Antimicrobial Function in Innate Immunity

Beyond its role in cardiovascular disease, cholesteryl linoleate has been identified as a component of the innate immune system, exhibiting direct antibacterial activity. It is found in mucosal secretions, such as human nasal fluid, where it contributes to the defense against pathogenic bacteria.[3]

The primary mechanism of action appears to involve the disruption of bacterial cell membranes. While the precise molecular interactions are still under investigation, it is hypothesized that the amphipathic nature of cholesteryl esters allows them to insert into and destabilize the bacterial lipid bilayer, leading to increased permeability and cell lysis. This bactericidal activity has been demonstrated against Gram-negative bacteria such as Pseudomonas aeruginosa.[3]

Antibacterial_Workflow CL Cholesteryl Linoleate Membrane_Interaction Interaction with Bacterial Membrane CL->Membrane_Interaction Bacteria Gram-Negative Bacterium (e.g., P. aeruginosa) Bacteria->Membrane_Interaction Membrane_Disruption Membrane Destabilization & Increased Permeability Membrane_Interaction->Membrane_Disruption Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis

References

An In-depth Technical Guide to Cholesteryl 9,12-octadecadienoate: Synthesis and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate (B1235992), is a crucial cholesterol ester deeply implicated in lipid metabolism and the pathogenesis of atherosclerosis. As the primary cholesteryl ester within low-density lipoproteins (LDL), its structure and synthesis are of significant interest to researchers in cardiovascular disease, lipidology, and drug development. This technical guide provides a comprehensive overview of the synthesis and structural characteristics of this compound, complete with detailed experimental protocols, tabulated quantitative data, and a visualization of its role in a key biological pathway.

Structure of this compound

This compound is an ester formed from the condensation of a cholesterol molecule and a linoleic acid molecule.[1] The IUPAC name for this compound is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate.[1]

The structure consists of the rigid, tetracyclic steroid nucleus of cholesterol attached to the flexible 18-carbon chain of linoleic acid, which contains two cis double bonds at the 9th and 12th positions. This combination of a rigid sterol and an unsaturated fatty acid chain imparts unique physicochemical properties to the molecule, influencing its packing in lipid bilayers and its role in lipoprotein structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC45H76O2[1]
Molecular Weight649.1 g/mol [1]
Exact Mass648.58453166 Da[1]
CAS Number604-33-1[1]
IUPAC Name[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]
SynonymsCholesteryl linoleate, Cholesterol Linoleate, 18:2 Cholesteryl ester, CE(18:2)[1]
Spectroscopic Data

The structural elucidation of this compound is heavily reliant on spectroscopic techniques. Key data from mass spectrometry, ¹H NMR, and IR spectroscopy are summarized below.

Table 2: Mass Spectrometry Data for this compound [1]

ParameterValue
InstrumentAgilent 6560 QTOF
IonizationESI
ModePositive
Precursor Adduct[M+Na]+
Precursor m/z671.5738
Collision Energy10 eV & 40 eV
Fragmentation Peaks (m/z)10 eV: 671.5735, 303.2304, 304.2324, 71.0839, 117.066740 eV: 109.1034, 123.1155, 271.241, 147.1136, 119.0832

Table 3: ¹H NMR Spectral Data for this compound [2]

Chemical Shift (ppm)MultiplicityAssignment
5.30 - 5.40mOlefinic protons of cholesterol and linoleate
4.60mH-3 of cholesterol
2.77tC-11 methylene (B1212753) protons of linoleate (between double bonds)
2.28tC-2 methylene protons of linoleate (adjacent to carbonyl)
0.68 - 2.05mOther cholesterol and linoleate protons

Table 4: IR Spectral Data for this compound [3]

Wavenumber (cm⁻¹)IntensityAssignment
~3010Weak=C-H stretch (alkene)
~2935, ~2868StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1465, ~1378MediumC-H bend (alkane)
~1175StrongC-O stretch (ester)

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including enzymatic and chemical approaches.

Enzymatic Synthesis

A biotechnological approach involves the use of modified cholesterol esterase in an organic solvent to catalyze the esterification of cholesterol with linoleic acid.[4]

Experimental Protocol: Enzymatic Synthesis [4]

  • Enzyme Modification: Modify cholesterol esterase with polyethylene (B3416737) glycol to enhance its solubility in hydrophobic organic solvents like benzene (B151609) or toluene.

  • Reaction Mixture: Dissolve the polyethylene glycol-modified cholesterol esterase in the chosen organic solvent.

  • Substrate Addition: Add cholesterol and linoleic acid to the reaction mixture. Optimal concentrations are typically above 20 mM for both substrates.

  • Reaction Conditions: Maintain the reaction at a suitable temperature (e.g., 37°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction over time by analyzing aliquots using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, purify the cholesteryl linoleate from the reaction mixture using column chromatography.

The enzymatic synthesis follows Michaelis-Menten kinetics, with apparent Km values of 3.7 mM for cholesterol and 7.6 mM for linoleic acid.[4] The specific activity of the esterification can reach 200-250 nmol/min/mg of protein.[4]

Chemical Synthesis: Cross-Coupling Method

A novel chemical synthesis involves a palladium-catalyzed cross-coupling reaction between cholesterol and an aroyl chloride.[5] While the reference describes the use of aroyl chlorides, a similar principle can be applied using linoleoyl chloride.

Experimental Protocol: Cross-Coupling Synthesis [5]

  • Reactant Preparation: In a clean vial, combine cholesterol (0.5 mmol, 194.0 mg) and sodium tert-butoxide (1.0 mmol, 100 mg).

  • Acyl Chloride Addition: Add linoleoyl chloride (1.0 mmol).

  • Catalyst and Solvent: Add the palladium catalyst, such as PdCl₂(dᵗbpf) complex, and 1,4-dioxane (B91453) as the solvent.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100°C for 2 hours.

  • Work-up and Purification: After the reaction, perform an appropriate work-up, which may include extraction and washing, followed by purification of the cholesteryl linoleate product by column chromatography.

Chemical Synthesis: Organocatalyzed Esterification

An efficient and less toxic method utilizes a triphenylphosphine-sulfur trioxide adduct as an organocatalyst for the esterification of cholesterol with fatty acids.[6]

Experimental Protocol: Organocatalyzed Esterification [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve equimolar amounts of cholesterol and linoleic acid in toluene.

  • Catalyst Addition: Add the triphenylphosphine-sulfur trioxide adduct to the solution.

  • Reaction Conditions: Heat the reaction mixture at 110°C.

  • Monitoring and Purification: Monitor the reaction progress by TLC. Once the reaction is complete, the cholesteryl linoleate can be isolated and purified using standard techniques like column chromatography.

Biological Significance and Signaling Pathway

Cholesteryl linoleate is the most abundant cholesteryl ester in human LDL and atherosclerotic plaques.[7] Its oxidation plays a critical role in the initiation and progression of atherosclerosis. Oxidized LDL (oxLDL), rich in oxidized cholesteryl linoleate, is a key driver of inflammation and foam cell formation in the arterial wall.[8][9]

One of the key signaling pathways activated by oxLDL in endothelial cells is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This leads to the expression of adhesion molecules that recruit monocytes to the vessel wall, a crucial early step in atherosclerosis.[10]

Cholesteryl_Linoleate_Atherosclerosis_Pathway LDL Low-Density Lipoprotein (LDL) (Rich in Cholesteryl Linoleate) oxLDL Oxidized LDL (oxLDL) LDL->oxLDL Receptor Scavenger Receptor (e.g., LOX-1) oxLDL->Receptor Binding IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) NFkB_p65_p50->Adhesion_Molecules Nuclear Translocation & Gene Transcription NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65_p50 Release Monocyte_Adhesion Monocyte Adhesion and Transmigration Adhesion_Molecules->Monocyte_Adhesion Upregulation on Cell Surface

Caption: oxLDL-mediated activation of endothelial NF-κB signaling.

Conclusion

This compound is a molecule of immense biological and chemical interest. Its synthesis, whether through enzymatic or chemical routes, offers diverse avenues for obtaining this compound for research purposes. A thorough understanding of its structure and its role in pathological signaling pathways, such as atherosclerosis, is critical for the development of novel therapeutic strategies targeting cardiovascular diseases. The data and protocols presented in this guide offer a valuable resource for professionals engaged in this field of research.

References

A Technical Guide to Cholesteryl 9,12-Octadecadienoate in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cholesteryl 9,12-octadecadienoate, the ester formed from cholesterol and linoleic acid, is the most abundant cholesteryl ester (CE) in human low-density lipoproteins (LDL) and atherosclerotic plaques. Its accumulation within macrophages is a pivotal event in the formation of foam cells, the hallmark of early-stage atherosclerosis. This technical guide provides an in-depth examination of the metabolic pathways governing the synthesis and hydrolysis of this compound, its pathological role in atherogenesis, and detailed protocols for its experimental analysis.

Core Lipid Metabolism Pathways

The intracellular concentration of this compound is tightly regulated by a dynamic cycle of synthesis (esterification) and breakdown (hydrolysis). This balance is critical for maintaining cellular cholesterol homeostasis.

Synthesis: Acyl-CoA:Cholesterol Acyltransferase (ACAT) Pathway

The esterification of free cholesterol with a fatty acyl-CoA, such as linoleoyl-CoA, to form this compound is catalyzed by the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT).[1][2][3] This process occurs in the endoplasmic reticulum and is crucial for storing excess cholesterol in the form of cytoplasmic lipid droplets, which prevents the toxic accumulation of free cholesterol in cellular membranes.[1][3]

In mammals, two isoforms of ACAT exist with distinct tissue distributions and roles:

  • ACAT1: Found ubiquitously in various tissues including macrophages, adrenal glands, and kidneys. It is the primary enzyme responsible for cholesteryl ester formation in macrophages, leading to foam cell development.[4][5]

  • ACAT2: Primarily expressed in the liver and intestine, where it plays a key role in supplying cholesteryl esters for assembly into apolipoprotein B-containing lipoproteins like Very Low-Density Lipoprotein (VLDL) and chylomicrons.[1][4][5]

The accumulation of cholesteryl esters produced by ACAT in macrophages is a critical event in the progression of atherosclerosis.[2][4]

G cluster_cytosol Cytosol / Endoplasmic Reticulum FC Free Cholesterol ACAT1 ACAT1 FC->ACAT1 Efflux Cholesterol Efflux (e.g., via ABCA1/ABCG1) FC->Efflux Linoleoyl_CoA Linoleoyl-CoA (from Linoleic Acid) Linoleoyl_CoA->ACAT1 CE_Droplet This compound (Stored in Lipid Droplet) ACAT1->CE_Droplet Esterification NCEH1 NCEH1 CE_Droplet->NCEH1 Mobilization NCEH1->FC Hydrolysis

Figure 1: Intracellular metabolism of this compound.
Hydrolysis: Neutral Cholesteryl Ester Hydrolase (NCEH) Pathway

The mobilization of free cholesterol from stored CE droplets is essential for reverse cholesterol transport, the process of removing cholesterol from peripheral cells and returning it to the liver.[6] This requires an initial, rate-limiting step of hydrolysis, catalyzed by neutral cholesteryl ester hydrolases (NCEHs) in the cytosol.[6][7]

While several enzymes have been investigated, Neutral Cholesteryl Ester Hydrolase 1 (NCEH1) is now recognized as playing a critical role in the hydrolysis of CEs in human and murine macrophage foam cells.[8][9][10][11] The free cholesterol generated by NCEH1 can then be effluxed from the cell to acceptors like apoA-I or HDL.[6][11]

In addition to cytosolic hydrolysis, CEs from endocytosed lipoproteins (like LDL) are hydrolyzed within lysosomes by Lysosomal Acid Lipase (LAL) to release free cholesterol into the cell.[12][13]

Role in Atherosclerosis and Foam Cell Formation

Atherosclerosis is characterized by the accumulation of lipids, particularly cholesteryl esters, within the arterial wall.[14] The formation of macrophage-derived foam cells is a key initiating event.[15][16]

The process unfolds as follows:

  • LDL Infiltration and Modification: Circulating LDL particles, rich in this compound, enter the arterial intima and become modified, primarily through oxidation (oxLDL).[17][18]

  • Macrophage Uptake: Macrophages internalize oxLDL via scavenger receptors (e.g., CD36, SR-A1).[19] This uptake is not regulated by intracellular cholesterol levels, leading to massive lipid accumulation.

  • Lysosomal & Cytosolic Processing: Inside the macrophage, the cholesteryl esters from oxLDL are hydrolyzed in lysosomes.[13][19] The resulting free cholesterol is transported to the endoplasmic reticulum, where it is rapidly re-esterified by ACAT1, forming new this compound.[13][15]

  • Lipid Droplet Accumulation: These newly synthesized CEs are stored in expanding cytoplasmic lipid droplets, giving the cell a "foamy" appearance.[15][20]

  • Oxidized Cholesteryl Esters: Within the oxidative environment of a lesion, cholesteryl linoleate (B1235992) is itself susceptible to oxidation.[21] These oxidized CEs are resistant to hydrolysis by NCEH, contributing to their persistent accumulation and the formation of insoluble lipid-protein complexes known as ceroid.[22]

G cluster_macrophage Macrophage Interior LDL Circulating LDL (Rich in Cholesteryl Linoleate) oxLDL Oxidized LDL (oxLDL) LDL->oxLDL Oxidation in Arterial Intima Uptake Scavenger Receptor Uptake (e.g., CD36) oxLDL->Uptake Macrophage Macrophage Lysosome Lysosome: CE Hydrolysis (LAL) Uptake->Lysosome FC Free Cholesterol Pool Lysosome->FC ER Endoplasmic Reticulum: Re-esterification (ACAT1) FC->ER LipidDroplet Lipid Droplet Accumulation (Cholesteryl Linoleate) ER->LipidDroplet FoamCell Foam Cell Phenotype LipidDroplet->FoamCell

Figure 2: Logical workflow of macrophage foam cell formation.

Quantitative Data Summary

The following tables summarize key quantitative data related to cholesteryl ester metabolism from cited literature.

ParameterCell Type / ConditionValueSignificanceReference
ACAT Activity LDL-treated J774 Macrophages10-30 fold higherJ774 cells are a model for foam cell formation and have a highly active esterification pathway compared to primary macrophages.[23]
ACAT Activity LDL-treated Mouse Peritoneal Macrophages(baseline)Primary macrophages do not readily become foam cells from native LDL, showing lower basal ACAT stimulation.[23]
ACAT Activity Acetyl-LDL-treated Mouse Peritoneal MacrophagesMarkedly stimulatedModified LDL (acetyl-LDL) strongly stimulates the ACAT pathway, leading to CE accumulation.[23]
Oxidized Lipids Human Atherosclerotic Plaques~30% of cholesteryl linoleate is oxidizedA significant portion of cholesteryl linoleate in plaques is oxidized, which can impair its metabolism and promote inflammation.[21]
NCEH1 Inhibition Mouse Peritoneal Macrophages (WT)Increased CE contentPharmacological inhibition of NCEH1 with paraoxon (B1678428) leads to the accumulation of cholesteryl esters, confirming its hydrolytic role.[8]
NCEH1 Knockout Mouse Peritoneal Macrophages (Nceh1-/-)No change in CE with inhibitorsInhibitors that increase CE in wild-type cells have no effect, demonstrating NCEH1 is the critical target for CE hydrolysis.[8]

Experimental Protocols & Workflows

Accurate analysis of this compound requires robust methods for extraction, separation, and quantification.

Protocol: Quantification of Cholesteryl Esters from Biological Samples

This protocol outlines a general workflow for analyzing cholesteryl ester content using modern chromatographic techniques.

Methodologies:

  • Lipid Extraction: Lipids are extracted from cells or tissues using a solvent system, typically a variation of the Folch or Bligh-Dyer methods involving chloroform (B151607) and methanol.

  • Separation:

    • Thin-Layer Chromatography (TLC): A cost-effective method to separate lipid classes. CEs are separated from other lipids (like free cholesterol and triglycerides) on a silica (B1680970) gel plate using a nonpolar mobile phase (e.g., hexane/diethyl ether/acetic acid).[24]

    • Liquid Chromatography (LC): Reverse-phase LC is commonly used for high-resolution separation of different CE species based on their fatty acyl chains.[25][26]

  • Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): After separation and saponification (to release fatty acids) and methylation, the resulting fatty acid methyl esters can be quantified. This provides compositional information.[24][27]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying intact cholesteryl ester molecules directly from the LC eluent.[25][26][27] It allows for the precise measurement of individual CE species like this compound.

G Start Biological Sample (Cells, Tissue, Plasma) Extract Lipid Extraction (e.g., Folch Method) Start->Extract Separate Separation of Lipid Classes Extract->Separate TLC Thin-Layer Chromatography (TLC) Separate->TLC LC Liquid Chromatography (LC) Separate->LC Quantify Detection & Quantification TLC->Quantify LC->Quantify GCMS Gas Chromatography-Mass Spectrometry (GC-MS, after derivatization) Quantify->GCMS LCMS Liquid Chromatography-Tandem MS (LC-MS/MS) Quantify->LCMS Data Data Analysis (Absolute Quantification) GCMS->Data LCMS->Data

Figure 3: Workflow for cholesteryl ester analysis.
Protocol: Macrophage Cholesteryl Ester Hydrolysis Assay

This assay measures the rate at which macrophages hydrolyze stored cholesteryl esters, providing a functional assessment of the NCEH pathway.

Methodologies:

  • Cell Culture and Foam Cell Formation: Mouse peritoneal macrophages or a cell line (e.g., J774) are cultured. To induce foam cell formation, cells are incubated with modified lipoproteins, such as acetylated LDL (acetyl-LDL), containing a radiolabeled cholesteryl ester like [3H]cholesteryl linoleate.[13] This allows for the accumulation of labeled CE in lipid droplets.

  • Chase Period: After loading, the cells are washed and incubated in fresh media containing a cholesterol acceptor (e.g., HDL or apoA-I). This period is the "chase," during which the hydrolysis of the stored [3H]CE is measured. Pharmacological inhibitors of NCEH1 (e.g., paraoxon) can be added during this phase to confirm the enzyme's role.[8]

  • Lipid Analysis: At various time points during the chase, the reaction is stopped. Lipids are extracted from both the cells and the media.

  • Quantification: The extracted lipids are separated by TLC to resolve [3H]cholesteryl linoleate from the product, [3H]cholesterol. The radioactivity in each spot is quantified using liquid scintillation counting. The rate of hydrolysis is determined by the appearance of [3H]cholesterol over time.[13] A non-hydrolyzable analog, [3H]cholesteryl linoleyl ether, can be used as a control marker for lipid droplet retention.[28]

G Start Culture Macrophages (e.g., Mouse Peritoneal) Load Loading Phase: Incubate with Acetyl-LDL containing [3H]Cholesteryl Linoleate Start->Load Chase Chase Phase: Incubate with Acceptor (HDL) +/- NCEH1 Inhibitor Load->Chase Stop Stop Reaction at Time Points Chase->Stop Extract Lipid Extraction (from Cells and Media) Stop->Extract Separate TLC Separation (Resolve [3H]CE and [3H]Cholesterol) Extract->Separate Quantify Quantification by Liquid Scintillation Counting Separate->Quantify End Calculate Hydrolysis Rate Quantify->End

Figure 4: Workflow for a CE hydrolysis assay in macrophages.

References

The Discovery and History of Cholesteryl Linoleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl linoleate (B1235992), the ester formed from cholesterol and linoleic acid, is the most abundant cholesteryl ester in human plasma lipoproteins, particularly low-density lipoprotein (LDL).[1] Its discovery and the elucidation of its metabolic pathways have been intrinsically linked to the broader history of lipid chemistry and the development of analytical techniques capable of separating and identifying these hydrophobic molecules. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to cholesteryl linoleate, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Timeline

The story of cholesteryl linoleate begins with the foundational discoveries of its constituent parts: cholesterol and fatty acids. While cholesterol was first identified in gallstones in the 18th century, the recognition of cholesterol esters as a distinct class of lipids came later.

A significant, though not definitively detailed, early contribution came from the Russian chemist and composer Aleksandr Borodin . In 1871, while studying the fatty degeneration of the myocardium, Borodin and his colleague Krylov discovered that the lipid accumulation was due to cholesterol rather than triglycerides.[2] This work is credited with the first isolation and description of cholesterol esters.[2] However, the specific identification of individual cholesteryl esters like cholesteryl linoleate would have to await the development of more sophisticated analytical methods.

By the mid-20th century, the presence and significance of cholesteryl linoleate were becoming clearer. A 1945 publication by Jacqueline S. Front and B. F. Daubert in the Journal of the American Chemical Society detailed a method for the determination of linoleic acid in cholesteryl linoleate, indicating that this specific ester was known and being actively investigated by this time.

The post-war period saw significant advancements in chromatographic techniques that were pivotal for lipid research. Thin-layer chromatography (TLC), first described in 1938, and later gas-liquid chromatography (GLC), which became viable for high-molecular-weight lipids in the 1960s, enabled the separation and quantification of individual cholesteryl esters. These methods allowed researchers to distinguish cholesteryl linoleate from other esters like cholesteryl oleate (B1233923) and palmitate.

A key publication in 1962 by V. Mahadevan and W. O. Lundberg provided a detailed method for the preparation of various long-chain fatty acid esters of cholesterol, including cholesteryl linoleate, via ester interchange. This work was crucial for providing pure standards for further biochemical and physiological studies.

The 1960s also marked a turning point in understanding the metabolism of cholesteryl linoleate with the discovery of lecithin-cholesterol acyltransferase (LCAT) in 1962. This enzyme, found in plasma, is responsible for the majority of cholesteryl ester formation in the bloodstream. The clinical significance of this pathway was highlighted by the description of familial LCAT deficiency in 1967 by Kaare R. Norum and Egil Gjone.[3]

Parallel to the discovery of its synthesis in plasma, the mechanisms of its hydrolysis were also being uncovered. Research into cholesterol esterase , an enzyme that hydrolyzes cholesteryl esters, began in the early 1900s with observations of enzymatic synthesis and hydrolysis of cholesterol esters in various tissues.[4] By the mid-20th century, methods for its preparation and activity measurement were being developed, leading to its crucial role in determining total serum cholesterol for clinical diagnostics.[4]

Table 1: Key Historical Milestones in the Discovery and Study of Cholesteryl Linoleate

YearMilestoneKey Researchers/Contributors
1871 First isolation and description of cholesterol esters.Aleksandr Borodin, Krylov
1938 First description of thin-layer chromatography (TLC).
1945 Publication of a method for the determination of linoleic acid in cholesteryl linoleate.Jacqueline S. Front, B. F. Daubert
1962 Detailed method for the preparation of cholesteryl linoleate published.V. Mahadevan, W. O. Lundberg
1962 Discovery of lecithin-cholesterol acyltransferase (LCAT).
1960s Development of gas-liquid chromatography (GLC) for the analysis of intact cholesteryl esters.
1967 Description of familial LCAT deficiency.Kaare R. Norum, Egil Gjone

Quantitative Data

Physical and Chemical Properties

The physical and chemical properties of cholesteryl linoleate are crucial for its biological function and for the development of analytical and therapeutic strategies.

Table 2: Physical and Chemical Properties of Cholesteryl Linoleate

PropertyValue
CAS Number 604-33-1[5]
Molecular Formula C45H76O2[5][6]
Molecular Weight 649.08 g/mol [1]
Melting Point 41-42.5 °C[5]
Appearance Powder[1]
Solubility Yields a clear, colorless solution in chloroform (B151607) at 100 mg/ml.[1]
Chemical Structure [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate[7]
Tissue Concentrations

Cholesteryl linoleate is a significant component of lipids in various tissues and lipoproteins. Its concentration can vary depending on diet and metabolic state.

Table 3: Concentration of Cholesteryl Linoleate in Human Tissues and Lipoproteins (Representative Values)

Tissue/LipoproteinConcentration/Percentage of Total Cholesteryl EstersReference
LDL Most abundant cholesteryl ester[1]
Aorta Increases in atherosclerotic lesions
Liver Variable, influenced by diet[8]
Plasma Varies with diet and health status
Nasal Fluid Present in μg/ml concentrations[9]

Note: Absolute concentrations can vary significantly between individuals and studies. The data presented are for illustrative purposes.

Experimental Protocols

The ability to isolate, identify, and quantify cholesteryl linoleate has been fundamental to understanding its role in biology and disease. The following sections detail the methodologies for key experiments cited in the historical context and those that remain relevant today.

Thin-Layer Chromatography (TLC) for the Separation of Cholesteryl Esters

Objective: To separate cholesteryl esters from other lipid classes and from each other based on their polarity.

Historical Context: TLC was a foundational technique for lipid analysis. Early methods involved preparing silica (B1680970) gel plates in the laboratory. The introduction of pre-coated plates in the 1960s significantly improved reproducibility.

Methodology:

  • Plate Preparation:

    • For silver nitrate-impregnated TLC (for separation based on unsaturation), prepare a slurry of Silica Gel G in a 10% aqueous silver nitrate (B79036) solution.[10]

    • Coat glass plates with the slurry to a uniform thickness (e.g., 0.25 mm).

    • Activate the plates by heating in an oven at 110-120°C for 1-2 hours.[10]

    • Alternatively, for separation of lipid classes, use commercially available pre-coated silica gel 60 plates.

  • Sample Application:

    • Dissolve the lipid extract in a suitable solvent (e.g., chloroform/methanol 2:1, v/v).

    • Apply the sample as a small spot or a narrow band onto the origin line of the TLC plate using a capillary tube or a microsyringe.[11]

  • Development:

    • Place the plate in a developing chamber containing the mobile phase. Ensure the chamber is saturated with solvent vapor by lining it with filter paper.[12]

    • For separation of lipid classes: A common mobile phase is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 90:10:1, v/v/v).[10]

    • For separation of cholesteryl esters by degree of unsaturation (on silver nitrate plates): A suitable mobile phase is a mixture of hexane (B92381) and diethyl ether.

    • Allow the solvent front to migrate up the plate until it is close to the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Visualize the separated lipid spots by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein (B58168) and viewing under UV light, or charring with sulfuric acid).[10] For silver nitrate plates, a phosphomolybdic acid spray followed by heating is effective.

  • Quantification:

    • Scrape the spots corresponding to cholesteryl linoleate into a tube.

    • Elute the lipid from the silica gel with a polar solvent.

    • Quantify the amount of cholesteryl linoleate using methods such as gas chromatography of the fatty acid methyl esters.

Gas-Liquid Chromatography (GLC) for the Analysis of Cholesteryl Linoleate

Objective: To quantify the fatty acid composition of the cholesteryl ester fraction, or to analyze intact cholesteryl esters.

Historical Context: The application of GLC to high-molecular-weight lipids in the 1960s was a major breakthrough, allowing for the direct analysis of triglycerides and cholesteryl esters without prior hydrolysis.

Methodology for Intact Cholesteryl Ester Analysis:

  • Sample Preparation:

    • Isolate the cholesteryl ester fraction from the total lipid extract using TLC or solid-phase extraction.

  • Chromatographic Conditions:

    • Column: A high-temperature stable capillary column is required. Modern methods may use ionic liquid columns which can separate esters based on both the carbon number and degree of unsaturation of the fatty acid.[13]

    • Injector: Use a cool-on-column or splitless injection to prevent thermal degradation of the analytes.

    • Temperature Program: An initial temperature is held, followed by a temperature ramp to elute the high-boiling point cholesteryl esters. For example, an initial temperature of 115°C, ramped to 245°C.[14]

    • Carrier Gas: Helium or hydrogen.[14]

    • Detector: Flame ionization detector (FID) or mass spectrometer (MS).[13][15]

  • Identification and Quantification:

    • Identify the cholesteryl linoleate peak by comparing its retention time to that of a pure standard.

    • Quantify the amount by integrating the peak area and comparing it to a standard curve or by using an internal standard.

Enzymatic Assay for Lecithin-Cholesterol Acyltransferase (LCAT) Activity

Objective: To measure the rate of cholesteryl ester formation in plasma.

Historical Context: The discovery of LCAT in 1962 spurred the development of assays to measure its activity, which were crucial for identifying and studying LCAT deficiency.

Methodology (based on a modern fluorometric assay):

  • Substrate Preparation:

  • Enzyme Reaction:

    • Dissolve the LCAT enzyme in an appropriate assay buffer (e.g., PBS with 1 mM EDTA and 60 µM albumin, pH 7.4).[16]

    • Preheat the LCAT solution and the DHE-containing nanodiscs separately at 37°C.

    • Initiate the reaction by mixing the enzyme and substrate solutions.[16]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[16]

  • Termination and Detection:

    • Stop the reaction by adding a solution containing a detergent (e.g., Triton X-100) and cholesterol oxidase.[16]

    • Measure the change in fluorescence. The esterification of DHE by LCAT causes a shift in its fluorescence emission spectrum, which can be quantified.[17]

  • Calculation:

    • Calculate the LCAT activity based on the rate of change in fluorescence, often expressed as pmol of cholesteryl ester formed per unit time per volume of plasma.

Enzymatic Assay for Cholesterol Esterase Activity

Objective: To measure the rate of hydrolysis of cholesteryl esters.

Historical Context: Early studies in the 1900s observed this enzymatic activity. Later, standardized assays were developed for clinical diagnostics, particularly for total cholesterol measurement after hydrolysis of the esters.

Methodology (based on a coupled enzyme spectrophotometric assay):

  • Substrate Preparation:

    • Prepare a stable emulsion of a cholesteryl ester, such as cholesteryl linoleate, in a buffer solution containing a detergent like Triton X-100 and bile salts (e.g., sodium cholate).[18]

  • Coupled Enzyme Reaction:

  • Enzyme Reaction:

    • Equilibrate the reaction mixture at 37°C.

    • Initiate the reaction by adding the cholesterol esterase solution.[18]

    • Cholesterol esterase hydrolyzes cholesteryl linoleate to cholesterol and linoleic acid.

    • The liberated cholesterol is then oxidized by cholesterol oxidase, producing hydrogen peroxide.

    • Peroxidase catalyzes the reaction of hydrogen peroxide with 4-aminoantipyrine and the chromogen to produce a colored product (a quinoneimine dye).[18]

  • Detection and Calculation:

    • Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.[18]

    • Calculate the cholesterol esterase activity from the linear rate of absorbance change, using the molar extinction coefficient of the dye.[18] One unit of activity is typically defined as the amount of enzyme that hydrolyzes one micromole of cholesteryl ester per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The metabolism of cholesteryl linoleate is central to cholesterol transport and homeostasis. The following diagrams illustrate the key pathways and the logical flow of historical discoveries.

Discovery_Timeline cluster_1800s 19th Century cluster_early_1900s Early 20th Century cluster_mid_1900s Mid 20th Century 1871_CE 1871: First Isolation of Cholesterol Esters (Borodin) 1945_CL_Analysis 1945: Analysis of Cholesteryl Linoleate Published 1871_CE->1945_CL_Analysis General Knowledge of CE 1938_TLC 1938: Thin-Layer Chromatography Described 1962_CL_Synth 1962: Synthesis of Cholesteryl Linoleate Detailed 1938_TLC->1962_CL_Synth Analytical Method 1945_CL_Analysis->1962_CL_Synth Specific Interest in CL 1960s_GLC 1960s: Gas-Liquid Chromatography for CE 1962_LCAT 1962: LCAT Discovered 1960s_GLC->1962_LCAT Advanced Analysis 1967_LCATD 1967: Familial LCAT Deficiency Described 1962_LCAT->1967_LCATD Clinical Relevance Metabolic_Pathways cluster_plasma Plasma (on HDL surface) cluster_cell Cellular Metabolism LCAT LCAT Cholesteryl_Linoleate_Plasma Cholesteryl Linoleate LCAT->Cholesteryl_Linoleate_Plasma Lysolecithin Lysolecithin LCAT->Lysolecithin Free_Cholesterol Free Cholesterol Free_Cholesterol->LCAT Lecithin Lecithin (Phosphatidylcholine) Lecithin->LCAT LDL_Uptake LDL Uptake via LDL Receptor Cholesteryl_Linoleate_Plasma->LDL_Uptake Transfer to LDL Core Lysosome Lysosome LDL_Uptake->Lysosome CEH Cholesterol Esterase (Acid Lipase) Lysosome->CEH Free_Cholesterol_Cell Free Cholesterol CEH->Free_Cholesterol_Cell Linoleic_Acid Linoleic Acid CEH->Linoleic_Acid Cholesteryl_Linoleate_LDL Cholesteryl Linoleate (from LDL) Cholesteryl_Linoleate_LDL->Lysosome

References

Cholesteryl 9,12-Octadecadienoate and Lipoprotein Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl 9,12-octadecadienoate, more commonly known as cholesteryl linoleate (B1235992), is a predominant cholesteryl ester found in human plasma lipoproteins. As a key component of both pro-atherogenic low-density lipoproteins (LDL) and anti-atherogenic high-density lipoproteins (HDL), its transport and metabolism are central to cardiovascular health and disease. This technical guide provides a comprehensive overview of the core mechanisms governing the transport of this compound within the lipoprotein cascade, with a focus on the enzymatic and protein-mediated processes that regulate its distribution. This document details the key players in cholesteryl ester metabolism, presents available quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Core Concepts in this compound Transport

The journey of this compound through the circulatory system is intricately linked to the metabolism of lipoproteins. Two key enzymes and a transfer protein play pivotal roles:

  • Lecithin-Cholesterol Acyltransferase (LCAT): This enzyme is responsible for the formation of cholesteryl esters in the plasma, including this compound. LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, primarily on the surface of HDL particles. This process is crucial for the maturation of HDL and the initiation of reverse cholesterol transport.

  • Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters, including this compound, from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides. This heteroexchange is a critical determinant of the plasma levels of HDL and LDL cholesterol.

  • Reverse Cholesterol Transport (RCT): This is the pathway by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. The formation of this compound by LCAT on HDL is a key initial step in RCT.

Quantitative Data on this compound in Lipoproteins

The following tables summarize available quantitative data regarding the distribution and transfer kinetics of this compound. It is important to note that direct concentration measurements in mg/dL for this specific cholesteryl ester are not consistently reported in the literature. The presented values are estimations based on the percentage composition of cholesteryl linoleate within the total cholesteryl ester pool of each lipoprotein fraction and typical lipoprotein cholesterol concentrations.

Lipoprotein Fraction Typical Total Cholesteryl Ester Concentration (mg/dL) Cholesteryl Linoleate (% of Total Cholesteryl Esters) Estimated this compound Concentration (mg/dL)
VLDL 10 - 20~15-25%1.5 - 5.0
LDL 80 - 120~40-50%32.0 - 60.0
HDL 30 - 50~20-30%6.0 - 15.0

Table 1: Estimated Concentration of this compound in Human Plasma Lipoproteins. Data are compiled and estimated from multiple sources. Actual values can vary significantly based on individual metabolic status and diet.

Parameter Value Condition
CETP-mediated Transfer
Km (for LDL)~700 nMRecombinant human CETP, in vitro
Km (for HDL)~2000 nMRecombinant human CETP, in vitro
kcat~2 s-1Recombinant human CETP, in vitro
LCAT Activity Varies significantlyDependent on substrate (phosphatidylcholine species) fluidity and structure

Table 2: Kinetic Parameters of Key Proteins in Cholesteryl Ester Transport.[1] These values represent general cholesteryl ester transfer and may vary for this compound specifically.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and lipoprotein transport.

Lipoprotein Isolation by Sequential Ultracentrifugation

This protocol allows for the separation of major lipoprotein classes based on their density.

Materials:

  • Human plasma (collected in EDTA)

  • Potassium bromide (KBr)

  • Saline solution (0.9% NaCl)

  • Ultracentrifuge and appropriate rotors (e.g., swinging bucket or fixed-angle)

  • Ultracentrifuge tubes

  • Tube slicer or syringe with a long needle

Procedure:

  • VLDL Isolation:

    • Adjust plasma density to 1.006 g/mL with a KBr solution.

    • Centrifuge at high speed (e.g., 100,000 x g) for 18-24 hours at 4°C.

    • The top layer, containing VLDL, is carefully collected.

  • LDL Isolation:

    • The infranatant from the VLDL spin is adjusted to a density of 1.063 g/mL with a concentrated KBr solution.

    • Centrifuge again under the same conditions as the VLDL spin.

    • The top layer, containing LDL, is collected.

  • HDL Isolation:

    • The infranatant from the LDL spin is adjusted to a density of 1.21 g/mL with solid KBr.

    • Centrifuge for 24-48 hours at high speed.

    • The top layer, containing HDL, is collected.

  • Desalting:

    • Each isolated lipoprotein fraction is dialyzed extensively against a saline-EDTA buffer to remove KBr.

Lecithin-Cholesterol Acyltransferase (LCAT) Activity Assay

This fluorometric assay measures the activity of LCAT in plasma or purified samples.

Materials:

  • Plasma or purified LCAT sample

  • Fluorescent LCAT substrate (e.g., a phosphatidylcholine analog with a fluorescent reporter)

  • LCAT assay buffer (e.g., Tris-HCl buffer with bovine serum albumin)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the LCAT substrate and assay buffer.

  • Add the plasma or LCAT sample to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the change in fluorescence at appropriate excitation and emission wavelengths. The hydrolysis of the substrate by LCAT results in a shift in the fluorescence spectrum.

  • LCAT activity is calculated based on the rate of change in fluorescence.

Cholesteryl Ester Transfer Protein (CETP) Activity Assay

This assay measures the transfer of fluorescently labeled cholesteryl esters from donor to acceptor lipoproteins.

Materials:

  • Donor lipoproteins (e.g., HDL) labeled with a fluorescent cholesteryl ester analog.

  • Acceptor lipoproteins (e.g., LDL).

  • Plasma or purified CETP sample.

  • Assay buffer.

  • Method to separate donor and acceptor lipoproteins (e.g., precipitation or chromatography).

  • Fluorometer.

Procedure:

  • Incubate the fluorescently labeled donor lipoproteins with acceptor lipoproteins in the presence of the plasma or CETP sample at 37°C.

  • At various time points, stop the reaction (e.g., by placing on ice).

  • Separate the donor and acceptor lipoproteins.

  • Measure the fluorescence in the acceptor lipoprotein fraction.

  • CETP activity is expressed as the rate of transfer of the fluorescent cholesteryl ester.

Analysis of Cholesteryl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of specific cholesteryl esters, including this compound.

Materials:

  • Isolated lipoprotein fraction.

  • Internal standard (e.g., a deuterated cholesteryl ester).

  • Solvents for lipid extraction (e.g., chloroform:methanol).

  • Derivatizing agent (e.g., BSTFA with TMCS).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Lipid Extraction:

    • Extract total lipids from the lipoprotein sample using a method such as the Folch or Bligh-Dyer procedure.

    • Add a known amount of the internal standard before extraction.

  • Saponification and Derivatization:

    • Saponify the lipid extract to release the fatty acids from the cholesteryl esters.

    • Esterify the fatty acids to form fatty acid methyl esters (FAMEs).

    • Alternatively, for intact cholesteryl ester analysis, derivatize the hydroxyl group of cholesterol.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The different cholesteryl esters (or their corresponding FAMEs) will be separated based on their volatility and interaction with the GC column.

    • The mass spectrometer will identify and quantify the individual species based on their mass-to-charge ratio and fragmentation patterns.

    • Quantify this compound by comparing its peak area to that of the internal standard.

Signaling Pathways and Regulatory Networks

The transport of this compound is tightly regulated by complex signaling networks that control the expression and activity of key proteins like CETP and LCAT, as well as the receptors and transporters involved in lipoprotein metabolism.

LXR-Mediated Regulation of Cholesterol Homeostasis

Liver X Receptors (LXRs) are nuclear receptors that act as cellular cholesterol sensors. When cellular cholesterol levels are high, LXRs are activated and form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, stimulating their transcription.

LXR_Pathway Oxysterols Oxysterols (High Cellular Cholesterol) LXR LXR Oxysterols->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds ABCA1 ABCA1 LXRE->ABCA1 upregulates ABCG1 ABCG1 LXRE->ABCG1 upregulates CETP CETP LXRE->CETP upregulates Efflux Cholesterol Efflux (to HDL) ABCA1->Efflux ABCG1->Efflux Transfer Cholesteryl Ester Transfer (HDL to VLDL/LDL) CETP->Transfer

LXR signaling pathway in cholesterol metabolism.
SREBP-Mediated Regulation of Cholesterol Synthesis and Uptake

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the synthesis and uptake of cholesterol. When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol biosynthesis and the LDL receptor.

SREBP_Pathway LowCholesterol Low Cellular Cholesterol SCAP SCAP LowCholesterol->SCAP activates SREBP SREBP SCAP->SREBP escorts Golgi Golgi SREBP->Golgi nSREBP nSREBP (active form) Golgi->nSREBP cleavage SRE SRE nSREBP->SRE binds HMGCR HMG-CoA Reductase SRE->HMGCR upregulates LDLR LDL Receptor SRE->LDLR upregulates Synthesis Cholesterol Synthesis HMGCR->Synthesis Uptake LDL-Cholesterol Uptake LDLR->Uptake

SREBP pathway in cholesterol homeostasis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on cholesteryl ester transport.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture compound_treatment Treat with Test Compound cell_culture->compound_treatment lipoprotein_isolation Isolate Lipoproteins (VLDL, LDL, HDL) compound_treatment->lipoprotein_isolation cetp_assay CETP Activity Assay lipoprotein_isolation->cetp_assay lcat_assay LCAT Activity Assay lipoprotein_isolation->lcat_assay gcms_analysis GC-MS Analysis of Cholesteryl Esters lipoprotein_isolation->gcms_analysis data_analysis Data Analysis and Interpretation cetp_assay->data_analysis lcat_assay->data_analysis gcms_analysis->data_analysis end End data_analysis->end

References

A Deep Dive into Cellular Handling of Cholesteryl 9,12-octadecadienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and storage of Cholesteryl 9,12-octadecadienoate, commonly known as cholesteryl linoleate (B1235992). As the most abundant cholesteryl ester within low-density lipoproteins (LDL), its intracellular fate is central to lipid metabolism and the pathogenesis of various metabolic diseases, including atherosclerosis. This document details the primary uptake pathways, intracellular trafficking, enzymatic processing, and storage within lipid droplets, supported by quantitative data, detailed experimental protocols, and process visualizations.

Cellular Uptake Mechanisms for Cholesteryl Linoleate

Cells primarily acquire cholesteryl linoleate from circulating lipoproteins through two distinct pathways: receptor-mediated endocytosis of LDL and selective uptake from various lipoproteins, including high-density lipoprotein (HDL), mediated by scavenger receptors.

LDL Receptor-Mediated Endocytosis

The classical and most well-understood pathway for the uptake of cholesteryl linoleate is initiated by the binding of LDL particles to the LDL receptor (LDLR) on the cell surface.[1][2][3] This high-affinity interaction occurs at specialized regions of the plasma membrane called clathrin-coated pits.[2][4]

Following binding, the receptor-ligand complex is internalized into the cell through endocytosis, forming a clathrin-coated vesicle.[1][2][5] These vesicles deliver their contents to early endosomes. Within the acidic environment of the endosomes, the LDL particle dissociates from its receptor.[1][2] The LDLR is then recycled back to the plasma membrane for reuse, an efficient process that allows for the continuous clearance of LDL from the extracellular space.[2] The LDL particle, now contained within the endosome, is trafficked to lysosomes for degradation.[1][4][6]

Scavenger Receptor B1 (SR-B1)-Mediated Selective Uptake

A second major pathway involves the Scavenger Receptor Class B Type I (SR-B1). Unlike the wholesale uptake of the entire lipoprotein particle seen in LDLR-mediated endocytosis, SR-B1 facilitates the selective uptake of cholesteryl esters without the internalization and degradation of the lipoprotein particle itself.[7][8][9] This process is a key step in reverse cholesterol transport, where cholesterol from peripheral tissues is returned to the liver.

SR-B1 can bind multiple lipoproteins, including HDL, LDL, and VLDL.[7][10] The receptor is proposed to form a channel that allows for the direct transfer of hydrophobic lipids like cholesteryl linoleate from the lipoprotein core to the plasma membrane.[9] This "nibbling" mechanism involves multiple cycles of association between the lipoprotein and SR-B1, during which a few cholesteryl ester molecules are transferred to the cell in each cycle.

Intracellular Trafficking and Processing

Once internalized, cholesteryl linoleate undergoes a series of processing steps to release free cholesterol for cellular use or re-esterification for storage.

Lysosomal Hydrolysis

Following LDLR-mediated endocytosis, the LDL-containing vesicles fuse with lysosomes.[1][4][11] Within the highly acidic environment of the lysosome (pH ~4.5-5.0), an enzyme known as Lysosomal Acid Lipase (LAL), also called acid cholesteryl ester hydrolase, catalyzes the hydrolysis of cholesteryl esters.[6][12][13][14] This reaction cleaves the ester bond, releasing free cholesterol and a fatty acid (linoleic acid in this case).[14] Studies in human arterial smooth muscle cells have shown that the lysosomal acid cholesterol esterase preferentially hydrolyzes polyunsaturated cholesteryl esters like cholesteryl linoleate compared to saturated or monounsaturated versions.[15]

Cholesterol Egress and Transport

The free cholesterol generated in the lysosomes is then transported out into the cytosol. This egress is a complex process facilitated by proteins like Niemann-Pick C1 (NPC1) and NPC2.[14] Once in the cytosol, free cholesterol can be transported to various organelles, including the endoplasmic reticulum (ER) and the plasma membrane, via vesicular and non-vesicular transport mechanisms involving sterol transfer proteins.[1][16]

Esterification and Storage in Lipid Droplets

To prevent the cytotoxic effects of excess free cholesterol, cells convert it back into an inert, storable form: cholesteryl esters.[17][18][19]

Re-esterification by ACAT

The re-esterification of free cholesterol is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), which is located in the endoplasmic reticulum.[17][18][20] ACAT transfers a fatty acid from an acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester.[18][20] There are two isoforms of this enzyme: ACAT1 is found in most tissues, including macrophages, while ACAT2 is primarily expressed in the liver and intestine.[17][20][21]

Lipid Droplet Formation

The newly synthesized, highly hydrophobic cholesteryl esters are sequestered between the leaflets of the ER membrane.[22][23] As they accumulate, they coalesce and bud off from the ER to form cytoplasmic lipid droplets, which serve as the primary sites for neutral lipid storage.[21][22][23][24] These droplets are dynamic organelles composed of a core of neutral lipids (triglycerides and cholesteryl esters) surrounded by a phospholipid monolayer and associated proteins.[23][24] In steroidogenic cells, these cholesteryl ester-rich lipid droplets are a crucial reservoir of cholesterol for hormone synthesis.[25][26] The mobilization of stored cholesteryl esters is accomplished by neutral cholesteryl ester hydrolases (nCEH), which release free cholesterol when needed by the cell.[14][22]

Quantitative Data on Cholesteryl Linoleate Uptake

The following table summarizes quantitative data related to the cellular uptake of cholesteryl esters from various studies. Direct comparisons should be made with caution due to differing experimental conditions, cell types, and labeling methods.

ParameterCell TypeLipoproteinMeasurementFindingReference
Uptake Specificity Cultured Rat Granulosa Cells[3H]cholesteryl linoleate-LDLInhibition of Uptake93-95% decrease with excess unconjugated LDL[4][27]
Uptake Inhibition J774A.1 Macrophages[3H]cholesteryl linoleate-LDLSelective Uptake InhibitionAnti-LRP antibody inhibited selective uptake by 81%[28]
Uptake Stimulation Hep G2 Cells[3H]CE-labeled HDL3CETP-mediated Uptake>4-fold stimulation of CE uptake in 18-20h incubation[29]
Cell Differentiation Cultured Rat Granulosa CellsGold-LDLBinding CapacityWell-luteinized cells bound 2-3 times more gold-LDL[4][27]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Signaling and Transport Pathways

LDL_Uptake_Pathway LDL Receptor-Mediated Endocytosis and Storage cluster_EC Extracellular Space cluster_PM Plasma Membrane cluster_Cyto Cytoplasm LDL LDL Particle (contains Cholesteryl Linoleate) LDLR LDL Receptor LDL->LDLR Binding CoatedPit Clathrin-Coated Pit LDLR->CoatedPit Clustering CoatedVesicle Coated Vesicle CoatedPit->CoatedVesicle Internalization EarlyEndosome Early Endosome CoatedVesicle->EarlyEndosome Uncoating EarlyEndosome->LDLR Receptor Recycling Lysosome Lysosome (LAL enzyme) EarlyEndosome->Lysosome Trafficking FC Free Cholesterol + Linoleic Acid Lysosome->FC Hydrolysis ER Endoplasmic Reticulum (ACAT enzyme) FC->ER Transport LipidDroplet Lipid Droplet (Stored Cholesteryl Esters) ER->LipidDroplet Esterification & Budding

Caption: LDL receptor pathway for cholesteryl linoleate uptake and storage.

SRB1_Pathway SR-B1 Mediated Selective Uptake cluster_EC Extracellular Space cluster_PM Plasma Membrane cluster_Cyto Cytoplasm HDL HDL Particle (contains Cholesteryl Linoleate) SRB1 SR-B1 Receptor HDL->SRB1 Binding HDL_remnant CE-depleted HDL Remnant SRB1->HDL_remnant Release CE_pool Intracellular Cholesteryl Ester Pool SRB1->CE_pool Selective CE Transfer ('Nibbling') FC Free Cholesterol CE_pool->FC Hydrolysis (by nCEH)

Caption: Selective uptake of cholesteryl esters via the SR-B1 receptor.

Experimental Workflows

Uptake_Assay_Workflow Workflow for a Radiolabeled Cholesteryl Ester Uptake Assay Start Start Step1 1. Cell Culture Seed cells (e.g., macrophages, hepatocytes) in culture plates. Start->Step1 Step2 2. Lipoprotein Labeling Prepare lipoproteins (e.g., LDL) labeled with [3H]cholesteryl linoleate. Step1->Step2 Step3 3. Incubation Incubate cultured cells with labeled lipoproteins for a defined time period. Step2->Step3 Step4 4. Washing Wash cells extensively with cold buffer to remove unbound lipoproteins. Step3->Step4 Step5 5. Cell Lysis Lyse the cells to release intracellular contents. Step4->Step5 Step6 6. Scintillation Counting Measure the amount of radioactivity ([3H]) in the cell lysate. Step5->Step6 Step7 7. Protein Assay Determine the total protein concentration of the lysate. Step5->Step7 Step8 8. Data Normalization Normalize radioactivity to protein content (e.g., cpm/mg protein). Step6->Step8 Step7->Step8 End End Step8->End

Caption: Generalized workflow for quantifying cellular uptake of cholesteryl esters.

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to study the uptake and storage of cholesteryl linoleate.

Protocol: Radiolabeled Cholesteryl Linoleate Uptake Assay

This assay quantifies the amount of lipoprotein-derived cholesteryl ester taken up by cultured cells over time.

Materials:

  • Cultured cells (e.g., HepG2, J774 macrophages)

  • Low-density lipoprotein (LDL)

  • [³H]cholesteryl linoleate (or other radiolabeled cholesteryl ester)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a desired density and allow them to adhere and grow to near confluence.

  • Lipoprotein Labeling: Incorporate [³H]cholesteryl linoleate into LDL particles. This can be done by incubating the radiotracer with plasma and then isolating the LDL fraction, or by direct exchange methods.

  • Pre-incubation/Starvation (Optional): To upregulate LDLR expression, cells can be pre-incubated in a lipoprotein-deficient serum for 12-24 hours.

  • Uptake Incubation: Remove the culture medium and add fresh medium containing the [³H]cholesteryl linoleate-labeled LDL at a specified concentration (e.g., 10-50 µg/mL). For specificity controls, a parallel set of wells should be incubated with an excess (e.g., 100-fold) of unlabeled LDL.[4][27]

  • Incubation Period: Incubate the cells at 37°C for a desired period (e.g., 2-6 hours).

  • Termination and Washing: Terminate the uptake by placing the plate on ice. Aspirate the medium and wash the cells three to five times with ice-cold PBS to remove all unbound lipoproteins.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Quantification:

    • Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another portion of the lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Calculate the specific uptake by subtracting the radioactivity in the control wells (excess unlabeled LDL) from the test wells. Normalize the data to the protein concentration to express the results as counts per minute (cpm) or pmol of cholesteryl ester per mg of cell protein.

Protocol: Visualization of Lipid Droplets with Oil Red O Staining

Oil Red O is a lysochrome (fat-soluble) diazo dye used for the histological staining of neutral lipids, including cholesteryl esters, within cells.[30][31][32][33]

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • PBS

  • 4% Paraformaldehyde (PFA) or 10% Formalin for fixation

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (prepare fresh by diluting stock solution, e.g., 3 parts stock to 2 parts distilled water, and filter)[33]

  • 60% Isopropanol (B130326)

  • Hematoxylin (for counterstaining nuclei, optional)

  • Mounting medium

Procedure:

  • Cell Preparation: After experimental treatment (e.g., loading with LDL), remove the culture medium.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add 4% PFA or 10% formalin to the cells and incubate for 15-30 minutes at room temperature.[30][33]

  • Rinsing: Remove the fixative and rinse the cells with distilled water, followed by a brief rinse with 60% isopropanol.[33]

  • Staining: Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[33]

  • Differentiation and Washing: Remove the Oil Red O solution and rinse with 60% isopropanol to remove excess stain. Wash thoroughly with distilled water until no excess stain is seen.[33]

  • Counterstaining (Optional): To visualize the nuclei, incubate the cells with Hematoxylin for 1 minute, then wash extensively with tap water. Nuclei will appear blue.[33]

  • Mounting and Visualization: Add a drop of aqueous mounting medium and place a coverslip over the cells (if using a plate). Visualize under a bright-field microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm.[33]

Protocol: Visualization of Lipid Droplets with BODIPY 493/503

BODIPY 493/503 is a fluorescent lipophilic dye that is highly specific for neutral lipids and is commonly used for visualizing lipid droplets in live or fixed cells.[32][]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Fixative (e.g., 4% PFA), if staining fixed cells

  • Hoechst or DAPI for nuclear counterstaining (optional)

Procedure:

  • Cell Preparation: Grow cells to the desired confluence on a suitable imaging surface.

  • Staining Solution Preparation: Prepare a working solution of BODIPY 493/503 by diluting the stock solution in PBS or culture medium to a final concentration of 1-2 µg/mL.

  • Staining (Live Cells):

    • Remove the culture medium and wash the cells once with warm PBS or HBSS.

    • Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells two to three times with PBS.

    • Add fresh medium or PBS for imaging.

  • Staining (Fixed Cells):

    • Fix cells with 4% PFA for 10-15 minutes.[]

    • Wash cells three times with PBS.

    • Add the BODIPY working solution and incubate for 15-30 minutes at room temperature, protected from light.

    • Wash cells two to three times with PBS.

  • Visualization: Image the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission ≈ 493/503 nm, corresponding to a standard FITC/GFP filter set). Lipid droplets will appear as bright green fluorescent puncta.

References

The Oxidation of Cholesteryl Linoleate: A Technical Guide to Enzymatic and Non-Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic and non-enzymatic oxidation of cholesteryl linoleate (B1235992), a critical process implicated in the pathophysiology of various diseases, most notably atherosclerosis. Understanding the mechanisms, products, and analytical methodologies associated with cholesteryl linoleate oxidation is paramount for developing novel therapeutic interventions and diagnostic tools.

Introduction to Cholesteryl Linoleate Oxidation

Cholesteryl linoleate is the most abundant cholesteryl ester in low-density lipoprotein (LDL) particles and, consequently, a primary substrate for oxidation within the vascular wall. Its oxidation products are known to accumulate in atherosclerotic lesions, contributing to inflammation, foam cell formation, and disease progression. The oxidation of cholesteryl linoleate can be broadly categorized into two main pathways: non-enzymatic and enzymatic, each generating a distinct profile of bioactive lipid molecules.

Non-Enzymatic Oxidation of Cholesteryl Linoleate

Non-enzymatic oxidation is a free radical-mediated process that is generally non-specific, leading to a diverse array of oxidation products. This pathway is initiated by reactive oxygen species (ROS) and can be conceptually divided into three phases: initiation, propagation, and termination.

2.1. Free Radical-Mediated Oxidation

The primary mechanism of non-enzymatic oxidation involves the abstraction of a hydrogen atom from the bis-allylic position of the linoleate acyl chain, forming a lipid radical. This radical rapidly reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from an adjacent fatty acid, propagating the chain reaction. This process results in the formation of cholesteryl linoleate hydroperoxides (CE-OOH).[1][2]

Key products of free radical oxidation include a racemic mixture of 9-hydroperoxy-octadecadienoate (9-HPODE) and 13-hydroperoxy-octadecadienoate (13-HPODE), which can be further reduced to their corresponding hydroxides (9-HODE and 13-HODE) or decompose into reactive aldehydes.[2] One of the most abundant and biologically active degradation products is 9-oxononanoyl cholesterol (9-ONC).[1]

2.2. Singlet Oxygen Oxidation

Singlet oxygen, a non-radical reactive oxygen species, can also oxidize cholesteryl linoleate through an "ene" reaction. This process is not a chain reaction and leads to a different profile of hydroperoxides compared to free radical oxidation. The primary products of singlet oxygen attack on the linoleate moiety are 9-, 10-, 12-, and 13-hydroperoxides.[3][4]

Quantitative Data on Non-Enzymatic Oxidation Products
Product ClassSpecific ProductsInitiating SpeciesKey CharacteristicsReference
Hydroperoxides9-HPODE, 13-HPODEFree radicalsRacemic mixture of S and R stereoisomers[2]
Hydroxides9-HODE, 13-HODEFree radicals (via reduction of HPODEs)More stable than hydroperoxides[2]
Core Aldehydes9-oxononanoyl cholesterol (9-ONC), 5-oxovaleroyl cholesterol (5-OVC)Free radicals (via decomposition of HPODEs)Highly reactive, can form adducts with proteins[1]
Hydroperoxides9-, 10-, 12-, 13-HPODESinglet oxygenFormed via a non-radical "ene" reaction[4]

Enzymatic Oxidation of Cholesteryl Linoleate

Enzymatic oxidation is characterized by its high degree of regio- and stereospecificity, leading to the formation of specific oxidized cholesteryl linoleate isomers. Key enzymes involved in this process include lipoxygenases and cytochrome P450s.

3.1. Lipoxygenase (LOX) Pathway

Lipoxygenases, particularly 15-lipoxygenase (15-LOX), play a significant role in the oxidation of cholesteryl linoleate within LDL particles and atherosclerotic lesions.[5][6] Human 15-lipoxygenase stereospecifically oxidizes cholesteryl linoleate to form predominantly 13(S)-hydroperoxy-octadecadienoate (13(S)-HPODE).[5][6][7] The presence of a high S to R stereoisomer ratio of HODE in atherosclerotic plaques provides strong evidence for the involvement of 15-LOX in vivo.[5][6]

3.2. Cytochrome P450 (CYP) Pathway

Certain cytochrome P450 enzymes can also metabolize fatty acids, including linoleic acid, to form various oxidized products. While the direct oxidation of the linoleate moiety of cholesteryl linoleate by CYPs is less characterized than the LOX pathway in the context of atherosclerosis, CYPs are known to produce epoxides and hydroxides from free linoleic acid.[8] For instance, CYP epoxygenases can convert linoleic acid to its 9,10- and 12,13-epoxides (vernolic and coronaric acids, respectively).[8]

Quantitative Data on Enzymatic Oxidation Products
EnzymePrimary ProductStereospecificityBiological SignificanceReference
15-Lipoxygenase (15-LOX)13(S)-hydroperoxy-octadecadienoate (13(S)-HPODE)High (predominantly S isomer)Implicated in atherogenesis[5][6][7]
Cytochrome P450 Epoxygenases9,10-epoxy-octadecenoate, 12,13-epoxy-octadecenoateSpecificRole in inflammation and vascular function[8]

Experimental Protocols

4.1. In Vitro Oxidation of LDL

This protocol describes a common method for the copper-induced oxidation of low-density lipoprotein (LDL), a widely used in vitro model to study the oxidation of cholesteryl linoleate.

Materials:

  • Human LDL, isolated by ultracentrifugation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 100 µM)

  • Spectrophotometer

Procedure:

  • Dialyze isolated human LDL against PBS to remove EDTA.

  • Adjust the concentration of LDL to a final concentration of 0.1-0.2 mg/mL in PBS.

  • Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM.

  • Monitor the formation of conjugated dienes, an early marker of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time at 37°C.[9]

  • The kinetics of oxidation can be characterized by the lag phase (resistance to oxidation) and the maximal rate of propagation.[9]

  • Aliquots can be taken at different time points for further analysis of specific oxidation products.

4.2. Analysis of Cholesteryl Linoleate Oxidation Products by HPLC-MS/MS

This protocol provides a general workflow for the identification and quantification of oxidized cholesteryl esters using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Materials:

  • Lipid extract from in vitro oxidation experiments or biological samples

  • C18 reverse-phase HPLC column

  • Mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

  • Internal standards (e.g., deuterated analogs of oxidation products)

Procedure:

  • Lipid Extraction: Extract lipids from the sample using a modified Folch or Bligh-Dyer method.

  • Sample Preparation: Reconstitute the dried lipid extract in the mobile phase.

  • HPLC Separation: Inject the sample onto a C18 column. Use a gradient elution with a mobile phase system such as methanol/acetonitrile/water to separate the different oxidized cholesteryl ester species.[10][11]

  • MS/MS Detection: Analyze the eluent by MS/MS. The location of the oxidation on the fatty acyl chain or the cholesterol ring can be determined by characteristic fragment ions. For example, oxidation on the fatty acyl chain often results in an unmodified cholestenyl cation (m/z 369), while oxidation on the cholesterol ring produces ions at m/z 367 and 385.[10][11]

  • Quantification: Quantify the individual oxidized species by comparing their peak areas to those of known amounts of internal standards.

4.3. Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation, although it is not specific for cholesteryl linoleate oxidation and can react with other aldehydes.

Materials:

  • Sample containing oxidized lipids

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

Procedure:

  • Mix the sample with TBA reagent and TCA.

  • Heat the mixture at 95°C for a defined period (e.g., 30-60 minutes) to allow the reaction between TBA and MDA (and other reactive aldehydes) to form a colored adduct.[12][13]

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.[13]

  • Quantify the amount of TBARS by comparing the absorbance to a standard curve prepared with MDA.

Signaling Pathways and Experimental Workflows

Non_Enzymatic_Oxidation_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_products Products & Decomposition Cholesteryl Linoleate Cholesteryl Linoleate LR Lipid Radical (L.) Cholesteryl Linoleate->LR H. abstraction ROS Reactive Oxygen Species (ROS) ROS->LR LOO Peroxyl Radical (LOO.) LR->LOO + O₂ O2 O₂ O2->LOO LOOH Lipid Hydroperoxide (LOOH) (e.g., CE-HPODE) LOO->LOOH + LH - L. LH Unsaturated Lipid (LH) LH->LOOH LOH Lipid Hydroxide (LOH) (e.g., CE-HODE) LOOH->LOH Reduction Aldehydes Core Aldehydes (e.g., 9-ONC) LOOH->Aldehydes Decomposition

Enzymatic_Oxidation_Pathways cluster_lox Lipoxygenase Pathway cluster_cyp Cytochrome P450 Pathway Cholesteryl Linoleate Cholesteryl Linoleate LOX 15-Lipoxygenase (15-LOX) Cholesteryl Linoleate->LOX CYP Cytochrome P450 Epoxygenases Cholesteryl Linoleate->CYP HPODE 13(S)-HPODE LOX->HPODE Stereospecific Oxygenation Epoxides Epoxides (e.g., 9,10-EET) CYP->Epoxides Epoxidation

Experimental_Workflow_HPLC_MS Sample Biological Sample or In Vitro Oxidation Mixture Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction HPLC HPLC Separation (C18 Reverse Phase) Extraction->HPLC MS Mass Spectrometry (APCI/ESI) HPLC->MS MSMS Tandem MS (MS/MS) for Structural Elucidation MS->MSMS Data Data Analysis & Quantification MSMS->Data

Conclusion

The oxidation of cholesteryl linoleate is a multifaceted process involving both non-enzymatic and enzymatic pathways, each contributing to the generation of a complex mixture of biologically active lipids. A thorough understanding of these pathways, the specific products formed, and the analytical techniques used for their characterization is essential for advancing research in atherosclerosis and related inflammatory diseases. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers dedicated to unraveling the complexities of lipid oxidation and its pathological consequences.

References

Methodological & Application

Application Note and Protocol: Analysis of Cholesteryl 9,12-Octadecadienoate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate, is a prominent cholesteryl ester found in human plasma. Cholesteryl esters are formed through the esterification of cholesterol with fatty acids and are a major component of lipoproteins, playing a crucial role in the transport and metabolism of cholesterol.[1][2] The enzymes lecithin-cholesterol acyltransferase (LCAT) in plasma and acyl-CoA:cholesterol acyltransferase (ACAT) in tissues are responsible for this esterification process.[2][3] Dysregulation of cholesterol metabolism is linked to numerous diseases, making the accurate quantification of individual cholesteryl esters like this compound in plasma a critical area of research for disease biomarker discovery and monitoring the efficacy of therapeutic interventions.[1][4]

This document provides detailed application notes and protocols for the analysis of this compound in plasma, primarily focusing on methods employing liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity for the quantification of lipids.[3][4][5]

Quantitative Data Summary

The concentration of cholesteryl esters in human plasma can vary among individuals and populations. The following table summarizes representative quantitative data for this compound (CE 18:2) and other major cholesteryl esters found in human plasma from a study on Japanese preadolescents.

Cholesteryl Ester SpeciesAbbreviationConcentration (pmol/μL)Molar Percent of Total CEs (%)
Cholesteryl linoleateCE 18:2358 ± 5841 ± 2.9
Cholesteryl oleateCE 18:1140 ± 2316 ± 1.5
Cholesteryl palmitateCE 16:0113 ± 1813 ± 1.1
Total Cholesteryl Esters Total CEs 871 ± 153 (boys), 862 ± 96 (girls) 100

Data adapted from a study on Japanese preadolescents and may vary in other populations.[6]

Experimental Protocols

Plasma Sample Preparation and Lipid Extraction

Accurate quantification of this compound begins with efficient extraction from the complex plasma matrix. Several methods have been established, with the Folch and Bligh-Dyer methods being classics. More modern approaches often utilize a biphasic solvent system of methanol (B129727), methyl tert-butyl ether (MTBE), and water for improved recovery and compatibility with subsequent LC-MS analysis.[7]

Protocol: Biphasic Solvent Extraction (Methanol/MTBE/Water) [7]

  • Sample Aliquoting: In a 1.5 mL Eppendorf tube, add 10 µL of blood plasma.

  • Internal Standard Addition: Add 225 µL of cold methanol containing a mixture of appropriate internal standards (e.g., deuterated cholesteryl esters or odd-chain cholesteryl esters like CE 22:1). Vortex for 10 seconds.

  • Organic Solvent Addition: Add 750 µL of cold MTBE containing any additional internal standards. Vortex for 10 seconds.

  • Shaking: Shake the mixture for 6 minutes at 4 °C.

  • Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifugation: Centrifuge at 14,000 rpm for 2 minutes to separate the aqueous and organic layers.

  • Supernatant Collection: Carefully collect the upper organic phase containing the lipids.

  • Drying: Evaporate the collected organic solvent to dryness using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase, such as a methanol/toluene (9:1, v/v) mixture. Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes before transferring to an autosampler vial for LC-MS analysis.[7]

Liquid Chromatography (LC) Separation

Reversed-phase liquid chromatography is commonly employed for the separation of cholesteryl esters. A C18 column is a typical choice, providing good resolution of different lipid species.

LC Parameters [3][4]

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a compatible guard column.[3][4]

  • Mobile Phase A: 50:50 Acetonitrile:Water with 10 mM Ammonium acetate.[8]

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium acetate.[8]

  • Flow Rate: 0.2 to 1 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 45°C.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic mobile phase is typically used to elute the non-polar cholesteryl esters.

Mass Spectrometry (MS) Detection and Quantification

Tandem mass spectrometry (MS/MS) is the preferred method for the detection and quantification of this compound due to its high selectivity and sensitivity.[9] A quadrupole time-of-flight (QTOF) mass spectrometer is well-suited for this application.[3][4]

MS Parameters [3][4]

  • Mass Spectrometer: Agilent 6545 Quadrupole Time of Flight (QTOF) mass spectrometer or equivalent.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Auto-MS/MS or Multiple Reaction Monitoring (MRM).

  • Precursor Ion: For this compound, the precursor ion will be the ammoniated adduct [M+NH4]+ or the protonated molecule [M+H]+.

  • Product Ion: A characteristic product ion for cholesteryl esters is the dehydrated cholesterol fragment at m/z 369.3.

  • Data Analysis: Quantification is typically performed by integrating the peak area of the specific transition for this compound and comparing it to the peak area of the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (10 µL) Add_IS Add Internal Standards in Cold Methanol Plasma->Add_IS Add_MTBE Add Cold MTBE Add_IS->Add_MTBE Vortex_Shake Vortex and Shake Add_MTBE->Vortex_Shake Phase_Sep Induce Phase Separation with Water Vortex_Shake->Phase_Sep Centrifuge Centrifuge Phase_Sep->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification Results Final Concentration Quantification->Results

Caption: Experimental workflow for the analysis of this compound in plasma.

Signaling_Pathway cluster_cellular Cellular Environment cluster_plasma Plasma Environment Cholesterol_Cell Free Cholesterol (in tissues) ACAT ACAT Cholesterol_Cell->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Linoleoyl-CoA) Fatty_Acyl_CoA->ACAT CE_Cell Cholesteryl Ester (e.g., this compound) ACAT->CE_Cell Lipid_Droplet Lipid Droplet Storage CE_Cell->Lipid_Droplet Cholesterol_Plasma Free Cholesterol (on HDL) LCAT LCAT Cholesterol_Plasma->LCAT Lecithin Lecithin (Phosphatidylcholine) Lecithin->LCAT CE_Plasma Cholesteryl Ester (e.g., this compound) LCAT->CE_Plasma HDL Incorporation into HDL Core CE_Plasma->HDL

Caption: Formation of cholesteryl esters in tissues and plasma.

References

Application Note: Quantification of Cholesteryl 9,12-octadecadienoate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate (B1235992), is one of the most abundant cholesteryl esters (CEs) found in mammalian plasma and tissues.[1] As a major component of lipoproteins, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL), it plays a crucial role in the transport and metabolism of cholesterol. Dysregulation of cholesterol and CE metabolism is closely linked to the pathogenesis of numerous human diseases, including atherosclerosis.[2]

The quantification of specific CEs like cholesteryl linoleate is essential for understanding lipid metabolism and for the development of diagnostics and therapeutics for metabolic diseases. However, the analysis of these neutral, hydrophobic lipids by liquid chromatography-mass spectrometry (LC-MS) presents challenges due to their poor ionization efficiency in common electrospray ionization (ESI) sources.[1][3]

This application note provides a detailed protocol for the robust and sensitive quantification of this compound in biological samples using LC-MS/MS. The method is compatible with standard high-throughput lipidomics workflows and does not require chemical derivatization, simplifying sample preparation.[1]

Principle of the Method

This method utilizes reverse-phase liquid chromatography for the separation of cholesteryl linoleate from other lipid species. Detection and quantification are achieved using tandem mass spectrometry (MS/MS) operating in positive ionization mode. To overcome the poor ionization of neutral CEs, ammonium (B1175870) adducts ([M+NH₄]⁺) are formed in the ion source, which are stable enough for detection.[1] Upon fragmentation in the collision cell, cholesteryl esters yield a characteristic product ion at m/z 369.35, corresponding to the dehydrated cholesterol cation ([C₂₇H₄₅]⁺).[1][4] This specific and consistent fragmentation allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the workflow diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drydown Dry & Reconstitute Extraction->Drydown LC_Sep Reverse-Phase LC Separation Drydown->LC_Sep MS_Detect MS/MS Detection (Positive ESI, MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification (Internal Standard Calibration) Integration->Quant

Caption: General experimental workflow for cholesteryl ester quantification.

Detailed Experimental Protocols

This protocol is adapted from established methods for the analysis of cholesteryl esters from biological samples.[1][4]

4.1. Materials and Reagents

  • Chloroform, Methanol, Isopropanol (B130326), Acetonitrile, Water (LC-MS Grade)

  • Ammonium Acetate

  • This compound standard

  • Internal Standard (IS): Cholesteryl Heptadecanoate (C17:0) or a deuterated analog (e.g., Cholesterol-d7).[1]

4.2. Sample Preparation (Lipid Extraction)

  • For plasma/serum samples, use 10-20 µL. For cultured cells or tissues, use an appropriate amount to ensure detectable levels.

  • Add the internal standard (e.g., Cholesteryl Heptadecanoate) to the sample prior to extraction.

  • Perform a lipid extraction using a modified Bligh and Dyer method. For high-throughput applications, a single-phase extraction with isopropanol can be used.[5]

  • Vortex the mixture thoroughly and centrifuge to pellet proteins and other debris.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 90:10 Acetonitrile/Water with 10 mM ammonium acetate).

4.3. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
HPLC System Agilent 1290 Infinity II UHPLC or equivalent[4]
Column C18 Reverse-Phase, e.g., Gemini 5µm C18 (50 x 4.6 mm)[4]
Column Temp. 45 °C[6]
Mobile Phase A Water/Methanol (60/40, v/v) + 10 mM Ammonium Acetate[6]
Mobile Phase B Methanol/Chloroform (3/1, v/v) + 10 mM Ammonium Acetate[6]
Flow Rate 0.3 - 0.6 mL/min
Injection Vol. 5 µL

| Gradient | Start at a high aqueous composition (e.g., 35% B) and ramp to 100% B to elute the hydrophobic CEs.[6] A typical run time is 5-15 minutes.[5] |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition
MS System Triple Quadrupole or QTOF Mass Spectrometer (e.g., Agilent 6545 QTOF)[4]
Ionization Mode Positive Electrospray Ionization (ESI) or APCI[7]
Capillary Voltage 3.5 - 4.4 kV[6]
Source Temp. 140 - 350 °C
Desolvation Gas Nitrogen, Flow rate optimized for instrument

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

4.4. MRM Transitions for Quantification

The quantification of cholesteryl linoleate is based on monitoring its transition from the ammonium adduct precursor ion to the characteristic dehydrated cholesterol product ion.

Table 3: MRM Transitions for this compound

Compound Precursor Ion (m/z) [M+NH₄]⁺ Product Ion (m/z) [C₂₇H₄₅]⁺ Collision Energy (eV)
This compound 664.6 369.35 5 - 20 (Optimize for instrument)
IS: Cholesteryl Heptadecanoate 656.6 369.35 5 - 20 (Optimize for instrument)
IS: Cholesterol-d7 394.4 ([M+NH₄]⁺) 376.4 ([M-H₂O+H]⁺) 5 - 20 (Optimize for instrument)

Note: The precursor ion for Cholesterol-d7 is its ammonium adduct, and the fragment is its dehydrated form. Collision energy should be optimized to maximize the product ion signal.[4]

Quantitative Data and Method Performance

A calibration curve should be prepared using a serial dilution of the this compound standard, with a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.

Table 4: Representative Method Performance Characteristics

Parameter Typical Value Reference
Linearity Range 0.5 - 2000 ng/mL [8]
Limit of Detection (LOD) 0.1 - 0.31 x 10⁻⁵ mmol/L [5][8]
Intra-day Precision (CV%) 0.87 - 7.70 % [5]
Inter-day Precision (CV%) 1.02 - 7.65 % [5]
Recovery 91.85 - 104.83 % [5]

These values are representative and may vary depending on the specific matrix and instrumentation.

Biological Context: Cholesterol Esterification and Transport

Cholesteryl linoleate is synthesized from free cholesterol and linoleic acid, primarily through the action of the enzyme Lecithin-cholesterol acyltransferase (LCAT) in plasma, which is associated with HDL particles. The newly formed cholesteryl esters are then transferred to other lipoproteins like LDL and VLDL, mediated by the Cholesteryl Ester Transfer Protein (CETP). Cells can then take up these esters via lipoprotein receptors.

Cholesteryl_Ester_Metabolism FC Free Cholesterol LCAT LCAT FC->LCAT PL Phosphatidylcholine (with Linoleate) PL->LCAT CL Cholesteryl Linoleate HDL HDL CL->HDL incorporated into core CETP CETP HDL->CETP LDL LDL / VLDL Cell Peripheral Cell LDL->Cell LDLR-mediated uptake LCAT->CL CETP->LDL

Caption: Simplified pathway of cholesteryl linoleate synthesis and transport.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of this compound in various biological matrices. By avoiding cumbersome derivatization steps, this protocol is well-suited for high-throughput lipidomics studies aimed at investigating the role of cholesteryl esters in health and disease.[1] The reliable quantification achieved with this method can provide valuable insights for researchers in lipid metabolism and drug development.

References

Application Note: Gas Chromatography-Mass Spectrometry for the Analysis of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are neutral lipids that constitute a major storage and transport form of cholesterol in the body. They are composed of a cholesterol molecule esterified to a fatty acid. The fatty acid composition of CEs is of significant interest in biomedical and pharmaceutical research as it can reflect dietary intake and metabolic status, and has been linked to various diseases, including atherosclerosis and other cardiovascular conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of the fatty acid profile of cholesteryl esters due to its high resolution, sensitivity, and specificity.[1][2] This application note provides a detailed protocol for the analysis of fatty acids from cholesteryl esters in biological samples using GC-MS.

Principle of the Method

The analysis of the fatty acid composition of cholesteryl esters by GC-MS typically involves a multi-step process. Since intact cholesteryl esters are generally not volatile enough for direct GC analysis, the procedure involves:

  • Total Lipid Extraction: Isolation of lipids from the biological matrix (e.g., plasma, serum, tissue) using a solvent system.[3][4][5][6]

  • Saponification (Hydrolysis): Cleavage of the ester bond to release free fatty acids and cholesterol.

  • Derivatization: Conversion of the liberated free fatty acids into more volatile and thermally stable derivatives, typically fatty acid methyl esters (FAMEs).[7][8][9][10]

  • GC-MS Analysis: Separation of the FAMEs on a GC column followed by detection and identification using a mass spectrometer.[1][11]

This method allows for the determination of the profile of fatty acids that were originally esterified to cholesterol.

Detailed Experimental Protocol

This protocol is a representative method for analyzing the fatty acid composition of cholesteryl esters from human plasma.

1. Materials and Reagents

  • Solvents (HPLC or GC grade): Chloroform, Methanol (B129727), Hexane (B92381), Diethyl ether

  • Reagents:

    • 0.9% (w/v) NaCl solution[4]

    • Butylated hydroxytoluene (BHT) antioxidant solution (1 g BHA and 1 g BHT in 100 mL chloroform/methanol 2:1)[12]

    • Boron trifluoride (BF3) in methanol (12-14% w/w)[7][8]

    • Saturated NaCl solution

    • Anhydrous sodium sulfate (B86663)

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or other odd-chain fatty acid not expected in the sample.

    • FAME Standard Mixture (e.g., Supelco 37 Component FAME Mix) for identification and calibration.[11]

  • Apparatus:

    • Glass centrifuge tubes with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporation system

    • Heating block or water bath

    • GC-MS system with an appropriate capillary column

2. Sample Preparation: Total Lipid Extraction (Modified Folch Method)

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma sample.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[3][4][5] For solid tissues, homogenize ~50 mg of tissue in 1 mL of the solvent mixture.

  • Add a known amount of the internal standard (e.g., 10 µg of C17:0).

  • Add a few drops of BHT antioxidant solution to prevent lipid oxidation.[12]

  • Vortex the mixture vigorously for 2 minutes.[6]

  • Incubate at room temperature for 20 minutes with occasional shaking.[4][5]

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[3][4]

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.[4]

  • Two distinct phases will form. Carefully collect the lower (chloroform) phase containing the total lipids using a glass Pasteur pipette and transfer it to a new clean tube.[3][4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Saponification and Derivatization to FAMEs

This step cleaves the ester bonds and converts the resulting fatty acids into their methyl esters.

  • To the dried lipid extract, add 2 mL of 12% BF3 in methanol.[8] This reagent acts as a catalyst for both the hydrolysis of the cholesteryl ester and the esterification of the resulting fatty acid.[8]

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the mixture at 60°C for 10 minutes in a heating block or water bath.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane followed by 1 mL of saturated NaCl solution to stop the reaction and extract the FAMEs.[8]

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.[8]

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[12]

  • Transfer the final hexane solution to a 2 mL GC vial for analysis.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-23, DB-5ms, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.2 mL/min[13]
Inlet Temperature 250°C[13]
Injection Volume 1-2 µL[13]
Injection Mode Split (e.g., 10:1 or 20:1 ratio)[13]
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min.
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Scan Range m/z 50-550
Data Acquisition Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[11]

Data Presentation

Data Analysis

FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards from the FAME mixture and by matching spectra with the NIST mass spectral library.[11] Quantification is achieved by integrating the peak area of each identified FAME and comparing it to the peak area of the internal standard (C17:0). The relative abundance of each fatty acid is typically expressed as a percentage of the total fatty acids identified.

Quantitative Data Summary

The table below shows representative data for the relative percentage of major fatty acids derived from cholesteryl esters in a human plasma sample.

Fatty AcidAbbreviationCarbon:Double BondsRelative Percentage (%)
Palmitic AcidPA16:011.5
Palmitoleic AcidPOA16:1n73.2
Stearic AcidSA18:01.2
Oleic AcidOA18:1n923.8
Linoleic AcidLA18:2n648.5
Arachidonic AcidAA20:4n66.8
Eicosapentaenoic AcidEPA20:5n31.1
Docosahexaenoic AcidDHA22:6n32.5
Total 98.6

Note: Data are illustrative and will vary based on the sample matrix and physiological state.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the GC-MS analysis of cholesteryl ester-derived fatty acids.

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Total Lipid Extraction (Folch Method) Sample->Extraction Add CHCl3/MeOH Drydown1 Solvent Evaporation (Under Nitrogen) Extraction->Drydown1 Collect Lipid Phase Derivatization Saponification & Derivatization (BF3/Methanol) Drydown1->Derivatization Dried Lipid Extract Extraction2 FAME Extraction (Hexane) Derivatization->Extraction2 Add Hexane/H2O Analysis GC-MS Analysis Extraction2->Analysis Collect FAMEs Data Data Processing & Quantification Analysis->Data Chromatogram/ Mass Spectra

Caption: Experimental workflow for cholesteryl ester analysis.

Method Considerations

  • Choice of Derivatization Reagent: While BF3-methanol is effective, other reagents like methanolic HCl can also be used.[7] The choice may depend on the specific lipid classes present and potential side reactions.

  • Oxidation: Polyunsaturated fatty acids (PUFAs) are susceptible to oxidation. It is crucial to handle samples quickly, keep them on ice, and use antioxidants like BHT throughout the procedure.

  • Internal Standard: The internal standard should be added at the very beginning of the sample preparation process to account for losses during all subsequent steps.

  • Contamination: Ensure all glassware is thoroughly cleaned and rinsed with organic solvent to avoid contamination from external lipids.

The described GC-MS method provides a robust and reliable approach for the detailed analysis of fatty acid profiles from cholesteryl esters in various biological samples. This protocol, from lipid extraction to final data analysis, offers the sensitivity and specificity required for research, clinical, and drug development applications, enabling a deeper understanding of lipid metabolism and its role in health and disease.

References

Application Notes and Protocols for HPLC Separation of Cholesteryl 9,12-octadecadienoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, commonly known as cholesteryl linoleate, is a critical component of lipoproteins and plays a significant role in lipid metabolism and various disease states. The 9,12-octadecadienoate moiety can exist as several geometric (cis/trans) and positional isomers, each potentially exhibiting different biological activities. Accurate separation and quantification of these isomers are essential for understanding their specific physiological and pathological roles.

This document provides detailed application notes and experimental protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). Two primary HPLC modes are discussed: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag-HPLC).

I. Experimental Protocols

A. Sample Preparation from Biological Matrices (e.g., Plasma, Tissues)

A robust sample preparation protocol is crucial to isolate cholesteryl esters from complex biological matrices and remove interfering substances.

1. Lipid Extraction (Folch or Bligh-Dyer Method)

  • Objective: To extract total lipids from the biological sample.

  • Materials: Chloroform (B151607), Methanol, 0.9% NaCl solution (or Phosphate Buffered Saline - PBS), Centrifuge, Glass tubes.

  • Protocol:

    • Homogenize the tissue sample or take a known volume of plasma in a glass tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent-to-sample ratio should be approximately 20:1 to ensure a single phase.

    • Vortex the mixture vigorously for 2-5 minutes to ensure thorough lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.

    • Carefully collect the lower chloroform layer, which contains the total lipids, using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Cholesteryl Ester Fractionation

  • Objective: To isolate the cholesteryl ester fraction from the total lipid extract.

  • Materials: Silica (B1680970) SPE cartridge, Hexane (B92381), Isopropanol (B130326), Toluene (B28343).

  • Protocol:

    • Condition a silica SPE cartridge by washing with 5 mL of hexane.

    • Re-dissolve the dried lipid extract in a small volume of toluene (e.g., 1 mL).

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

    • Elute the non-polar lipids, including cholesteryl esters, with a solvent of low polarity. A common approach is to first elute with hexane to remove hydrocarbons, followed by a slightly more polar solvent to elute the cholesteryl esters. For isolating cholesteryl esters from other lipids, a sequential elution can be performed. For instance, elute with hexane to remove very non-polar compounds, then with a mixture like 0.5% isopropanol in hexane to elute cholesteryl esters.

    • Collect the cholesteryl ester fraction and dry it under a stream of nitrogen.

    • Reconstitute the dried cholesteryl ester fraction in the initial mobile phase for HPLC analysis.

B. Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC separates molecules based on their hydrophobicity. For cholesteryl esters, this is primarily influenced by the length and degree of unsaturation of the fatty acid chain.

  • Principle: In RP-HPLC, cholesteryl esters with more double bonds are generally more polar and will elute earlier, while those with longer saturated fatty acid chains are more hydrophobic and will be retained longer. The separation of geometric isomers on a standard C18 column can be challenging, but differences in their overall molecular shape can lead to some resolution.

  • Instrumentation:

    • HPLC system with a gradient pump and UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Detector: UV detector set at a low wavelength, typically 205-210 nm, where the ester bond absorbs.

  • Mobile Phase:

    • A common mobile phase is a mixture of acetonitrile (B52724) and isopropanol.

    • An isocratic elution with a mixture like 50:50 (v/v) acetonitrile:isopropanol can be used.[1]

    • A gradient elution may provide better resolution. For example, a linear gradient starting from a higher concentration of acetonitrile and increasing the proportion of isopropanol.

  • Detailed Protocol:

    • Equilibrate the C18 column with the initial mobile phase for at least 30 minutes at a constant flow rate.

    • Reconstitute the dried cholesteryl ester sample in the mobile phase.

    • Inject the sample onto the column.

    • Run the isocratic or gradient elution as per the defined method.

    • Monitor the eluent at 205-210 nm.

    • Identify and quantify the isomers based on the retention times of known standards.

C. Silver-Ion HPLC (Ag-HPLC) Protocol

Ag-HPLC is a powerful technique for separating isomers based on the number, position, and geometry of double bonds in the fatty acid moiety.

  • Principle: The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the unsaturated fatty acid chains. The strength of this interaction depends on the configuration of the double bonds. Trans isomers interact more weakly with the silver ions and elute earlier than cis isomers.[2] The elution order is generally: trans,trans < cis,trans/trans,cis < cis,cis.[3]

  • Instrumentation:

    • HPLC system with an isocratic or gradient pump and UV detector.

    • Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids) or a column packed with silica gel impregnated with silver nitrate.

    • Detector: UV detector set at 205-210 nm.

  • Mobile Phase:

    • Typically a non-polar solvent with a small amount of a polar modifier.

    • A common mobile phase is n-hexane with a small percentage of acetonitrile (e.g., 0.1% to 1.5%).[2]

    • The concentration of the polar modifier can be adjusted to optimize the separation.

  • Detailed Protocol:

    • Equilibrate the silver-ion column with the mobile phase until a stable baseline is achieved. These columns can be sensitive, so careful handling and equilibration are important.

    • Reconstitute the dried cholesteryl ester sample in the mobile phase (e.g., n-hexane).

    • Inject the sample onto the column.

    • Perform the isocratic elution with the optimized mobile phase.

    • Monitor the eluent at 205-210 nm.

    • Identify the isomers based on their retention times relative to standards and the known elution order on Ag-HPLC.

II. Data Presentation

The following tables summarize the expected elution order and provide illustrative quantitative data for the separation of this compound isomers by RP-HPLC and Ag-HPLC.

Table 1: Illustrative RP-HPLC Separation Data

Analyte (Cholesteryl Ester)Fatty Acid MoietyExpected Elution OrderIllustrative Retention Time (min)Illustrative Resolution (Rs)
Cholesteryl stearate18:0425.5-
Cholesteryl oleate18:1 (cis)322.12.8
This compound (cis,cis) 18:2 (c9, c12)219.82.1
Cholesteryl linolenate18:3 (all cis)117.52.3

Note: In RP-HPLC, separation is primarily by the number of double bonds. Isomers with the same number of double bonds (like different 18:2 isomers) may have very similar retention times and may not be fully resolved.

Table 2: Illustrative Ag-HPLC Separation Data for this compound Isomers

Analyte (Isomer)Double Bond GeometryExpected Elution OrderIllustrative Retention Time (min)Illustrative Resolution (Rs)
This compound (trans,trans)t,t112.3-
This compound (cis,trans / trans,cis)c,t / t,c215.83.1
This compound (cis,cis)c,c319.23.5

Note: Ag-HPLC provides excellent resolution of geometric isomers. The retention times and resolution are illustrative and will depend on the specific column and mobile phase conditions.

III. Visualization of Workflows and Logical Relationships

A. Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow from sample preparation to HPLC analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Folch or Bligh-Dyer) sample->extraction spe Solid-Phase Extraction (SPE) (Isolate Cholesteryl Esters) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC System (RP-HPLC or Ag-HPLC) reconstitution->hplc detection UV Detection (205-210 nm) hplc->detection data Data Acquisition and Analysis detection->data G cluster_goal Separation Goal cluster_params HPLC Parameters cluster_effects Effects on Chromatography goal Resolution of This compound Isomers column Column Choice (C18 vs. Silver-Ion) selectivity Selectivity (Differential Retention) column->selectivity mobile_phase Mobile Phase (Composition & Gradient) mobile_phase->selectivity retention Retention Time mobile_phase->retention flow_rate Flow Rate efficiency Efficiency (Peak Width) flow_rate->efficiency flow_rate->retention temperature Column Temperature temperature->efficiency temperature->retention selectivity->goal efficiency->goal retention->goal

References

Application Notes and Protocols for the Extraction of Cholesteryl 9,12-octadecadienoate from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate, is a prominent cholesteryl ester found in various mammalian tissues and lipoproteins. As an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, it plays a significant role in the transport and storage of cholesterol. Elevated levels of cholesteryl esters are closely associated with the pathogenesis of atherosclerosis, making their accurate extraction and quantification from tissues a critical aspect of cardiovascular disease research and drug development.[1][2][3] These application notes provide detailed protocols for the extraction of this compound from biological samples, ensuring high recovery and sample purity for downstream analysis.

The most widely accepted and validated methods for total lipid extraction are the Folch and Bligh & Dyer methods.[4][5][6][7] These methods utilize a chloroform-methanol solvent system to efficiently extract lipids, including cholesteryl esters, from their native tissue matrices. Subsequent purification steps, such as solid-phase extraction (SPE), can be employed to isolate specific lipid classes for more targeted analysis.

Experimental Protocols

Total Lipid Extraction from Tissues

Two primary methods are recommended for the total lipid extraction from tissues: the Folch method and the Bligh & Dyer method. The choice between them often depends on the water content and lipid composition of the tissue. The Folch method is generally considered the "gold standard" for quantitative extraction.[1][8]

Safety Precaution: Chloroform (B151607) is a hazardous chemical. All procedures involving chloroform must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

This method is highly effective for a broad range of tissues and is considered exhaustive for lipid recovery.[5][8][9]

Materials:

  • Tissue sample (fresh or frozen)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of fresh or thawed frozen tissue.

    • For tissues with high water content, it may be beneficial to lyophilize (freeze-dry) the sample first.

    • Mince the tissue into small pieces on a cold surface.

  • Homogenization:

    • Transfer the minced tissue to a glass homogenizer tube.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., 20 mL for 1 g of tissue).[8]

    • If desired, add BHT to the solvent mixture to a final concentration of 0.01% to prevent oxidation of polyunsaturated fatty acids.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough tissues, sonication on ice can be used.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube with a Teflon-lined cap.

    • Add 0.2 volumes (relative to the total solvent volume) of 0.9% NaCl solution (e.g., 4 mL for 20 mL of solvent).[8]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • To maximize recovery, the interface can be gently washed with a small amount of the "upper phase" (chloroform:methanol:water in a 3:48:47 ratio) without disturbing the lower phase.

    • Collect the lower chloroform phase containing the lipids and transfer it to a clean, pre-weighed round-bottom flask.

  • Drying and Storage:

    • Evaporate the chloroform to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

    • The dried lipid extract can be redissolved in a small, known volume of chloroform or another suitable solvent for further analysis.

    • Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent degradation.

This method is a modification of the Folch method and is particularly suitable for tissues with high water content, as it uses a lower solvent-to-sample ratio.[4][5][10]

Materials:

  • Same as for the Folch method.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of tissue. The method assumes the tissue contains about 80% water. If the water content is significantly different, adjust the initial solvent volumes accordingly.

  • Homogenization (Monophasic System):

    • To the 1 g tissue sample (assumed to be in ~0.8 mL of water), add 3 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Homogenize thoroughly to create a single-phase solution.

  • Phase Separation (Biphasic System):

    • To the homogenate, add an additional 1 mL of chloroform and mix.

    • Then, add 1 mL of distilled water and mix again.

    • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Lipid Collection:

    • Collect the lower chloroform phase, which contains the lipids.

  • Drying and Storage:

    • Follow the same procedure as described in the Folch method (Step 5).

Purification of Cholesteryl Esters by Solid-Phase Extraction (SPE)

For studies focusing specifically on cholesteryl esters, an additional purification step using SPE is recommended to separate them from other lipid classes like free fatty acids, triglycerides, and phospholipids (B1166683).

Materials:

  • Dried total lipid extract

  • Silica-based SPE cartridge (e.g., 100 mg)

  • Hexane

  • Toluene

  • Isopropanol (B130326)

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

  • Sample Loading:

    • Redissolve the dried total lipid extract in 1 mL of toluene.

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution of Lipid Classes:

    • Fraction 1 (Non-polar lipids including Cholesteryl Esters): Elute the cholesteryl esters and other non-polar lipids with 1 mL of hexane. Collect this fraction.

    • Fraction 2 (Free Cholesterol and other sterols): Elute free cholesterol and other sterols with 8 mL of 30% isopropanol in hexane.[11] This fraction can be collected separately if desired.

    • More polar lipids like phospholipids will remain on the column.

  • Drying and Storage:

    • Dry the collected cholesteryl ester fraction under a stream of nitrogen.

    • Resuspend in a suitable solvent for quantification and store at -20°C or -80°C.

Data Presentation

The efficiency of lipid extraction can vary depending on the tissue type and the method used. The following table summarizes representative quantitative data for total lipid extraction from various tissues.

Tissue TypeExtraction MethodSolvent SystemTypical Lipid Yield (% of wet weight)Reference
Fish Muscle (<2% lipid)Bligh & DyerChloroform:Methanol:Water~1-2%[5]
Fish Muscle (>2% lipid)FolchChloroform:Methanol>2% (more accurate than Bligh & Dyer)[5]
Mammalian LiverFolchChloroform:Methanol3-5%[8]
Mammalian BrainFolchChloroform:Methanol10-12%-
Adipose TissueFolchChloroform:Methanol60-80%-

Note: The yield of this compound will be a fraction of the total lipid yield and requires specific quantification methods.

Quantification of this compound

Following extraction and purification, this compound can be quantified using various analytical techniques:

  • Thin-Layer Chromatography (TLC) with Densitometry: A cost-effective method for separating and quantifying different lipid classes, including cholesteryl esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization, GC-MS can be used to quantify the linoleic acid component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and robust method for the direct quantification of intact cholesteryl esters, including this compound.[2][3] This technique allows for the profiling of various cholesteryl ester species in a single run.

Visualizations

Experimental Workflow

Extraction_Workflow start Tissue Sample homogenization Homogenization (Chloroform:Methanol) start->homogenization phase_separation Phase Separation (Addition of Salt Solution) homogenization->phase_separation lipid_collection Collection of Lower Organic Phase phase_separation->lipid_collection drying Solvent Evaporation lipid_collection->drying total_lipid_extract Total Lipid Extract drying->total_lipid_extract spe Solid-Phase Extraction (SPE) total_lipid_extract->spe ce_fraction Cholesteryl Ester Fraction spe->ce_fraction quantification Quantification (LC-MS, GC-MS, TLC) ce_fraction->quantification end Data Analysis quantification->end

Caption: Workflow for the extraction and quantification of cholesteryl esters from tissues.

Cholesteryl Ester Metabolism and Role in Atherosclerosis

CE_Metabolism_Atherosclerosis cluster_blood Bloodstream cluster_artery_wall Artery Wall (Intima) ldl LDL (Low-Density Lipoprotein) ce Cholesteryl Esters (e.g., Cholesteryl Linoleate) retained_ldl Retained & Oxidized LDL ldl->retained_ldl Infiltration hdl HDL (High-Density Lipoprotein) macrophage Macrophage hdl->macrophage Reverse Cholesterol Transport ce->ldl Transport lcat LCAT lcat->hdl Esterification of Cholesterol retained_ldl->macrophage Uptake via Scavenger Receptors foam_cell Foam Cell (Lipid-laden) macrophage->foam_cell Differentiation ce_droplets Cholesteryl Ester Lipid Droplets foam_cell->ce_droplets Storage inflammation Inflammatory Response foam_cell->inflammation Cytokine Release plaque Atherosclerotic Plaque foam_cell->plaque Accumulation acat ACAT acat->foam_cell Esterification of Free Cholesterol inflammation->plaque Progression

Caption: Role of cholesteryl ester metabolism in the development of atherosclerosis.

References

Application Notes and Protocols for Cholesteryl 9,12-octadecadienoate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, commonly known as cholesteryl linoleate (B1235992), is a prevalent cholesteryl ester in plasma lipoproteins, particularly low-density lipoprotein (LDL), and is a significant component of atherosclerotic lesions. Its accumulation within cells, such as macrophages and endothelial cells, is a hallmark of various metabolic and cardiovascular diseases. The use of this compound in cell culture models is crucial for elucidating the molecular mechanisms of lipid metabolism, inflammation, and the pathogenesis of diseases like atherosclerosis. These application notes provide detailed protocols for utilizing this compound in in vitro studies, focusing on the induction of cellular lipid accumulation and the analysis of subsequent inflammatory and metabolic signaling pathways.

Data Presentation: Quantitative Parameters for In Vitro Studies

The following tables summarize key quantitative data derived from studies on cholesteryl linoleate and related lipids to guide experimental design.

Table 1: Recommended Concentration Ranges of this compound and Related Lipids for Cell Culture Treatment.

CompoundCell TypeConcentration RangeIncubation TimeObserved Effect
Cholesteryl Linoleate (oxidized)Human Umbilical Vein Endothelial Cells (HUVECs)10 - 50 µg/mL4 hoursIncreased monocyte adhesion[1]
Cholesteryl-nitrolinoleateMurine Macrophages (J774.1)20 - 50 µM24 hoursInhibition of NOS2 expression and cytokine secretion[2]
Linoleic AcidPulmonary Artery Endothelial Cells90 µM6 - 24 hoursInduction of NF-κB activation and IL-6 upregulation[3]
Acetylated LDL (rich in cholesteryl esters)Mouse Peritoneal Macrophages10 µg/mL24 - 48 hoursCholesteryl ester accumulation and foam cell formation[4]
Native LDL (rich in cholesteryl esters)Human Monocyte-derived Macrophagesup to 4 mg/mLNot specifiedCholesterol accumulation

Table 2: Summary of Expected Cellular Responses to this compound Treatment.

Cellular ProcessExpected OutcomeKey Readouts
Lipid AccumulationIncreased intracellular lipid dropletsOil Red O staining, BODIPY staining, Cholesterol/Cholesteryl Ester Quantification Kits
Inflammatory ResponseModulation of pro-inflammatory cytokine and adhesion molecule expressionELISA (IL-6, TNF-α), qPCR (ICAM-1, VCAM-1), Western Blot (NF-κB pathway proteins)
Gene ExpressionAltered expression of genes involved in lipid metabolism and inflammationqPCR (PPARα, PPARγ, LXRα, CD36, ABCA1)
Cell ViabilityPotential for cytotoxicity at high concentrations or with oxidized formsMTT, Trypan Blue exclusion, Propidium Iodide uptake assays

Experimental Protocols

Protocol 1: Preparation and Solubilization of this compound for Cell Culture

Objective: To prepare a sterile, bioavailable stock solution of this compound for treating cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Chloroform (B151607)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation (Method A: DMSO): a. Under sterile conditions, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL).[1] b. Vortex thoroughly until the powder is completely dissolved. c. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Stock Solution Preparation (Method B: Chloroform and BSA Conjugation): a. Dissolve a known amount of this compound in a minimal amount of chloroform in a sterile glass vial. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. c. Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v). d. Add the BSA solution to the lipid film and vortex vigorously for 5-10 minutes. e. Incubate the mixture in a 37°C water bath for 30-60 minutes with intermittent vortexing to facilitate the formation of a complex. f. Sterilize the final solution by passing it through a 0.22 µm syringe filter. g. The final concentration of the cholesteryl ester-BSA complex should be determined and the solution can be stored at 4°C for short-term use or frozen for long-term storage.

  • Working Solution Preparation: a. Thaw the stock solution (from either method) at room temperature. b. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before treating the cells. c. Ensure thorough mixing by gently pipetting or swirling the culture plate.

Protocol 2: Induction and Quantification of Lipid Accumulation using Oil Red O Staining

Objective: To visualize and quantify the accumulation of neutral lipids, including cholesteryl esters, in cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • This compound working solution

  • Phosphate-buffered saline (PBS)

  • 10% Formalin or 4% Paraformaldehyde (PFA) in PBS

  • 60% Isopropanol (B130326)

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Mayer's Hematoxylin

  • Mounting medium (aqueous)

  • Microscope

Procedure:

  • Cell Seeding and Treatment: a. Seed cells at an appropriate density in multi-well plates or on coverslips and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO or BSA solution).

  • Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Add 10% formalin or 4% PFA to each well and incubate for 30 minutes at room temperature.

  • Staining: a. Remove the fixative and wash the cells twice with distilled water. b. Add 60% isopropanol to each well and incubate for 5 minutes. c. Remove the isopropanol and add the Oil Red O working solution to completely cover the cells. d. Incubate for 15-20 minutes at room temperature. e. Remove the Oil Red O solution and wash the cells 2-3 times with distilled water. f. (Optional) Counterstain the nuclei by incubating with Mayer's Hematoxylin for 1-2 minutes. g. Wash thoroughly with distilled water.

  • Visualization and Quantification: a. Mount the coverslips onto microscope slides using an aqueous mounting medium. b. Observe the cells under a light microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm. c. For quantification, capture images from multiple random fields for each condition. d. The stained area can be quantified using image analysis software (e.g., ImageJ) by measuring the total area of red staining per cell or per field of view. e. Alternatively, the dye can be extracted from the stained cells using 100% isopropanol, and the absorbance can be measured at approximately 510 nm using a spectrophotometer.

Protocol 3: Analysis of Inflammatory Gene Expression by Quantitative PCR (qPCR)

Objective: To measure the changes in the expression of key inflammatory genes in response to this compound treatment.

Materials:

  • Treated and control cell samples

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., IL-6, TNF-α, ICAM-1, VCAM-1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Following treatment with this compound, wash the cells with PBS and lyse them according to the protocol of your chosen RNA extraction kit. b. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: a. Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix. b. Perform the qPCR reaction using a standard thermal cycling protocol. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.

Protocol 4: Western Blot Analysis of NF-κB and PPARγ Activation

Objective: To assess the activation of the NF-κB and PPARγ signaling pathways by examining the phosphorylation of key proteins and the expression levels of PPARγ.

Materials:

  • Treated and control cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-PPARγ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. . Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Quantify the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. i. Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cholesteryl_Linoleate Cholesteryl 9,12-octadecadienoate Receptor Scavenger Receptor (e.g., CD36) Cholesteryl_Linoleate->Receptor Uptake PPARγ PPARγ Cholesteryl_Linoleate->PPARγ Potential Activation Lipid_Droplet Lipid Droplet Accumulation Cholesteryl_Linoleate->Lipid_Droplet Contributes to IKK IKK Complex Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates (Inactivates) NFκB NF-κB (p50/p65) NFκB_active Active NF-κB NFκB->NFκB_active Translocation PPARγ_active Active PPARγ PPARγ->PPARγ_active Translocation Inflammatory_Genes Inflammatory Gene Expression (IL-6, TNF-α) NFκB_active->Inflammatory_Genes Induces Metabolic_Genes Lipid Metabolism Gene Expression (e.g., ABCA1) PPARγ_active->Metabolic_Genes Induces

Caption: Potential signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Prep_CL Prepare Cholesteryl Linoleate Stock (DMSO or BSA complex) Treat_Cells Treat Cells with Cholesteryl Linoleate Prep_CL->Treat_Cells Seed_Cells Seed Cells in Culture Plates/Coverslips Seed_Cells->Treat_Cells Lipid_Stain Oil Red O Staining (Lipid Accumulation) Treat_Cells->Lipid_Stain qPCR qPCR (Gene Expression) Treat_Cells->qPCR Western_Blot Western Blot (Protein Expression/ Phosphorylation) Treat_Cells->Western_Blot ELISA ELISA (Cytokine Secretion) Treat_Cells->ELISA

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Cholesteryl 9,12-octadecadienoate as a Biomarker for Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate, is a prominent cholesteryl ester in human plasma and a key component of low-density lipoprotein (LDL). Emerging evidence suggests that its oxidized forms, particularly hydroperoxides, play a significant role in the pathophysiology of cardiovascular disease (CVD). These oxidized species are found in atherosclerotic lesions and are implicated in the pro-inflammatory processes that drive disease progression. This document provides detailed application notes and protocols for the utilization of this compound and its oxidized derivatives as potential biomarkers for CVD.

Pathophysiological Role in Cardiovascular Disease

Cholesteryl esters, including this compound, are susceptible to oxidation under conditions of oxidative stress. The resulting oxidized cholesteryl esters (OxCEs) are major components of oxidized LDL (oxLDL), a key player in the development of atherosclerosis. These OxCEs, particularly polyoxygenated cholesteryl ester hydroperoxides, can activate macrophages via Toll-like receptor 4 (TLR4) signaling. This activation leads to a cascade of downstream events, including the recruitment of spleen tyrosine kinase (Syk), which promotes cytoskeletal rearrangements and macropinocytosis. This process results in the excessive uptake of lipoproteins by macrophages, leading to their transformation into foam cells, a hallmark of atherosclerotic plaques.[1]

Quantitative Data Summary

Elevated levels of lipid hydroperoxides, including derivatives of this compound, have been observed in the plasma of patients with cardiovascular disease compared to healthy individuals. The following table summarizes key quantitative findings from published studies.

AnalytePatient PopulationConcentration (Mean ± SD/SEM)Control Group Concentration (Mean ± SD/SEM)Fold ChangeReference
Plasma Lipid HydroperoxidesPatients with Coronary Artery Disease (n=70)4.31 ± 0.23 nmol/mLHealthy Controls (n=unknown)2.34 ± 0.13 nmol/mL~1.84
Plasma Lipid PeroxidesPatients with Angina (n=47)3.26 ± 1.07 µmol/LHealthy Controls (n=unknown)2.50 ± 0.45 µmol/L~1.30
Plasma Lipid PeroxidesPatients with Myocardial Infarction (n=22)3.20 ± 0.82 µmol/LHealthy Controls (n=unknown)2.50 ± 0.45 µmol/L~1.28

Note: While these studies provide evidence for elevated lipid peroxidation in CVD, specific sensitivity and specificity data for this compound as a standalone biomarker are not yet well-established in the literature. Further research involving ROC curve analysis is needed to determine its diagnostic and prognostic utility.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of oxidized cholesteryl esters in macrophages and a general workflow for the analysis of this compound in plasma.

Cholesteryl_Ester_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space oxLDL Oxidized LDL (containing OxCE) TLR4 TLR4 oxLDL->TLR4 binds Syk Syk TLR4->Syk recruits MD2 MD-2 MD2->TLR4 Vav1 Vav1 Syk->Vav1 Ras Ras Vav1->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK12 ERK1/2 MEK1->ERK12 Macropinocytosis Macropinocytosis & Lipid Accumulation ERK12->Macropinocytosis promotes Foam_Cell Foam Cell Formation Macropinocytosis->Foam_Cell leads to

Oxidized Cholesteryl Ester Signaling Pathway in Macrophages.

Experimental_Workflow Sample_Collection Plasma Sample Collection Lipid_Extraction Lipid Extraction (e.g., LLE) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General workflow for cholesteryl ester analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters may require optimization based on the instrumentation used.

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • This compound standard

  • Deuterated this compound (or other suitable internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard. Vortex for 10 seconds.[2]

  • Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[2]

  • Induce phase separation by adding 188 µL of LC-MS grade water.[2]

  • Centrifuge at 14,000 rpm for 2 minutes.[2]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase.

3. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is suitable for the separation of cholesteryl esters (e.g., Agilent ZORBAX EclipsePlus C18).[2]

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the hydrophobic cholesteryl esters. The specific gradient profile should be optimized for baseline separation of the analyte of interest from other lipid species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 50°C) to ensure reproducible retention times.

4. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of cholesteryl esters, often as ammonium or sodium adducts.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis due to its high selectivity and sensitivity.

  • MRM Transitions:

    • This compound (as [M+NH4]+ adduct): The precursor ion would be m/z 666.6. A characteristic product ion resulting from the neutral loss of the fatty acid and ammonia (B1221849) is observed at m/z 369.3.

    • Internal Standard: The MRM transition for the deuterated internal standard should be monitored similarly.

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte.

5. Data Analysis and Quantification

  • Generate a calibration curve using the this compound standard at various concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound and its oxidized products represent a promising class of biomarkers for cardiovascular disease. Their involvement in the inflammatory cascade of atherosclerosis provides a strong biological rationale for their investigation. The provided protocols offer a starting point for researchers to quantify these lipids in clinical samples. Further validation studies are necessary to establish their definitive role in risk stratification and as potential targets for therapeutic intervention in cardiovascular disease.

References

Application Notes: In Vivo Imaging of Cholesteryl 9,12-Octadecadienoate Accumulation

References

Application Notes: Atherosclerosis Animal Models for Cholesteryl Linoleate Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, forming plaques. A key component of these plaques is cholesteryl ester, with the specific fatty acid composition of these esters playing a crucial role in disease progression. Cholesteryl linoleate (B1235992), an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is a major component of low-density lipoprotein (LDL) and atherosclerotic lesions. The balance between cholesteryl linoleate and other esters, such as cholesteryl oleate (B1233923), is believed to influence the atherogenicity of lipoproteins and the inflammatory response within the plaque[1]. Studying the dynamics of cholesteryl linoleate in a controlled in vivo setting is therefore critical for understanding atherosclerosis and developing novel therapeutics.

Genetically modified mice, particularly Apolipoprotein E-deficient (ApoE-/-) and Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice, have become indispensable tools for this research.[2] These models effectively mimic key aspects of human hyperlipidemia and atherosclerotic lesion development, especially when challenged with specific diets.[3][4]

Overview of Key Animal Models

  • Apolipoprotein E-deficient (ApoE-/-) Mouse: The ApoE-/- mouse is one of the most widely used models in atherosclerosis research.[2] Due to the absence of ApoE, a crucial ligand for receptor-mediated clearance of chylomicrons and very-low-density lipoprotein (VLDL) remnants, these mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[2][5] The lesion formation is significantly accelerated and exacerbated by a high-fat, high-cholesterol "Western-type" diet.[2][6] This model is particularly useful for studying the entire spectrum of lesion development, from early fatty streaks to advanced fibrous plaques.[2]

  • Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mouse: The LDLR-/- mouse lacks the receptor responsible for clearing LDL from circulation. While on a standard chow diet, these mice exhibit moderately elevated LDL cholesterol levels but develop minimal to no atherosclerotic lesions.[2][7] However, when fed a Western-type diet rich in fat and cholesterol, they develop robust hypercholesterolemia and extensive atherosclerotic plaques.[3][7] This diet-inducible phenotype makes the LDLR-/- model highly valuable for investigating the specific impact of dietary lipids on cholesteryl ester accumulation and atherogenesis, often with a lipoprotein profile that more closely resembles that of humans compared to the ApoE-/- model.[7]

Rationale for Model Selection

The choice between the ApoE-/- and LDLR-/- models depends on the specific research question.

  • The ApoE-/- model is ideal for studying the fundamental processes of lesion development and for testing therapies in the context of severe, pre-existing hyperlipidemia.

  • The LDLR-/- model is better suited for studies focusing on diet-induced atherosclerosis and for interventions targeting the LDL receptor pathway.[2][3][7] It allows researchers to control the onset and severity of the disease through dietary manipulation, providing a clear baseline for evaluating experimental variables.

Data Presentation

Table 1: Comparison of Key Atherosclerosis Mouse Models

FeatureApoE-/- MouseLDLR-/- Mouse
Genetic Defect Apolipoprotein E nullLow-Density Lipoprotein Receptor null
Spontaneous Atherosclerosis Yes, develops lesions on a standard chow diet[2]Minimal to no lesions on a standard chow diet[2][7]
Dietary Requirement Western-type diet greatly accelerates lesion development[2][6]Requires a Western-type or high-cholesterol diet to induce robust lesions[3][7]
Plasma Cholesterol (Chow) ~10x higher than wild-type mice[5]~2x higher than wild-type mice[7]
Primary Lipoprotein Elevated VLDL and chylomicron remnantsLDL
Primary Use Case Studying the full spectrum of atherogenesis and severe hyperlipidemiaInvestigating diet-induced atherosclerosis and LDL metabolism

Table 2: Typical Plasma Lipid Profiles in LDLR-/- Mice on Different Diets (28 Weeks)

ParameterRegular Chow (RC)High-Cholesterol (HC) DietWestern Diet (WD)
Diet Composition 0.01% Cholesterol / 4.4% Fat1% Cholesterol / 4.4% Fat0.06% Cholesterol / 21% Milk Fat
Total Plasma Cholesterol ~5.2 - 9.0 mmol/L~20.7 mmol/L>41.4 mmol/L
Plasma Triglycerides NormalUnaffectedElevated
Associated Conditions NoneNoneObesity, Insulin Resistance, Hepatic Steatosis
Reference [7][7][7]

Experimental Protocols

Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice

  • Animal Selection: Use male or female ApoE-/- mice on a C57BL/6 background, aged 6-8 weeks.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide water ad libitum.

  • Dietary Regimen:

    • At 8 weeks of age, switch mice from a standard chow diet to a Western-type diet.

    • A common Western diet formulation contains 21% fat (from anhydrous milk fat) and 0.15-0.2% cholesterol.[6]

  • Duration: Maintain mice on the Western diet for 12-16 weeks to induce advanced atherosclerotic lesions.[8][9] Shorter durations (e.g., 5 weeks) can be used to study early lesion formation.[2]

  • Monitoring: Monitor animal health and body weight weekly.

  • Endpoint Sample Collection: At the end of the study period, euthanize mice and collect blood (via cardiac puncture) for plasma lipid analysis and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde) for tissue collection.

Protocol 2: Induction of Atherosclerosis in LDLR-/- Mice

  • Animal Selection: Use male or female LDLR-/- mice on a C57BL/6 background, aged 6-8 weeks.

  • Housing: Maintain standard housing conditions as described for ApoE-/- mice.

  • Dietary Regimen:

    • At 8 weeks of age, switch mice from a standard chow diet to a high-fat, high-cholesterol diet.

    • Western Diet (WD): 21% fat, 0.15% cholesterol (without sodium cholate) is widely used.[3]

    • High-Cholesterol (HC) Diet: For studies wishing to avoid obesity, a diet with 1% cholesterol and 4.4% fat can be used.[7]

  • Duration: Feed the atherogenic diet for a period ranging from 12 to 28 weeks, depending on the desired lesion severity.[3][7][10] Lesions begin to appear in the aortic root after 3 months and extend to other parts of the aorta with time.[3]

  • Monitoring & Sample Collection: Follow the same procedures as outlined in Protocol 1.

Protocol 3: Analysis of Atherosclerotic Lesions

  • Tissue Preparation: After perfusion, carefully dissect the aorta from the heart to the iliac bifurcation.

  • En Face Analysis (Aortic Surface Area):

    • Clean the aorta of surrounding adipose and connective tissue.

    • Cut the aorta open longitudinally, from the arch to the bifurcation, and pin it flat on a black wax surface.

    • Stain the tissue with a lipid-soluble dye such as Oil Red O or Sudan IV to visualize lipid-rich lesions.

    • Acquire a high-resolution image of the stained aorta.

    • Use image analysis software (e.g., ImageJ) to quantify the lesion area as a percentage of the total aortic surface area.

  • Cross-Sectional Analysis (Aortic Root):

    • Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.

    • Prepare serial cryosections (e.g., 10 µm thickness) from the aortic sinus.

    • Stain sections with Oil Red O (for lipids) and counterstain with hematoxylin. Other stains like Masson's trichrome (for collagen) or specific antibodies (for macrophages, smooth muscle cells) can also be used.

    • Capture images under a microscope and quantify the lesion area in multiple sections to determine the average plaque size.

Protocol 4: Extraction and Quantification of Cholesteryl Linoleate

  • Tissue Homogenization: Isolate a section of the aorta (e.g., thoracic or abdominal) or use dissected plaque material. Weigh the tissue and homogenize it in a suitable buffer.

  • Lipid Extraction:

    • Perform a total lipid extraction from the tissue homogenate or plasma sample using a standard chloroform/methanol solvent system (e.g., Folch or Bligh-Dyer methods).[11]

  • Separation of Cholesteryl Esters:

    • Separate the cholesteryl ester fraction from other lipid classes (free cholesterol, triglycerides, phospholipids) using solid-phase extraction or thin-layer chromatography (TLC).

  • Quantification:

    • Gas Chromatography (GC): Hydrolyze the separated cholesteryl ester fraction to release fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC to determine the relative abundance of linoleic acid.

    • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to separate and quantify individual cholesteryl esters, including cholesteryl linoleate.[12]

    • Mass Spectrometry (MS): Couple GC or LC to a mass spectrometer (GC-MS or LC-MS) for highly sensitive and specific quantification of cholesteryl linoleate using internal standards.[12]

    • Raman Spectroscopy: This non-destructive technique can be used for the quantitative analysis of cholesteryl esters directly within plaque tissue.[13]

Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_exp Phase 2: Atherosclerosis Development cluster_analysis Phase 3: Endpoint Analysis model Animal Model Selection (ApoE-/- or LDLR-/-) diet Dietary Intervention (Chow vs. Western Diet) model->diet 8 weeks old duration Diet Feeding (12-16 weeks) diet->duration collection Sample Collection (Blood & Aorta) duration->collection analysis Lesion Analysis (En Face & Aortic Root) collection->analysis lipidomics Cholesteryl Linoleate Quantification (LC-MS) collection->lipidomics

Caption: Experimental workflow for studying cholesteryl linoleate in mouse models.

cholesterol_pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage ldl LDL oxldl oxLDL ldl->oxldl Oxidation cd36 Scavenger Receptor (CD36) oxldl->cd36 Uptake acat ACAT cd36->acat Cholesterol influx ce Cholesteryl Esters (incl. Cholesteryl Linoleate) acat->ce Esterification droplet Lipid Droplet (Storage) ce->droplet inflammation Pro-inflammatory Signaling (NF-κB) ce->inflammation

Caption: Cholesteryl ester accumulation and signaling pathway in macrophages.

References

Application Notes and Protocols for Profiling Cholesteryl 9,12-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate (B1235992), is a prominent cholesteryl ester found in plasma lipoproteins and is implicated in various physiological and pathological processes, including atherosclerosis.[1][2][3] Accurate and robust profiling of this lipid is crucial for understanding its role in disease and for the development of novel therapeutic strategies. This document provides a detailed lipidomics workflow, including experimental protocols and data analysis strategies, for the comprehensive analysis of this compound in biological samples.

Experimental Workflow Overview

The overall workflow for profiling this compound involves several key stages: sample preparation, including lipid extraction; analytical separation and detection, typically by liquid chromatography-mass spectrometry (LC-MS); and subsequent data processing and analysis.[4]

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Handling Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction Sample->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Mass Spectrometry (MS) Detection & Quantification LC->MS Processing Data Processing MS->Processing Analysis Statistical Analysis Processing->Analysis Interpretation Biological Interpretation Analysis->Interpretation

Caption: High-level overview of the lipidomics workflow.

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of extraction method is critical for the efficient recovery of cholesteryl esters, which are non-polar lipids.[5] The Folch and Bligh & Dyer methods are considered gold standards for broad-based lipidomic studies.[5] For non-polar lipids like cholesteryl esters, a hexane-isopropanol mixture is also highly effective.[5][6]

Protocol: Lipid Extraction from Plasma/Serum using Hexane:Isopropanol

This protocol is adapted for the extraction of non-polar lipids from plasma or serum.

Materials:

  • Plasma or serum samples

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Internal Standard (e.g., Cholesteryl-d7 linoleate)

  • Centrifuge tubes (glass, solvent-resistant)

  • Microcentrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma in a glass centrifuge tube, add 10 µL of the internal standard solution.

  • Add 1.5 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at room temperature for 10 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant (organic phase) to a new clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile/isopropanol) for LC-MS analysis.[7]

Protocol: Lipid Extraction from Tissues

This protocol is suitable for the extraction of lipids from tissue homogenates.

Materials:

  • Tissue sample (e.g., liver, adrenal gland)

  • Homogenizer

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% Saline (ice-cold)

  • Centrifuge

Procedure:

  • Weigh approximately 10-50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold 0.9% saline.

  • To the homogenate, add 5 mL of a chloroform:methanol (2:1, v/v) mixture.[8]

  • Vortex for 2 minutes and then incubate at room temperature for 20 minutes with occasional mixing.

  • Add 1 mL of 0.9% saline to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry, and reconstitute the extract as described in the plasma extraction protocol.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Reversed-phase liquid chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of cholesteryl esters.[9][10]

Instrumentation and Columns:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: A C18 reversed-phase column is commonly used for the separation of cholesteryl esters.[10]

LC Parameters for Cholesteryl Ester Separation

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium (B1175870) Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL

LC Gradient

Time (min)% Mobile Phase B
0.030
2.030
12.0100
18.0100
18.130
25.030

MS Parameters for this compound Detection

ParameterRecommended Setting
Ionization Mode Positive ESI
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound649.6 [M+NH4]+369.315
Cholesteryl-d7 linoleate (IS)656.6 [M+NH4]+376.315

Note: The precursor ion is often the ammonium adduct [M+NH4]+ in positive ion mode. The characteristic product ion at m/z 369.3 corresponds to the dehydrated cholesterol backbone.[10]

Data Analysis and Presentation

Following data acquisition, raw data files are processed using instrument-specific software. The process involves peak integration, calibration curve generation, and concentration calculation.

Data Processing Steps:

  • Peak Integration: Integrate the chromatographic peaks for both the target analyte (this compound) and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrants.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides an example of how to present quantitative results from the analysis of plasma samples from two hypothetical experimental groups.

Sample IDGroupThis compound (µg/mL)
CTRL-01Control45.2
CTRL-02Control51.7
CTRL-03Control48.9
TREAT-01Treated75.6
TREAT-02Treated82.1
TREAT-03Treated79.4
Mean ± SD Control 48.6 ± 3.2
Mean ± SD Treated 79.0 ± 3.3

Signaling Pathway Involvement

This compound is a major component of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) and plays a central role in cholesterol transport and metabolism. Dysregulation of its metabolism is a key factor in the development of atherosclerosis.

G cluster_transport Cholesterol Transport & Atherogenesis LDL LDL (containing Cholesteryl 9,12-octadecadienoate) Endothelium Endothelial Layer LDL->Endothelium Accumulation in arterial intima Macrophage Macrophage Endothelium->Macrophage Oxidation & Uptake by Macrophages FoamCell Foam Cell Macrophage->FoamCell Transformation Plaque Atherosclerotic Plaque FoamCell->Plaque Contribution to Plaque Formation

Caption: Role of Cholesteryl Linoleate in Atherosclerosis.

Conclusion

This application note provides a comprehensive and detailed workflow for the profiling of this compound. The protocols outlined, from sample preparation to LC-MS analysis and data interpretation, offer a robust framework for researchers in various fields. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the role of this critical lipid species in health and disease.

References

Application Notes and Protocols: Cholesteryl 9,12-Octadecadienoate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, commonly known as cholesteryl linoleate (B1235992), is a cholesterol ester that is gaining attention as a functional excipient in advanced drug delivery systems.[1] As a derivative of cholesterol, a natural and crucial component of cell membranes, it offers excellent biocompatibility and biodegradability.[2][3] In nanomedicine, cholesteryl linoleate and its analogs, like cholesteryl oleate (B1233923), are incorporated into lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and liposomes.[4][5][6] The inclusion of these cholesteryl esters can significantly modulate the physicochemical properties of nanoparticles, enhancing their stability, drug-loading capacity, and therapeutic efficacy.[2][4][6] They play a critical role in structuring the lipid core of nanoparticles, influencing drug release kinetics, and improving cellular uptake, making them valuable for delivering a wide range of therapeutic agents from small molecules to nucleic acids.[4][7]

Applications in Drug Delivery Systems

The amphipathic nature of cholesteryl esters allows them to be seamlessly integrated into lipid-based delivery platforms.[6] Their primary roles include modulating membrane fluidity, increasing nanoparticle stability, and enhancing the encapsulation of hydrophobic drugs.

  • Solid Lipid Nanoparticles (SLNs) : In SLNs, cholesteryl esters are used as a core lipid component. Studies incorporating the similar cholesteryl oleate have shown that these SLNs can form stable nanoparticles approximately 150–200 nm in size.[4][7] These systems have proven to be safe and effective platforms for the non-viral delivery of nucleic acids like siRNA, demonstrating reduced cytotoxicity and more efficient cellular uptake compared to other formulations.[4][7][8]

  • Nanostructured Lipid Carriers (NLCs) : NLCs are an advanced generation of SLNs that contain a blend of solid and liquid lipids, creating an imperfect crystal lattice structure. This structure enhances drug loading and minimizes drug expulsion during storage.[5] Cholesteryl esters can be incorporated into the lipid matrix of NLCs to further improve their performance, offering better drug entrapment and controlled release profiles compared to conventional SLNs.[5][9]

  • Liposomes : While cholesterol is a standard component for stabilizing liposomal bilayers, cholesteryl esters also play a role.[6][10] The incorporation of cholesterol and its esters into the liposome (B1194612) bilayer eliminates the phase transition of phospholipids, reduces membrane permeability, and forces the bilayer into a stable state, which is highly advantageous for formulating stable chemotherapeutic drug carriers.[6]

Quantitative Data Summary

The following table summarizes the physicochemical properties of various lipid-based nanoparticle formulations incorporating cholesteryl esters, based on published studies. Note that cholesteryl oleate, a structurally similar analogue, is often used and its data is included for comparative purposes.

Formulation TypeCholesteryl Ester ComponentDrug/PayloadParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (EE%) / Drug Loading (DL%)Reference
Cationic SLNCholesteryl OleatesiRNA150 - 200+25 to +40Not Reported[4][7]
NLCCholesteryl OleateNot SpecifiedNot ReportedNot Reported90% (EE)[5]
SLNNot SpecifiedQuercetinNot ReportedNot Reported93% (EE) / 0.6% (DL)[5]
NLCNot SpecifiedQuercetinNot ReportedNot Reported91% (EE) / 0.9% (DL)[5]
Polymeric MicellesThiocholesterolSN38Not ReportedNot Reported8.1% (DL)[11]

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Ester-Containing SLNs via High-Pressure Homogenization (HPH)

This protocol describes a common method for producing SLNs. The hot homogenization technique is detailed below.

Materials:

  • Solid Lipid (e.g., Stearic Acid)

  • This compound (Cholesteryl Linoleate) or Cholesteryl Oleate

  • Cationic Lipid for charge (e.g., Octadecylamine)

  • Surfactant (e.g., Poloxamer 188)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid, cholesteryl ester, and cationic lipid together at a temperature approximately 5-10°C above the melting point of the highest-melting-point lipid.

  • Drug Incorporation: Disperse or dissolve the API in the molten lipid phase.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer.[12] Operate the homogenizer for 3-5 cycles at a pressure between 500 and 1500 bar.[12]

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug using methods like dialysis or centrifugation.

G cluster_prep Preparation Workflow A 1. Lipid Phase Preparation (Lipids + Cholesteryl Ester) C 3. Heat both phases (T > Lipid M.P.) A->C B 2. Aqueous Phase Preparation (Water + Surfactant) B->C D 4. Create Pre-emulsion (High-Shear Mixing) C->D Combine E 5. High-Pressure Homogenization D->E F 6. Cooling & SLN Formation E->F G 7. Purification & Storage F->G

Caption: Workflow for SLN preparation using hot high-pressure homogenization.

Protocol 2: Physicochemical Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Electrophoresis for zeta potential.[4]

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument at 25°C.

    • For zeta potential, transfer the diluted sample to a specific folded capillary cell and measure using the same instrument.

    • Perform all measurements in triplicate.

2. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM).[4]

  • Procedure:

    • Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.

    • Allow the sample to adhere for 1-2 minutes.

    • Wick away excess fluid using filter paper.

    • (Optional) Negatively stain the sample with a drop of 2% phosphotungstic acid for 1 minute to enhance contrast. Wick away excess stain.

    • Air-dry the grid completely before imaging under the TEM.

3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Procedure:

    • Separate the free, unencapsulated drug from the nanoparticle dispersion. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon®).

    • Collect the supernatant/filtrate containing the free drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE% and DL% using the following formulas:

    • EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • DL% = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

Protocol 3: In Vitro Cellular Uptake Assay

This protocol uses fluorescence to visualize and quantify nanoparticle uptake by cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or using a fluorescently-tagged lipid).

  • Cell line of interest (e.g., HEK293T, HeLa).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding: Seed the cells onto glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry) and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the fluorescently labeled nanoparticles at the desired concentration. Incubate for a specific time period (e.g., 1, 2, 6 hours).[4]

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining (for microscopy): Wash the cells again with PBS and stain the nuclei with DAPI for 5 minutes.

  • Analysis:

    • Fluorescence Microscopy: Mount the coverslips onto microscope slides and visualize the cellular uptake of nanoparticles. The fluorescent signal from the nanoparticles can be observed within the cell cytoplasm.

    • Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the cell population for fluorescence intensity using a flow cytometer. This provides a quantitative measure of uptake across a large population of cells.

Caption: Diagram of a drug-loaded Solid Lipid Nanoparticle (SLN).

Conclusion

This compound and related cholesteryl esters are versatile and valuable components in the formulation of lipid-based drug delivery systems. Their biocompatibility and ability to enhance the physical stability, drug loading, and cellular interaction of nanoparticles make them highly attractive for developing next-generation nanomedicines.[2][4] The protocols outlined here provide a foundational framework for the successful formulation and characterization of these promising drug delivery vehicles.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Cholesteryl 9,12-octadecadienoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholesteryl 9,12-octadecadienoate (also known as cholesteryl linoleate). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments, particularly when using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide is designed to provide targeted solutions to specific problems you may encounter during your analysis.

Q1: I suspect I have a matrix effect. How can I confirm this?

A1: The most direct way to qualitatively assess matrix effects is through a post-column infusion experiment . This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[1][2]

  • Procedure: A standard solution of this compound is continuously infused into the mass spectrometer's ion source, post-analytical column. Simultaneously, a blank, extracted matrix sample (e.g., plasma extract without the analyte) is injected onto the LC system.

  • Interpretation: A stable signal will be observed from the infused standard. If the signal intensity drops or rises at specific retention times as the blank matrix components elute, it indicates ion suppression or enhancement, respectively.[1][2]

A quantitative assessment can be made by comparing the peak area of the analyte in a neat solution (Set A) to the peak area of the analyte spiked into a blank matrix extract after the extraction procedure (Set C).[3][4][5]

Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100%

A value significantly different from 100% indicates the presence of a matrix effect.

Q2: My signal is suppressed and inconsistent. What are the most likely causes and how can I fix it?

A2: Low and variable signal intensity are classic signs of ion suppression, often caused by co-eluting matrix components that interfere with the ionization process in the MS source.[3][6] For cholesteryl esters in biological matrices like plasma, the primary culprits are often phospholipids (B1166683) .[2][7]

Here is a systematic approach to troubleshooting this issue:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized and effective method to compensate for matrix effects.[8] A SIL-IS, such as ¹³C- or ²H-labeled cholesteryl linoleate, will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for signal variability.[9][10]

  • Improve Sample Preparation: The goal is to remove interfering substances before analysis. The most effective way to combat ion suppression is to improve your sample preparation technique.[11]

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating lipids from interfering components.[3][12][13][14][15]

    • Liquid-Liquid Extraction (LLE): A common technique that separates lipids from more polar molecules using immiscible organic solvents.[3][11][16]

    • Protein Precipitation (PPT): While fast, this method is often the least effective at removing non-protein matrix components like phospholipids and can lead to significant matrix effects.[3][7]

  • Optimize Chromatographic Conditions: Adjusting your LC method can help separate the analyte from the interfering matrix components.[1][3] This could involve modifying the mobile phase gradient, changing the column chemistry, or using a narrower column to improve separation efficiency.

  • Dilute the Sample: A simple and often effective strategy is to dilute the sample extract.[1][3] This reduces the concentration of interfering components, but it is only feasible if the analyte concentration remains above the instrument's limit of detection.

Q3: What is the best sample preparation method to reduce matrix effects for cholesteryl esters?

A3: The choice of sample preparation method depends on the complexity of your matrix and the required sensitivity. For complex matrices like plasma, methods that actively remove phospholipids are highly recommended.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interferences, providing a cleaner sample extract compared to LLE or PPT.[3][12][13][14][15] Aminopropyl silica (B1680970) columns are particularly effective for separating different lipid classes, including cholesteryl esters.[12][13][14][15]

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer procedures, which use a chloroform/methanol (B129727) mixture, are benchmarks in lipid extraction.[17][18] A three-phase liquid extraction (3PLE) has also been shown to effectively separate neutral lipids like cholesteryl esters into a distinct phase, reducing ion suppression.[19][20]

  • Specialized Removal Products: There are commercially available products, often in a dispersive SPE (dSPE) format, specifically designed for enhanced lipid removal (e.g., Bond Elut EMR—Lipid).[3][21]

Q4: I'm still seeing matrix effects after improving my sample preparation. What else can I do?

A4: If matrix effects persist, further optimization of your LC-MS method is necessary.

  • Chromatographic Selectivity: Ensure your chromatography is robustly separating this compound from major phospholipid classes. Using a different stationary phase (e.g., C18, C30) or modifying the mobile phase composition can alter selectivity and resolve the co-elution.[1]

  • Ionization Source Optimization: Adjusting MS parameters such as spray voltage, gas flows, and source temperature can sometimes minimize the impact of matrix components on ionization efficiency.[1]

  • Standard Addition Method: This is a viable alternative for correction when a SIL-IS is not available. It involves adding known amounts of the analyte standard to the sample and extrapolating to determine the original concentration.[8] However, this method is more laborious than using an internal standard.

Frequently Asked Questions (FAQs)

What are matrix effects?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantitative results.[5]

What are the common sources of matrix interference for this compound?

For analyses in biological fluids like plasma or serum, the most significant sources of interference for cholesteryl esters are glycerophospholipids (e.g., phosphatidylcholines).[7][22] These molecules are abundant in biological membranes and have a high propensity to ionize, competing with the analyte for ionization in the MS source, which typically leads to ion suppression.[2] Other potential interferences include salts, detergents, and other lipid classes.[17]

What is the difference between ion suppression and enhancement?
  • Ion Suppression: This is a decrease in the analytical signal of the target analyte. It occurs when co-eluting matrix components interfere with the formation of gas-phase ions of the analyte, for instance, by altering the droplet surface tension or competing for charge in the electrospray ionization (ESI) source.

  • Ion Enhancement: This is an increase in the analytical signal. It is less common but can occur if matrix components improve the ionization efficiency of the analyte, perhaps by facilitating the desolvation process.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

This table summarizes the general effectiveness of common sample preparation techniques in mitigating matrix effects for lipid analysis in complex biological samples.

Technique Principle Effectiveness for Matrix Removal Advantages Disadvantages
Protein Precipitation (PPT) Protein removal via denaturation with an organic solvent.LowFast, simple, inexpensive.Prone to significant matrix effects from phospholipids and other small molecules.[3][7]
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an immiscible organic phase.Moderate to HighGood removal of polar interferences (salts).Can be labor-intensive; emulsion formation can be an issue.[3][11]
Solid-Phase Extraction (SPE) Selective retention of lipids on a solid sorbent, followed by elution.HighProvides very clean extracts; high selectivity and recovery.[3][12][13][14][15]More complex method development; higher cost per sample.
Specialized Lipid Removal Use of novel sorbents that selectively remove major lipid classes.Very HighHighly selective for lipid removal without analyte loss.[21]Can be more expensive; may require specific protocols.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation from Plasma

This protocol is adapted from methods developed for the separation of lipid classes from plasma using aminopropyl silica columns.[12][13][14][15]

Materials:

  • Aminopropyl silica SPE cartridges (e.g., 100 mg, 1 mL)

  • Plasma sample

  • Internal Standard (e.g., ²H₆-cholesteryl-¹³C₇-oleate)[9]

  • Chloroform

  • Methanol

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Initial Lipid Extraction (Folch Method): a. To 100 µL of plasma, add the internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex vigorously for 2 minutes. d. Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge (e.g., 1500 x g for 10 min) to separate the phases. e. Carefully collect the lower organic layer containing the total lipid extract. f. Dry the extract under a stream of nitrogen gas.

  • SPE Cartridge Conditioning: a. Condition the aminopropyl silica SPE cartridge by passing 2 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: a. Reconstitute the dried lipid extract in 500 µL of chloroform. b. Load the reconstituted sample onto the conditioned SPE cartridge.

  • Fractionation and Elution: a. Wash (Elute Neutral Lipids): Elute the cholesteryl esters and triglycerides by adding 2 mL of a 100:5:5 (by vol.) hexane:chloroform:ethyl acetate solution. b. (Optional: If other lipid classes are of interest, they can be eluted sequentially with solvents of increasing polarity, such as 2% acetic acid in diethyl ether for free fatty acids and methanol for phospholipids).

  • Final Preparation: a. Collect the eluate from the "Wash" step containing the cholesteryl esters. b. Evaporate the solvent under a stream of nitrogen. c. Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS analysis.

Visualizations

Diagrams

G cluster_0 Troubleshooting Workflow for Ion Suppression Start Problem: Low & Inconsistent Signal Check_IS Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->Check_IS Implement_IS Implement SIL-IS (Gold Standard for Correction) Check_IS->Implement_IS No Improve_SP Improve Sample Preparation (SPE > LLE > PPT) Check_IS->Improve_SP Yes Implement_IS->Improve_SP Optimize_LC Optimize Chromatography (Gradient, Column) Improve_SP->Optimize_LC Dilute Dilute Sample Extract Optimize_LC->Dilute Re_evaluate Re-evaluate Signal Dilute->Re_evaluate G cluster_1 Quantitative Matrix Effect Evaluation Workflow Prep_A Set A: Analyte in Neat Solvent Analyze Analyze all sets by LC-MS/MS Prep_A->Analyze Prep_B Set B: Blank Matrix Extract Spike_C Spike Analyte into Blank Matrix Extract Prep_B->Spike_C Prep_C Set C: Post-Spiked Matrix Spike_C->Prep_C Prep_C->Analyze Calculate Calculate Matrix Effect: (Area C / Area A) * 100% Analyze->Calculate

References

Improving ionization efficiency of cholesteryl esters in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of cholesteryl esters (CEs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the ionization efficiency and achieve robust, reproducible results for these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why are cholesteryl esters difficult to analyze with mass spectrometry?

Cholesteryl esters, like free cholesterol, are nonpolar, chemically inert, and hydrophobic molecules.[1][2][3] This makes them difficult to ionize efficiently using common soft ionization techniques like electrospray ionization (ESI).[2][4][5] Their poor ionization often leads to low signal intensity and challenges in detection and quantification.[1][3]

Q2: Which ionization technique is better for cholesteryl esters: ESI or APCI?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but they have distinct advantages.

  • ESI is generally more effective for ionizing a wider variety of CE species.[6][7][8] It typically generates strong signals for ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.[4][6][7]

  • APCI tends to produce protonated molecules ([M+H]⁺) but with weaker signal intensity compared to ESI adducts.[6][7][8] However, APCI can be selectively sensitive for CEs with unsaturated fatty acids.[6][7][8] ESI is often considered more suitable as it suffers less from matrix effects and can handle a wider range of solvents compared to APCI.[9]

Q3: What are the common adducts formed by cholesteryl esters in ESI-MS?

In positive-ion mode ESI, CEs do not readily form protonated molecules. Instead, they are almost always detected as adducts with cations present in the mobile phase. The most common and stable adducts are:

  • Ammonium adducts ([M+NH₄]⁺): These are frequently used for quantification and tend to be very stable.[4] They characteristically produce a fragment ion at m/z 369 upon collision-induced dissociation (CID), which corresponds to the dehydrated cholesterol backbone.[4][5][10]

  • Sodium adducts ([M+Na]⁺): These adducts are also readily formed and can be used for quantification. A common fragmentation pathway for sodiated CEs is the neutral loss of the cholestane (B1235564) moiety (NL 368.5).[11]

  • Lithium adducts ([M+Li]⁺): While less common than ammonium or sodium, lithium adducts can be useful for structural analysis, particularly for identifying isomers.[12]

Q4: When should I consider chemical derivatization for my analysis?

Chemical derivatization is a strategy used to improve the ionization efficiency of molecules that are otherwise difficult to analyze, such as free cholesterol (FC).[2][13] For analyzing CEs alongside FC, a common approach is to derivatize the free cholesterol to form a cholesteryl ester, such as cholesteryl acetate (B1210297).[4][5][10] This allows both endogenous CEs and the derivatized FC to be analyzed in the same run, as they will share similar ionization properties and fragmentation patterns (e.g., generating the m/z 369 fragment).[4][14] However, derivatization adds extra steps to sample preparation and is not always necessary if you are only analyzing CEs.[1][3]

Troubleshooting Guide

Issue 1: Weak or No Signal for Cholesteryl Esters

This is the most common issue, stemming from the inherently poor ionization of CEs.

  • Possible Cause 1: Lack of Adduct-Forming Reagent.

    • Solution: Ensure your mobile phase contains an appropriate additive to promote the formation of stable adducts. Add 5-10 mM of ammonium formate (B1220265) or ammonium acetate to your mobile phase to encourage the formation of [M+NH₄]⁺ ions.[15][16] For sodium adducts, a low concentration of sodium acetate can be used, but be cautious as high salt concentrations can suppress the ESI signal.[15]

  • Possible Cause 2: In-source Fragmentation.

    • Solution: Cholesteryl esters can be susceptible to fragmentation within the ion source, which can vary depending on the instrument and settings.[17][18] Optimize ion source parameters, particularly the ion transfer temperature and radio frequency (RF) levels of the ion funnel or S-lens, to minimize fragmentation while maintaining sensitivity.[18] Species with more double bonds in the fatty acid chain may be less prone to in-source fragmentation.[17]

  • Possible Cause 3: Ion Suppression.

    • Solution: High concentrations of more easily ionizable lipids (like phospholipids) in your sample can suppress the signal from CEs.[15] If you are using direct infusion, try diluting your sample. For more complex samples, use liquid chromatography (LC) to separate CEs from interfering lipids before they enter the mass spectrometer.[1][15]

Issue 2: Inconsistent Signal and Multiple Adducts

  • Possible Cause 1: Competition between different cations.

    • Solution: The presence of various endogenous cations (e.g., H⁺, Na⁺, K⁺) in your sample and solvents can lead to the formation of multiple adducts for the same CE molecule, splitting the signal and complicating quantification.[15][19] To ensure the formation of a single, consistent adduct, add a specific adduct-forming reagent at a concentration high enough to outcompete the others. For example, adding 10 mM ammonium formate will strongly promote the formation of [M+NH₄]⁺ over sodium or potassium adducts.[15]

  • Possible Cause 2: Variable Analytical Response.

    • Solution: The signal response of different CE species can vary depending on the length and degree of unsaturation of their fatty acid chain.[17] For accurate quantification across different CE species, it is crucial to use species-specific response factors or a suitable internal standard for each class (e.g., deuterated CEs).[17][20]

Data & Methodologies

Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the detection of cholesteryl esters.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Type Adducts: [M+NH₄]⁺, [M+Na]⁺[6][7]Protonated: [M+H]⁺[6][7][8]
Signal Intensity Strong signal intensity for adducts[6][7]Weak signal intensity for protonated ion[6][7][8]
Analyte Scope Effective for a broader range of CE species[6][7][8]Selectively more sensitive for CEs with unsaturated fatty acids[6][8]
Matrix Effects Generally more susceptible to ion suppression[9]Less susceptible to matrix effects[9]
Experimental Protocols

Protocol 1: Promoting Ammonium Adduct Formation in ESI-MS

This protocol describes the preparation of a mobile phase to enhance the signal of CEs as ammonium adducts for LC-MS analysis.

  • Prepare Stock Solution: Prepare a 1 M stock solution of ammonium formate in LC-MS grade water.

  • Prepare Mobile Phase A: For a reverse-phase LC setup, prepare your aqueous mobile phase (e.g., Water with 0.1% formic acid) and add the ammonium formate stock solution to a final concentration of 10 mM.

  • Prepare Mobile Phase B: Prepare your organic mobile phase (e.g., Isopropanol/Acetonitrile 90:10 v/v with 0.1% formic acid) and add the ammonium formate stock solution to a final concentration of 10 mM.

  • Equilibrate System: Thoroughly flush and equilibrate the LC system with the new mobile phases before injecting the sample.

  • Set MS Parameters: In the mass spectrometer settings, operate in positive ion mode. Set the instrument to scan for the expected m/z of the [M+NH₄]⁺ adducts of your target CEs. For MS/MS experiments, monitor the transition to the characteristic fragment ion at m/z 369.35.[4][10]

Protocol 2: Derivatization of Free Cholesterol with Acetyl Chloride

This protocol is for converting free cholesterol (FC) into cholesteryl acetate, allowing it to be analyzed alongside endogenous CEs.[4][5][10]

  • Sample Preparation: Perform a lipid extraction of your sample (e.g., using the Folch or Bligh-Dyer method). Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Derivatization Reagent: Prepare a solution of acetyl chloride in chloroform (B151607) (e.g., 1:4 v/v). Caution: Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Re-dissolve the dried lipid extract in a small volume of chloroform. Add the acetyl chloride solution and incubate at room temperature for 1 hour.

  • Quench and Dry: After incubation, evaporate the chloroform and excess reagent under nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for your LC-MS or direct infusion analysis.

  • Analysis: The derivatized FC (now cholesteryl acetate) will ionize and fragment similarly to other CEs, forming an ammonium adduct and yielding the m/z 369 fragment ion.[4][5]

Visual Guides

G Troubleshooting Workflow for Low CE Signal start Low or No CE Signal q1 Is an adduct-forming reagent in the mobile phase? start->q1 s1 Add 5-10 mM ammonium formate or acetate. q1->s1 No q2 Is ion suppression suspected? q1->q2 Yes s1->q2 s2 Dilute sample OR Use LC to separate from phospholipids. q2->s2 Yes q3 Are source parameters optimized? q2->q3 No s2->q3 s3 Systematically optimize ion transfer temperature and S-lens/funnel RF level. q3->s3 No end_node Signal Improved q3->end_node Yes s3->end_node G General Workflow for CE Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis sample Biological Sample extract Lipid Extraction sample->extract derivatize_q Analyze Free Cholesterol too? extract->derivatize_q derivatize Derivatize with Acetyl Chloride derivatize_q->derivatize Yes reconstitute Reconstitute in Mobile Phase derivatize_q->reconstitute No derivatize->reconstitute lcms LC-MS with Adduct Reagent reconstitute->lcms msms Acquire MS/MS Data (e.g., monitor m/z 369) lcms->msms data Data Processing & Quantification msms->data G Principle of Adduct Formation for CE Ionization cluster_source ESI Source CE Cholesteryl Ester (M) (Neutral) adduct [M+NH₄]⁺ Adduct Ion (Charged, Gas Phase) CE->adduct NH4 Ammonium (NH₄⁺) (From Mobile Phase) NH4->adduct ms To Mass Analyzer adduct->ms m/z

References

Derivatization methods for GC analysis of Cholesteryl 9,12-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Cholesteryl 9,12-octadecadienoate

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the derivatization and Gas Chromatography (GC) analysis of this compound (Cholesteryl Linoleate).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of cholesteryl linoleate (B1235992)?

Intact cholesteryl esters like cholesteryl linoleate are compounds with high molecular weights (around 600-700 g/mol ) and low volatility, which makes their direct analysis by GC challenging.[1] Derivatization is employed to convert the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior.[2] This process enhances volatility and resolution, reduces analyte absorption in the GC system, and can improve detector response.[3] While direct analysis is possible, it requires high elution temperatures which can lead to thermal decomposition of the analyte.[1][4]

Q2: What are the primary derivatization strategies for cholesteryl linoleate?

There are two main strategies, depending on whether the goal is to analyze the fatty acid moiety or the cholesterol moiety:

  • Transesterification: This method cleaves the linoleate (fatty acid) from the cholesterol backbone and converts it into a fatty acid methyl ester (FAME).[2][5] FAMEs are highly volatile and well-suited for GC analysis, making this the standard method for analyzing the fatty acid composition of lipids.[6][7][8]

  • Hydrolysis followed by Silylation: This two-step process first involves saponification (alkaline hydrolysis) to break the ester bond, yielding free cholesterol and the fatty acid salt.[9][10] The free cholesterol's hydroxyl group is then derivatized, typically through silylation, to form a volatile trimethylsilyl (B98337) (TMS) ether for GC analysis.[9][11]

Q3: Can I analyze the intact cholesteryl linoleate molecule without derivatization?

Yes, the GC analysis of intact steryl esters is possible but challenging.[1] It requires columns with sufficient temperature stability and often results in co-elution issues, for instance, esters of fatty acids with different degrees of unsaturation may not separate on nonpolar GC phases.[1] The high temperatures needed can also cause the compound to decompose on the column.[4][12]

Q4: Which derivatization method should I choose?

The choice depends on your analytical goal:

  • To quantify or identify the linoleic acid portion, transesterification to form FAMEs is the most direct and widely used method.[5][13]

  • To quantify or identify the cholesterol portion, hydrolysis followed by silylation is the preferred approach.[9][11]

  • To analyze the intact molecule , a high-temperature GC method with a thermally stable column is required, though this is often more problematic.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for Analyte Incomplete Derivatization: The reaction did not go to completion, leaving non-volatile starting material.• Ensure anhydrous (dry) conditions, as reagents like silylating agents are moisture-sensitive.[14]• Optimize reaction time and temperature. For silylation, heating at 60-70°C for 30-60 minutes is a good starting point.[14]• Use a catalyst. For silylation of hindered hydroxyl groups (like in cholesterol), adding 1% Trimethylchlorosilane (TMCS) to your BSTFA reagent is recommended.[14]
Analyte Degradation: The derivatized or underivatized analyte is decomposing in the GC system.• Check the GC inlet temperature; excessively high temperatures can cause thermal degradation.[4][14]• Ensure the carrier gas is pure and free of oxygen or water, which can react with the analyte at high temperatures.[12]
Active Sites in the GC System: The analyte is being adsorbed onto active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections.[12]• Use a deactivated or silanized inlet liner.[12][14]• Condition the column according to the manufacturer's instructions.• Perform several injections of a concentrated standard to "prime" or passivate the system before running quantitative analysis.[12]
Broad or Tailing Peaks Adsorption of Analyte: Active sites in the GC system are interacting with the analyte.• Silanize the GC liner and any glass wool to mask active Si-OH groups.[14]• Confirm that the derivatization was complete, as underivatized sterols or fatty acids are polar and can cause peak tailing.[6][14]
Poor Chromatography: The column may be old, contaminated, or not suitable for the analysis.• Use a column appropriate for the analysis (e.g., a nonpolar phase for TMS-ethers or a polar phase for FAMEs).[15]• Trim the first few centimeters from the column inlet to remove non-volatile residues.• Replace the column if performance does not improve.
Multiple Unexpected Peaks Incomplete Silylation: Both the derivatized and underivatized analyte are being detected.• Re-optimize the silylation reaction to drive it to completion (see "Incomplete Derivatization" above).[14]
Side Reactions: The derivatization reagent may have created byproducts.• For keto-sterol impurities, which can form enol-TMS ethers, a two-step derivatization using methoximation before silylation can prevent these artifacts.[14]
Contamination: Impurities may be present in solvents, reagents, or the sample itself.• Run a solvent blank to check for contamination from the system or solvents.• Ensure high-purity reagents and solvents are used.

Experimental Protocols & Data

Method 1: Transesterification for FAME Analysis

This protocol focuses on converting the fatty acid portion of cholesteryl linoleate into its corresponding methyl ester for GC analysis.

Detailed Methodology:

  • Sample Preparation: Accurately weigh the sample containing cholesteryl linoleate into a reaction vial.

  • Reagent Addition: Add a solution of an acid catalyst in methanol. Common reagents include 5% acetyl chloride in methanol, 1M methanolic HCl, or 12-14% Boron Trifluoride (BF₃) in methanol.[6][8][13][16]

  • Reaction: Cap the vial tightly and heat to drive the transesterification reaction.

  • Extraction: After cooling, add water and a nonpolar solvent (e.g., hexane). Vortex thoroughly to extract the FAMEs into the organic layer.[6]

  • Analysis: Carefully transfer the organic layer to a GC vial for analysis.

Method 2: Hydrolysis and Silylation for Cholesterol Analysis

This protocol isolates and derivatizes the cholesterol moiety.

Detailed Methodology:

  • Saponification (Hydrolysis):

    • To the sample, add 1 M methanolic NaOH or KOH.[9]

    • Heat the mixture at approximately 90°C for 1 hour to cleave the ester bond.[9]

    • After cooling, add water and extract the unsaponifiable fraction (containing free cholesterol) with hexane (B92381).[9][10]

    • Evaporate the hexane extract to dryness under a stream of nitrogen.[9]

  • Silylation:

    • To the dried residue, add an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) followed by the silylating reagent.[2][14] A common and effective reagent is a mixture of Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[14]

    • Cap the vial and heat at 60-70°C for 30-60 minutes.[14]

    • Cool the vial to room temperature. The sample is now ready for GC analysis.

Quantitative Data Summary

The table below summarizes typical quantitative parameters for the described derivatization methods.

ParameterTransesterification (FAMEs)Hydrolysis & Silylation (TMS-Cholesterol)
Catalyst/Reagent 1M Methanolic HCl[16] or 14% BF₃-Methanol[8] or 5% Acetyl Chloride in Methanol[13]Hydrolysis: 1M Methanolic NaOH/KOH[9]Silylation: BSTFA + 1% TMCS[14]
Reaction Temperature 80 - 100 °C[16][17]Hydrolysis: 90 °C[9]Silylation: 60 - 70 °C[14]
Reaction Time 30 - 60 minutes[8][16]Hydrolysis: 60 minutes[9]Silylation: 30 - 60 minutes[14]
Typical Solvent Methanol, Hexane, Toluene[13][16]Pyridine, Acetonitrile, Hexane[2][9][14]
Analyte for GC Linoleic acid methyl esterTrimethylsilyl-cholesterol

Visualized Experimental Workflow

The following diagram illustrates the two primary derivatization pathways for the GC analysis of this compound.

G Derivatization Workflow for Cholesteryl Linoleate Analysis cluster_1 Pathway 1: Fatty Acid Analysis cluster_2 Pathway 2: Cholesterol Analysis Sample Cholesteryl Linoleate Sample Trans Transesterification (e.g., BF3/Methanol, 80°C) Sample->Trans Direct Sapon Saponification (e.g., KOH/Methanol, 90°C) Sample->Sapon Direct FAME Fatty Acid Methyl Ester (FAME) of Linoleate Trans->FAME GC GC-FID or GC-MS Analysis FAME->GC Inject FAME FreeChol Free Cholesterol & Linoleate Salt Sapon->FreeChol Silyl (B83357) Silylation (e.g., BSTFA/TMCS, 60°C) FreeChol->Silyl Isolate & Dry TMS TMS-Cholesterol Derivative Silyl->TMS TMS->GC Inject TMS-Ether

Caption: Derivatization workflows for cholesteryl linoleate analysis.

References

Technical Support Center: Resolving Isobaric Interferences in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to isobaric interferences in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in lipidomics, and why is it a problem?

A1: Isobaric interference occurs when two or more different lipid species have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometry.[1][2] This is a significant challenge in lipidomics because the vast diversity of lipids leads to many species with overlapping masses.[1][3] Such overlaps can lead to inaccurate identification and quantification of lipids, potentially compromising experimental results and leading to erroneous biological interpretations.[1][4]

Q2: What are the common types of isobaric overlaps encountered in lipidomics?

A2: Common isobaric interferences in lipidomics include:

  • Lipid classes with different head groups: For instance, a phosphatidylcholine (PC) and a phosphatidylserine (B164497) (PS) species can be isobaric if they have the same total number of carbons and double bonds in their fatty acyl chains, but their exact masses will differ slightly.[1]

  • Different fatty acyl compositions: Two lipids of the same class can have different fatty acyl chains that add up to the same total number of carbons and double bonds (e.g., PC 16:0/18:1 vs. PC 18:0/16:1).

  • Isotopic overlaps: The natural abundance of heavy isotopes, such as ¹³C, can cause the isotopic peaks of one lipid to overlap with the monoisotopic peak of another lipid that has a similar mass.[5][6]

  • Adduct formation: The formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) can create isobaric overlaps. For example, a sodiated lipid can interfere with a protonated lipid of a different class.[4][7][8]

  • Plasmalogens and lipids with odd-carbon-numbered fatty acids. [9]

Q3: How can I determine if I have an isobaric interference issue in my data?

A3: Suspect isobaric interference if you observe:

  • Unusually broad or asymmetric chromatographic peaks.

  • Inconsistent fragmentation patterns in your MS/MS spectra that cannot be attributed to a single lipid species.

  • Discrepancies between positive and negative ion mode data for the same lipid.

  • Quantification results that are inconsistent with known biology or previous experiments.

  • High-resolution mass spectrometry data showing multiple distinct peaks within a narrow m/z range that would appear as a single peak at lower resolution.[1][3]

Troubleshooting Guides

Issue 1: Poor separation of known isobaric lipids in my LC-MS data.

Cause: The chromatographic method may not have sufficient resolving power for the specific isobaric pair.

Solution:

  • Optimize Chromatographic Separation:

    • Reverse-Phase (RP) Chromatography: This method separates lipids based on the length and degree of unsaturation of their acyl chains.[9] To improve separation, you can try adjusting the gradient steepness, changing the organic solvent composition (e.g., acetonitrile, methanol, isopropanol), or using a longer column with a smaller particle size.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their head groups.[10] This can be effective for separating different lipid classes that are isobaric.

Experimental Protocol: Optimization of Reverse-Phase Chromatography

  • Initial Assessment: Analyze a known mixture of the isobaric lipids using your standard RP-LC method.

  • Gradient Modification:

    • Decrease the initial percentage of the strong organic solvent (e.g., isopropanol) to enhance the retention of less polar lipids.

    • Lengthen the gradient time to increase the separation window between closely eluting peaks.

  • Solvent System Evaluation:

    • Prepare mobile phases with different organic modifiers (e.g., Mobile Phase B: 90:10 isopropanol:acetonitrile vs. 100% isopropanol) and test their effect on selectivity.

  • Column Selection: If optimization of mobile phase and gradient is insufficient, consider a column with a different stationary phase chemistry (e.g., C30 instead of C18) or a longer column for increased theoretical plates.

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, but will increase run time.

Issue 2: My high-resolution mass spectrometer is still not resolving certain isobaric lipids.

Cause: Some isobaric lipids have very small mass differences that may be beyond the resolving power of the mass spectrometer, or they may be isomers with identical elemental compositions.

Solution:

  • Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, as characterized by their collision cross-section (CCS).[11][12] This allows for the separation of isobaric and even isomeric lipids that cannot be resolved by mass spectrometry alone.[11][13][14] Different types of IMS include Drift Tube IMS (DTIMS), Differential Mobility Spectrometry (DMS, also known as FAIMS), and Trapped Ion Mobility Spectrometry (TIMS).[11][15]

  • Tandem Mass Spectrometry (MS/MS) with Advanced Fragmentation:

    • Collision-Induced Dissociation (CID): While standard CID can provide structural information, more advanced techniques may be needed for subtle isomeric differences.

    • Ozone-Induced Dissociation (OzID): This technique can pinpoint the location of double bonds in unsaturated lipids.[16]

    • Ultraviolet Photodissociation (UVPD) and Electron-Induced Dissociation (EID): These methods can provide unique fragmentation patterns for detailed structural elucidation.[16]

Data Presentation: Resolving Power of Different Techniques

TechniquePrinciple of SeparationResolves IsobarsResolves Isomers
Low-Resolution MS Nominal mass-to-chargeNoNo
High-Resolution MS (HRMS) Exact mass-to-chargeYes (if different elemental composition)No
Liquid Chromatography (LC) Polarity/HydrophobicityYesYes (in some cases)
Ion Mobility Spectrometry (IMS) Size, shape, charge (CCS)YesYes
Tandem MS (MS/MS) Fragmentation patternYesYes (with appropriate fragmentation)
Issue 3: I suspect isobaric interference from different adducts (e.g., sodiated vs. protonated ions).

Cause: The presence of salts in the sample or mobile phase can lead to the formation of various adducts, which can be isobaric with other lipids. For example, a sodiated species can interfere with a protonated species of the same lipid class with two additional CH₂ groups and three fewer double bonds.[7][8]

Solution:

  • Sample Preparation:

    • Desalting: Use appropriate sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to remove salts and other contaminants that can interfere with ionization.[9][17] The Folch and Bligh and Dyer methods are classic liquid-liquid extraction protocols for lipids.[9] An alternative is the methyl tert-butyl ether (MTBE) based extraction.[9]

  • Data Analysis:

    • Correction Algorithms: Implement algorithms that use the ratios of different adducts of internal standards to correct for interferences from sodiated ions.[4][7] These algorithms can significantly reduce overestimation and misidentification.[4][7][8]

Issue 4: I need to differentiate between lipid isomers (e.g., sn-positional isomers or double bond positional isomers).

Cause: Isomers have the same elemental composition and therefore the same exact mass, making them indistinguishable by mass spectrometry alone.

Solution:

  • Chemical Derivatization: This approach involves selectively reacting a functional group in the lipid with a reagent to introduce a mass shift or a structurally informative fragmentation pattern.[18][19][20] For example, derivatization of the double bonds in unsaturated lipids can help to determine their position.[16][21]

  • Ion Mobility Spectrometry (IMS): As mentioned earlier, IMS is highly effective at separating isomers based on their different shapes, which result in different collision cross-sections.[14][22][23]

  • Advanced MS/MS Techniques: Techniques like OzID are specifically designed to provide information on the location of double bonds.[16]

Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis start Lipid Extraction (e.g., Folch, Bligh-Dyer, MTBE) derivatization Optional: Chemical Derivatization start->derivatization lc Liquid Chromatography (RP or HILIC) start->lc derivatization->lc ims Ion Mobility Spectrometry lc->ims hrms High-Resolution MS ims->hrms msms Tandem MS (MS/MS) hrms->msms data_analysis Data Analysis & Correction msms->data_analysis ion_mobility_principle cluster_detector MS Detector ion_source isobar1 Lipid A ion_source->isobar1 Ion Mixture (Same m/z) isobar2 Lipid B ion_source->isobar2 detector isobar1->detector Shorter Drift Time (Compact Shape) isobar2->detector Longer Drift Time (Extended Shape) decision_tree start Isobaric Interference Suspected? hrms Use High-Resolution MS start->hrms Yes resolved1 Problem Solved hrms->resolved1 Resolved not_resolved1 Interference Persists hrms->not_resolved1 Not Resolved lc_opt Optimize LC Separation not_resolved1->lc_opt resolved2 Problem Solved lc_opt->resolved2 Resolved not_resolved2 Interference Persists lc_opt->not_resolved2 Not Resolved ims Employ Ion Mobility Spectrometry not_resolved2->ims resolved3 Problem Solved ims->resolved3 Resolved not_resolved3 Interference Persists (Likely Isomers) ims->not_resolved3 Not Resolved deriv_msms Use Chemical Derivatization or Advanced MS/MS (e.g., OzID) not_resolved3->deriv_msms resolved4 Problem Solved deriv_msms->resolved4

References

Technical Support Center: Optimization of Mobile Phase for Cholesteryl Ester Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for cholesteryl ester chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection in reversed-phase HPLC of cholesteryl esters?

A common and effective starting point for the separation of cholesteryl esters using reversed-phase high-performance liquid chromatography (HPLC) is a mobile phase consisting of a mixture of acetonitrile (B52724) and isopropanol (B130326). A typical starting composition is an isocratic mixture of acetonitrile-isopropanol (50:50, v/v).[1][2] This mobile phase has been successfully used to elute and quantify free cholesterol and cholesteryl esters.[1][2]

Q2: Can I use a gradient elution for cholesteryl ester analysis?

Yes, gradient elution can be very effective, especially when dealing with complex biological samples. A gradient can improve the separation of cholesteryl esters from other lipids and resolve individual ester species. For instance, a water gradient can be introduced at the beginning of the run to separate more polar interfering compounds before proceeding with an isocratic or organic gradient for the cholesteryl esters.[3] A typical gradient for a reverse-phase LC-MS method might involve a gradient of Solvent A (50:50 water:methanol (B129727) with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and Solvent B (80:20 isopropanol:methanol with 0.1% formic acid and 10 mM ammonium formate).[4]

Q3: What are the common organic solvents used in mobile phases for cholesteryl ester chromatography?

For reversed-phase HPLC, common organic solvents include acetonitrile, isopropanol, methanol, and ethanol (B145695).[1][2][3] These are often used in combination to fine-tune the separation. For normal-phase HPLC, less polar solvents like hexane, n-butyl chloride, and isopropanol are used.[5][6]

Q4: How does the choice of mobile phase affect the separation of different cholesteryl ester species?

The mobile phase composition directly influences the retention and resolution of different cholesteryl ester species. In reversed-phase chromatography, increasing the proportion of the stronger, less polar organic solvent (e.g., isopropanol) will generally decrease the retention time of the hydrophobic cholesteryl esters. In normal-phase chromatography, a more polar mobile phase will decrease retention times. The specific organic solvents used can also affect selectivity, which is the ability to separate closely related species. For example, using a mobile phase of hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) in normal-phase HPLC has been shown to completely separate four major lipid classes, including cholesteryl esters.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatography of cholesteryl esters and provides systematic solutions.

Problem 1: Poor Resolution or Co-elution of Cholesteryl Esters

Symptoms:

  • Overlapping peaks for different cholesteryl esters.

  • Inability to resolve cholesteryl esters from other lipids like triglycerides.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Reversed-Phase: Adjust the ratio of organic solvents. For example, if using acetonitrile/isopropanol, try decreasing the isopropanol content to increase retention and potentially improve resolution. Consider adding a small percentage of a different organic solvent like methanol or ethanol to alter selectivity.[3] Normal-Phase: For incomplete separation of cholesteryl esters and triglycerides, a mobile phase of hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) can provide complete separation.[5]
Isocratic Elution is Insufficient Switch to a gradient elution. A gradual increase in the organic solvent concentration can help to separate compounds with different hydrophobicities.[4]
Suboptimal Column Temperature Optimize the column temperature. Temperature can affect solvent viscosity and analyte solubility, thereby influencing resolution. Experiment with temperatures in the range of 25°C to 40°C.[3]
Incorrect Flow Rate Adjust the flow rate. A lower flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases.[3]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Active Sites on the Column Ensure a high-quality, well-packed column is used. Consider using a column with end-capping to minimize interactions with residual silanol (B1196071) groups.
Mobile Phase pH (less common for neutral lipids) While cholesteryl esters are neutral, other components in a complex sample might be affected by pH. Ensure the mobile phase pH is appropriate for all sample components if applicable.
Sample Overload Reduce the amount of sample injected onto the column.
Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same analyte vary significantly between runs.

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of solvent ratios. Degas the mobile phase before use.
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent column temperature.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Cholesteryl Ester Separation

This protocol is based on a method for the rapid quantitation of free cholesterol and cholesteryl esters.[1][2]

  • Column: 3µm reversed-phase column (e.g., C18).

  • Mobile Phase: Acetonitrile-Isopropanol (50:50, v/v).

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Detection: UV at 210 nm.

  • Temperature: Ambient or controlled at 25°C.

  • Sample Preparation: Extract lipids from the sample using a suitable solvent like isopropanol.

  • Injection Volume: 10-20 µL.

Protocol 2: Normal-Phase HPLC for Lipid Class Separation

This protocol is designed for the separation of neutral lipid classes, including cholesteryl esters.[5][6]

  • Column: Normal-phase silica (B1680970) column.

  • Mobile Phase: Hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Low wavelength UV (e.g., 206 nm).

  • Sample Preparation: Extract lipids and separate phospholipids (B1166683) from neutral lipids using a silica Sep-Pak.

Quantitative Data Summary

Table 1: Mobile Phase Compositions for Cholesteryl Ester Chromatography

Chromatography ModeMobile Phase CompositionAnalytes SeparatedReference
Reversed-Phase HPLC Acetonitrile-Isopropanol (50:50, v/v)Free cholesterol and cholesteryl esters[1][2]
Reversed-Phase HPLC Gradient of Water/Methanol and Isopropanol/Methanol with additivesCholesterol and cholesteryl esters in complex samples[4]
Normal-Phase HPLC Hexane-2-propanol-acetic acid (100:0.5:0.1, v/v/v)Incomplete separation of cholesteryl ester and triglyceride[5]
Normal-Phase HPLC Hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01, v/v/v/v)Complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol[5]

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution of Cholesteryl Esters check_mp Check Mobile Phase Composition start->check_mp adjust_ratio Adjust Organic Solvent Ratio check_mp->adjust_ratio Inappropriate Composition check_temp Check Column Temperature check_mp->check_temp Composition OK change_solvent Try Different Organic Solvent adjust_ratio->change_solvent No Improvement end_good Resolution Improved adjust_ratio->end_good use_gradient Switch to Gradient Elution change_solvent->use_gradient No Improvement change_solvent->end_good use_gradient->end_good end_bad Resolution Still Poor - Consult Expert use_gradient->end_bad No Improvement optimize_temp Optimize Temperature (e.g., 25-40°C) check_temp->optimize_temp Suboptimal check_flow Check Flow Rate check_temp->check_flow Optimal optimize_temp->check_flow No Improvement optimize_temp->end_good adjust_flow Adjust Flow Rate (e.g., lower for better resolution) check_flow->adjust_flow Suboptimal check_flow->end_bad Optimal adjust_flow->end_good adjust_flow->end_bad No Improvement

Caption: Troubleshooting workflow for poor resolution of cholesteryl esters.

MobilePhaseSelection start Start: Select Chromatography Mode rp_hplc Reversed-Phase HPLC start->rp_hplc np_hplc Normal-Phase HPLC start->np_hplc simple_sample Simple Sample/ Known Analytes rp_hplc->simple_sample complex_sample Complex Biological Sample rp_hplc->complex_sample lipid_class Separation of Lipid Classes np_hplc->lipid_class rp_isocratic Isocratic Elution: Acetonitrile/Isopropanol (50:50) rp_gradient Gradient Elution: Water/Methanol to Isopropanol/Methanol np_mobile_phase Mobile Phase: Hexane/n-butyl chloride/ acetonitrile/acetic acid simple_sample->rp_isocratic Yes complex_sample->rp_gradient Yes lipid_class->np_mobile_phase Yes

Caption: Logic diagram for selecting a mobile phase in cholesteryl ester chromatography.

References

Technical Support Center: Accurate Quantification of Low-Abundance Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in the accurate quantification of low-abundance cholesteryl esters. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying low-abundance cholesteryl esters?

A1: The accurate quantification of low-abundance cholesteryl esters is challenging due to several factors:

  • Low Concentrations: These molecules are often present at levels near the limit of detection of many analytical instruments.[1]

  • Structural Similarity: Cholesteryl esters are structurally similar to other lipids, particularly triglycerides, which can lead to co-elution and interference during chromatographic separation.[2][3]

  • Poor Ionization Efficiency: Cholesteryl esters are hydrophobic and neutral lipids, making them difficult to ionize effectively using common techniques like electrospray ionization (ESI) in mass spectrometry.[4][5]

  • Matrix Effects: The complex biological matrix in which these esters are found can suppress or enhance the analyte signal, leading to inaccurate quantification.[1]

Q2: I'm observing poor signal intensity for my target cholesteryl esters in my LC-MS analysis. What are the likely causes and how can I improve sensitivity?

A2: Poor signal intensity is a common issue. Here are potential causes and solutions:

  • Suboptimal Ionization: As neutral lipids, cholesteryl esters ionize poorly with ESI.[4][5]

    • Solution: Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often more suitable for nonpolar molecules.[1][6] Alternatively, derivatization to add a charged moiety can improve ESI efficiency.[4][7]

  • Low Analyte Concentration: The concentration of your target analyte in the prepared sample may be below the instrument's limit of detection.

    • Solution: Concentrate your sample extract before analysis. Ensure your extraction protocol is optimized for high recovery of cholesteryl esters.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes.

    • Solution: Improve chromatographic separation to isolate your analytes from interfering matrix components.[1] Employ solid-phase extraction (SPE) for sample cleanup prior to LC-MS analysis.[8] The use of stable isotope-labeled internal standards is crucial to compensate for matrix effects.[9][10]

Q3: My chromatogram shows co-eluting peaks for different cholesteryl ester species. How can I improve their separation?

A3: Achieving baseline separation is critical for accurate quantification. Consider the following strategies:

  • Column Chemistry: Standard C18 columns are commonly used. For improved resolution of structurally similar lipids, consider columns with different stationary phases or smaller particle sizes.[1]

  • Mobile Phase Gradient: A shallow and slow gradient elution can enhance the separation of closely eluting compounds.[1] Experiment with different organic modifiers in your mobile phase, such as isopropanol (B130326) or acetonitrile, to alter selectivity.[2][11]

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.[1]

Q4: How do I choose an appropriate internal standard for cholesteryl ester quantification?

A4: The ideal internal standard should have physicochemical properties similar to the analytes of interest. For cholesteryl esters, stable isotope-labeled (e.g., deuterated) versions of the specific cholesteryl ester you are quantifying are the gold standard.[9][10] If a specific labeled standard is unavailable, a non-endogenous cholesteryl ester with a unique fatty acid chain length (e.g., cholesteryl heptadecanoate, C17:0) can be used.[4] LIPID MAPS provides a variety of deuterated and odd-chain cholesteryl ester standards.[12][13]

Troubleshooting Guides

Issue 1: Low Recovery of Cholesteryl Esters During Sample Preparation
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Solvent Use a more nonpolar solvent system for lipid extraction. A common and effective mixture is chloroform:isopropanol:NP-40 (7:11:0.1).[14] Another option is a two-step extraction with hexane/isopropanol followed by a more polar solvent.Increased recovery of hydrophobic cholesteryl esters in the organic phase.
Incomplete Cell Lysis Ensure complete disruption of cells or tissues using a micro-homogenizer or sonication during the extraction process.[14]Maximizes the release of intracellular lipids for extraction.
Loss of Analyte During Solvent Evaporation Avoid excessive heat or prolonged exposure to a nitrogen stream during the drying step. A gentle stream of nitrogen at a controlled temperature (e.g., 37-50°C) is recommended.[14][15]Minimizes the loss of volatile or heat-sensitive cholesteryl esters.
Issue 2: Inaccurate Quantification due to Co-eluting Triglycerides
Potential Cause Troubleshooting Step Expected Outcome
Similar Retention Times Optimize the chromatographic method. A slower, shallower gradient can improve separation.[1] Consider using a different column chemistry.Baseline or near-baseline separation of cholesteryl esters from triglyceride peaks.
In-source Fragmentation of Triglycerides Adjust mass spectrometer source parameters to minimize in-source fragmentation. Lowering the fragmentor voltage or cone voltage can be effective.Reduced interference from triglyceride fragments that may have the same m/z as cholesteryl ester adducts.
High Abundance of Triglycerides Implement a sample cleanup step to remove the bulk of triglycerides. This can be achieved using solid-phase extraction (SPE) with a silica-based sorbent.[2][8]A cleaner sample with a lower abundance of interfering triglycerides, leading to more accurate quantification of cholesteryl esters.

Experimental Protocols

Protocol 1: Extraction of Cholesteryl Esters from Cell Culture
  • Cell Harvesting: Harvest approximately 1x10^6 cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[14]

  • Lipid Extraction: Resuspend the cell pellet in 200 µL of an extraction solution of chloroform:isopropanol:NP-40 (7:11:0.1) in a micro-homogenizer.[14]

  • Centrifugation: Centrifuge the extract at 15,000 x g for 5-10 minutes.[14]

  • Collection: Transfer the liquid organic phase to a new tube, avoiding the cell pellet.[14]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 50°C.[14]

  • Final Drying: Place the dried lipids under a vacuum for 30 minutes to remove any residual solvent.[14]

  • Reconstitution: Dissolve the dried lipids in a suitable buffer, such as Cholesterol Assay Buffer, by sonicating or vortexing until homogeneous.

Protocol 2: Quantification using a Colorimetric Assay

This protocol is a general guideline for commercially available kits.

  • Sample Preparation: Prepare samples as described in Protocol 1. For serum samples, a 10-fold dilution with the assay buffer is often recommended.[14]

  • Standard Curve Preparation: Prepare a series of cholesterol standards by diluting a stock solution to create a standard curve.

  • Ester Hydrolysis (for Total Cholesterol): To measure total cholesterol (free cholesterol + cholesteryl esters), add Cholesterol Esterase to both the samples and standards. Incubate for 30 minutes at 37°C. To measure only free cholesterol, omit this step.

  • Reaction Mix: Prepare a reaction mix containing the cholesterol enzyme mix and a developer solution according to the kit's instructions.[16]

  • Incubation: Add the reaction mix to each well containing the samples and standards. Incubate for 30-60 minutes at 37°C.[16]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16]

  • Calculation: Determine the concentration of cholesteryl esters by subtracting the concentration of free cholesterol from the total cholesterol concentration.[16]

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions for Cholesteryl Ester Separation

Parameter Method 1 (Isocratic) [11]Method 2 (Gradient) [4][5]Method 3 (Isocratic) [2]
Column Zorbax ODS (Reversed-Phase)Gemini 5U C18 (Reversed-Phase)Silica (Normal-Phase)
Mobile Phase A -50:50 (v/v) H₂O:MeOH + 0.1% Formic Acid + 10 mM Ammonium Formate-
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)80:20 (v/v) IPA:MeOH + 0.1% Formic Acid + 10 mM Ammonium FormateHexane/n-butyl chloride/acetonitrile/acetic acid (90:10:1.5:0.01)
Gradient Isocratic40-100% B over 12 minutesIsocratic
Flow Rate Not specified0.5 mL/minNot specified
Detection UVESI-MS/MSUV

Visualizations

experimental_workflow Experimental Workflow for Cholesteryl Ester Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_optional Optional Steps sample Biological Sample (Cells, Tissue, Serum) extraction Lipid Extraction (e.g., Chloroform:Isopropanol) sample->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitution in Assay Buffer drying->reconstitution chromatography LC Separation (e.g., C18 Column) reconstitution->chromatography derivatization Derivatization reconstitution->derivatization detection Mass Spectrometry (e.g., ESI-MS/MS) chromatography->detection quantification Data Analysis (Internal Standard Calibration) detection->quantification cleanup->drying derivatization->chromatography

Caption: Workflow for cholesteryl ester quantification.

troubleshooting_workflow Troubleshooting Poor Signal Intensity cluster_ionization Ionization Issues cluster_concentration Concentration Issues cluster_matrix Matrix Effects start Poor Signal Intensity check_ionization Is ESI being used? start->check_ionization switch_ionization Switch to APCI/APPI or Derivatize check_ionization->switch_ionization Yes check_concentration Is sample concentration low? check_ionization->check_concentration No end Improved Signal switch_ionization->end concentrate_sample Concentrate Sample Extract check_concentration->concentrate_sample Yes check_matrix Are there co-eluting peaks? check_concentration->check_matrix No concentrate_sample->end improve_separation Optimize Chromatography (e.g., shallower gradient) check_matrix->improve_separation Yes cleanup_sample Implement Sample Cleanup (SPE) check_matrix->cleanup_sample Also Yes improve_separation->end cleanup_sample->end

Caption: Troubleshooting workflow for poor signal intensity.

References

Inter-laboratory variability in Cholesteryl 9,12-octadecadienoate measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inter-laboratory variability in Cholesteryl 9,12-octadecadienoate (Cholesteryl Linoleate) measurement.

Data on Inter-laboratory Variability

Direct inter-laboratory proficiency testing data for the specific measurement of this compound is not widely published. However, data from proficiency testing programs for total cholesterol and other lipids provide a reasonable estimate of the expected inter-laboratory variability. The following table summarizes representative coefficients of variation (CV) from such studies.

AnalyteMeasurement Method(s)Inter-laboratory CV (%)Notes
Total CholesterolVarious (Enzymatic, GC-MS)3.20 - 5.0Data from various local and regional proficiency testing programs.[1][2]
HDL-CholesterolVarious (Precipitation, Direct)4.37 - 9.46Higher variability is often observed for HDL-C compared to total cholesterol.[1]
TriglyceridesEnzymatic7.73
Calculated LDL-CholesterolFriedewald formula5.95Variability is influenced by the measurement error of total cholesterol, HDL-C, and triglycerides.[1]
Lipoprotein(a)Turbidimetric and Nephelometric6 - 31Demonstrates significant variability depending on the reporting units (nmol/L vs. mg/dL).[3]

Note: The acceptable CV for cholesterol measurements as per CLIA proficiency testing is generally expected to be low, with operational specifications often aiming for a CV of ≤ 2% to ensure high quality.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-laboratory variability in cholesteryl linoleate (B1235992) measurement?

A1: Inter-laboratory variability in lipidomics, including the measurement of cholesteryl linoleate, stems from a lack of standardization across methodologies.[5][6] Key sources of variability include:

  • Pre-analytical Factors: Differences in sample collection, processing (e.g., plasma vs. serum), storage conditions, and freeze-thaw cycles.

  • Analytical Factors:

    • Methodological Differences: Use of different analytical platforms (e.g., LC-MS/MS vs. GC-MS vs. enzymatic assays).

    • Instrumental Variation: Differences in instrument sensitivity and calibration.

    • Reagent and Standard Variability: Use of different sources and purities of internal standards and calibrants.

    • Data Processing: Variations in software, integration parameters, and normalization strategies.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of cholesteryl linoleate in LC-MS, leading to inaccurate quantification.

Q2: How can I minimize variability in my experiments?

A2: To minimize variability, it is crucial to follow a standardized protocol. Key practices include:

  • Consistent Sample Handling: Implement and adhere to strict SOPs for sample collection, processing, and storage.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for cholesteryl linoleate (e.g., Cholesteryl Linoleate-d4) at the beginning of the sample preparation process to correct for variability in extraction and instrument response.

  • Quality Control Samples: Analyze pooled quality control (QC) samples at regular intervals throughout the analytical run to monitor instrument performance and assess data quality.

  • Method Validation: Thoroughly validate your analytical method for linearity, accuracy, precision, and sensitivity.

  • Participation in Proficiency Testing: If available, participate in external proficiency testing programs to benchmark your laboratory's performance against others. The CDC's Lipid Standardization Program (LSP) is an example of such a program for major lipids.[5][7][8]

Troubleshooting for LC-MS/MS Analysis

Q3: I am observing high variability in peak areas for my cholesteryl linoleate internal standard across samples. What could be the cause?

A3: High variability in the internal standard (IS) peak area often points to issues with sample preparation or matrix effects.

  • Inconsistent Sample Preparation: Ensure the IS is added accurately and consistently to all samples and that the extraction procedure is performed uniformly.

  • Matrix Effects: Significant ion suppression or enhancement in some samples can alter the IS signal. To diagnose this, perform a post-extraction spike experiment where you compare the IS response in a clean solvent to its response in an extracted blank matrix.

  • Poor Ionization: Cholesteryl esters are notoriously difficult to ionize. Ensure your mobile phase contains an appropriate additive (e.g., ammonium (B1175870) formate) to promote adduct formation ([M+NH4]+).

Q4: My calibration curve for cholesteryl linoleate is non-linear. What should I do?

A4: Non-linearity can be caused by several factors:

  • Detector Saturation: If the concentration of your calibrants is too high, the detector may become saturated. Dilute your standards and re-run the curve.

  • Matrix Effects: At higher concentrations, matrix effects can become more pronounced, leading to a loss of linearity. Consider using a matrix-matched calibration curve, where standards are prepared in a blank matrix similar to your samples.

  • Inappropriate Curve Fit: Ensure you are using the correct regression model for your data (e.g., linear, quadratic).

Experimental Protocols & Workflows

Protocol 1: General LC-MS/MS Method for Cholesteryl Linoleate Quantification

This protocol provides a general workflow for the quantification of cholesteryl linoleate in human plasma.

1. Sample Preparation (Lipid Extraction)

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., Cholesteryl Linoleate-d4 in isopropanol).

  • Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.

  • Vortex for 1 minute and incubate at room temperature for 20 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in Water/Methanol (50:50, v/v)

  • Mobile Phase B: 10 mM Ammonium Formate in Isopropanol/Acetonitrile (90:10, v/v)

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the lipids, hold for a wash step, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Cholesteryl Linoleate: Monitor the transition of the ammonium adduct [M+NH4]+ to the characteristic cholesterol fragment (e.g., m/z 666.6 → 369.4).

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Quantify the concentration of cholesteryl linoleate using a calibration curve constructed from the peak area ratios of known standards.

Workflow for LC-MS/MS Analysis of Cholesteryl Linoleate

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratios Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: Workflow for the quantification of Cholesteryl Linoleate using LC-MS/MS.

Protocol 2: General Enzymatic Method for Total Cholesteryl Ester Quantification

This protocol provides a general workflow for measuring total cholesteryl esters in plasma using a colorimetric or fluorometric assay.

1. Principle

Cholesteryl esters are hydrolyzed by cholesterol esterase to free cholesterol and fatty acids. The resulting free cholesterol is then oxidized by cholesterol oxidase to produce a ketone and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, which is proportional to the amount of cholesterol. To measure only cholesteryl esters, free cholesterol in the sample is first removed or accounted for.

2. Reagents

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Cholesterol Esterase

  • Cholesterol Oxidase

  • Horseradish Peroxidase (HRP)

  • Colorimetric or Fluorometric Probe (e.g., Amplex Red)

  • Cholesterol Standard

  • Reagent to remove endogenous H₂O₂ (e.g., Catalase) - Optional, but recommended for some sample types.[9]

3. Assay Procedure

  • Sample Preparation: Dilute plasma samples in the assay buffer to bring the cholesterol concentration within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of cholesterol standards of known concentrations.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the diluted sample or standard.

    • Add a reaction mixture containing cholesterol esterase, cholesterol oxidase, HRP, and the probe.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Construct a standard curve by plotting the signal versus the concentration of the cholesterol standards.

    • Determine the concentration of total cholesterol in the samples from the standard curve.

    • To determine the cholesteryl ester concentration, a separate measurement of free cholesterol (by omitting the cholesterol esterase step) is performed, and this value is subtracted from the total cholesterol value.

Workflow for Enzymatic Assay of Cholesteryl Esters

Enzymatic_Workflow cluster_reaction Enzymatic Reactions cluster_quantification Quantification CE Cholesteryl Esters (in sample) FC Free Cholesterol CE->FC Cholesterol Esterase H2O2 Hydrogen Peroxide (H₂O₂) FC->H2O2 Cholesterol Oxidase Signal Colored/Fluorescent Product H2O2->Signal Peroxidase + Probe Measurement Measure Signal (Absorbance/Fluorescence) Signal->Measurement Calculation Calculate Concentration Measurement->Calculation StdCurve Standard Curve StdCurve->Calculation

Caption: General workflow for the enzymatic quantification of cholesteryl esters.

Troubleshooting for Enzymatic Assays

Q5: My enzymatic assay results are showing high background noise.

A5: High background can be caused by several factors:

  • Endogenous Peroxides: Some samples or reagents may contain peroxides that react with the probe, leading to a high background signal. Pre-treating the samples with catalase can help to eliminate this interference.[9]

  • Reagent Instability: Ensure that all reagents, especially the probe and enzymes, have been stored correctly and have not degraded.

  • Contamination: Use clean pipette tips and microplates to avoid contamination.

Q6: The cholesterol values I'm getting from the enzymatic assay are lower than expected when compared to an LC-MS method.

A6: Discrepancies between enzymatic and LC-MS methods can occur due to:

  • Incomplete Hydrolysis: The cholesterol esterase may not be completely hydrolyzing all cholesteryl esters to free cholesterol. Ensure the enzyme concentration and incubation time are optimized.

  • Interfering Substances: The sample matrix may contain substances that inhibit one of the enzymes in the reaction cascade. Common interfering substances include high concentrations of bilirubin, ascorbic acid, and certain detergents.[3]

  • Specificity: Enzymatic assays may lack the specificity to distinguish between cholesterol and other sterols, which could lead to an overestimation in samples with a complex sterol profile.[10] Conversely, some cellular components might inhibit the enzymatic reaction, leading to underestimation.[2]

By understanding the potential sources of variability and implementing robust quality control measures, researchers can improve the accuracy and reproducibility of this compound measurements.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of cholesteryl esters using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in my cholesteryl ester chromatogram?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent issue in cholesteryl ester analysis. It can compromise accurate quantification and resolution. The primary causes can be categorized as follows:

  • Column-Related Issues:

    • Secondary Interactions: In reversed-phase HPLC, residual silanol (B1196071) groups on the silica-based column packing can interact with any slightly polar moieties on the cholesteryl esters, causing tailing.[1][2][3]

    • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and peak tailing.[2][4] This can manifest as void formation at the column inlet.[2]

    • Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can distort peak shape.[5][6]

  • Mobile Phase and Sample-Related Issues:

    • Incorrect Mobile Phase pH: An unsuitable mobile phase pH can lead to secondary interactions. For reversed-phase systems, a slightly acidic mobile phase (pH 3-5) can often improve peak shape by suppressing the ionization of residual silanol groups.[7]

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][3][8]

    • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[3][7]

  • Instrumental Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][2]

Q2: My cholesteryl ester peaks are showing fronting. What could be the cause?

Peak fronting, where the initial part of the peak is drawn out, is less common than tailing but can still occur. The most likely causes are:

  • Column Overload: This is a primary cause of peak fronting, where the concentration of the analyte is too high for the column's capacity.[9][10]

  • Low Temperature: In some cases, if the column temperature is too low, it can lead to peak fronting.

  • Column Collapse: A sudden physical change in the column bed, often due to operating outside the recommended pH and temperature ranges, can result in peak fronting.[5]

Q3: I am observing split peaks for my cholesteryl esters. What is the likely reason?

Split peaks can be frustrating and can arise from several factors:

  • Partially Blocked Inlet Frit: Debris from the sample or system can partially block the column's inlet frit, causing the sample to be distributed unevenly onto the column.[5]

  • Column Bed Irregularities: A void or channel in the column packing can lead to split peaks.[2]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.[7]

  • Co-elution: What appears as a split peak might be two different cholesteryl ester species or isomers that are very close in retention time.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a logical workflow to identify and resolve peak shape issues.

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_frit Check for blocked column frit (Backflush column) all_peaks_yes->check_frit check_column_void Inspect for column void check_frit->check_column_void check_extra_column_volume Minimize extra-column volume (tubing length/diameter) check_column_void->check_extra_column_volume solution_instrument Instrumental/Column issue likely check_extra_column_volume->solution_instrument check_overload Reduce sample concentration/ injection volume all_peaks_no->check_overload overload_improves Peak shape improves? check_overload->overload_improves overload_yes Yes overload_improves->overload_yes Yes overload_no No overload_improves->overload_no No solution_overload Sample Overload was the issue overload_yes->solution_overload optimize_mobile_phase Optimize mobile phase (pH, additives) overload_no->optimize_mobile_phase check_sample_solvent Ensure sample solvent is compatible with mobile phase optimize_mobile_phase->check_sample_solvent solution_method Method optimization needed check_sample_solvent->solution_method

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Optimizing Mobile Phase for Cholesteryl Ester Analysis (Reversed-Phase HPLC)

Mobile phase composition is critical for achieving good peak shape.

ParameterRecommendationRationale
Organic Solvent Acetonitrile, Isopropanol, Methanol or mixtures thereof.Neutral lipids like cholesteryl esters elute at high organic solvent concentrations.[7] The choice of solvent can influence selectivity.[11]
Additives 5-10 mM Ammonium (B1175870) Formate (B1220265) or Ammonium Acetate.Masks residual silanol groups on the stationary phase, improving peak shape.[7]
Acid Modifier 0.1% Formic Acid or Acetic Acid.Suppresses the ionization of silanol groups, reducing peak tailing.[7]
pH Slightly acidic (pH 3-5).Improves peak shape for many lipid classes.[7]
Gradient Elution Start with a lower concentration of organic solvent and gradually increase.Necessary for complex samples containing lipids with a wide range of polarities.[12]

Experimental Protocols

Protocol 1: Sample Preparation for Cholesteryl Ester Analysis from Biological Matrices

This protocol outlines a general procedure for extracting cholesteryl esters from cells or tissues.

  • Homogenization: Homogenize 10^6 cells or 10 mg of tissue in 200 µL of an extraction solution (e.g., Chloroform:Isopropanol:IGEPAL® CA-630 in a 7:11:0.1 ratio).[13]

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 5 minutes to pellet cell debris.[13]

  • Supernatant Collection: Transfer the supernatant (liquid phase) to a new tube.

  • Drying: Evaporate the solvent in a heat block at 50 °C. For complete removal of the solvent, place the samples under a vacuum for 30 minutes.[13]

  • Reconstitution: Dissolve the dried lipid extract in a solvent compatible with the initial mobile phase conditions of your HPLC/GC method (e.g., methanol/chloroform 1:1, v/v).[7] Sonication or vortexing can aid in complete dissolution.[13]

Protocol 2: General Reversed-Phase HPLC Method for Cholesteryl Ester Separation

This serves as a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.[14]

  • Injection Volume: 5 µL.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical relationships leading to poor peak shape due to secondary interactions in reversed-phase chromatography.

G Analyte Basic/Polar Analyte (Cholesteryl Ester with polar moiety) SecondaryInteraction Secondary Ionic/ Hydrogen Bonding Interaction Analyte->SecondaryInteraction GoodPeakShape Symmetrical Peak Shape Analyte->GoodPeakShape elutes with StationaryPhase Silica Stationary Phase Silanol Ionized Silanol Groups (Si-O-) StationaryPhase->Silanol at mid-pH Silanol->SecondaryInteraction PeakTailing Peak Tailing SecondaryInteraction->PeakTailing causes LowpH Low pH Mobile Phase (e.g., with 0.1% Formic Acid) ProtonatedSilanol Protonated Silanol Groups (Si-OH) LowpH->ProtonatedSilanol leads to ProtonatedSilanol->GoodPeakShape promotes

Caption: Effect of mobile phase pH on peak shape.

References

Technical Support Center: Method Validation for Cholesteryl 9,12-octadecadienoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Cholesteryl 9,12-octadecadienoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for this compound quantification.

Issue: Poor Peak Shape and Tailing in LC-MS Analysis

  • Question: My chromatogram for this compound shows significant peak tailing and poor resolution. What are the potential causes and solutions?

  • Answer: Poor peak shape is a common issue in the analysis of hydrophobic molecules like cholesteryl esters. Several factors could be contributing to this problem:

    • Column Choice: Cholesteryl esters are highly nonpolar. A C18 column is a good starting point, but for improved peak shape, consider using a column with a higher carbon load or a phenyl-hexyl phase for alternative selectivity.[1][2]

    • Mobile Phase Composition: Ensure your mobile phase has sufficient organic solvent strength to elute the analyte efficiently. Isocratic elution might not be optimal. A gradient elution starting with a higher aqueous composition and ramping up to a high percentage of organic solvent (like isopropanol (B130326) or acetonitrile) is often necessary.[3][4]

    • Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your final extract in a solvent that matches the initial mobile phase conditions.

    • Column Contamination: Residual matrix components or previously analyzed compounds can accumulate on the column, leading to active sites that cause peak tailing. Implement a robust column washing protocol between batches.

    • System Cleanliness: Ensure that the entire LC system, from the injector to the detector, is free from contaminants.

Issue: Low Analyte Recovery During Sample Preparation

  • Question: I am experiencing consistently low and variable recovery for this compound from plasma samples. How can I improve my extraction efficiency?

  • Answer: Low recovery is often related to the sample preparation method. Cholesteryl esters are prone to losses due to their lipophilic nature and potential for adsorption to surfaces. Here are some troubleshooting steps:

    • Extraction Solvent: A common method for lipid extraction is protein precipitation with a solvent like isopropanol, followed by liquid-liquid extraction (LLE).[3][4] For a more exhaustive extraction of cholesteryl esters, consider using a solvent mixture like hexane (B92381)/isopropanol or methyl-tert-butyl ether (MTBE).

    • Internal Standard: Use an appropriate internal standard (IS) that closely mimics the chemical properties of this compound. A deuterated analog (e.g., Cholesteryl linoleate-d7) or a cholesteryl ester with a different fatty acid chain (e.g., Cholesteryl heptadecanoate) are good choices.[2][5] The IS should be added at the very beginning of the sample preparation process to account for losses during all steps.

    • Preventing Adsorption: Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize adsorption of the analyte to surfaces.

    • Evaporation Step: If your protocol involves an evaporation step to concentrate the sample, be cautious not to evaporate to complete dryness, as this can make the lipid residue difficult to redissolve. Reconstitute the extract in a solvent with a high percentage of organic content.

Issue: High Matrix Effects in LC-MS/MS Analysis

  • Question: My LC-MS/MS data shows significant ion suppression for this compound, affecting the accuracy and precision of my results. What strategies can I use to mitigate matrix effects?

  • Answer: Matrix effects, particularly ion suppression from phospholipids (B1166683) in plasma, are a major challenge in bioanalysis. Here are some approaches to minimize their impact:

    • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of this compound from the bulk of the co-eluting phospholipids. A longer gradient or a different stationary phase can be effective.

    • Sample Cleanup: A simple protein precipitation might not be sufficient. Consider implementing a more rigorous sample cleanup technique such as:

      • Solid-Phase Extraction (SPE): Use a reverse-phase or a mixed-mode SPE cartridge to remove interfering substances.

      • Liquid-Liquid Extraction (LLE): A well-optimized LLE can effectively separate the nonpolar cholesteryl esters from more polar matrix components.

    • Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

    • Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Issue: Analyte Degradation in GC Analysis

  • Question: I am observing peak degradation and lower than expected response when analyzing this compound by GC-FID/MS. What could be the cause?

  • Answer: Cholesteryl esters can be thermally labile and prone to degradation in the hot GC inlet and column.[6] Here are some troubleshooting tips:

    • Inlet Temperature: Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation. A lower inlet temperature might be beneficial.

    • Active Sites: The GC flow path, including the inlet liner, column, and detector, can have active sites that lead to analyte degradation.[6]

      • Use deactivated inlet liners and change them frequently.

      • Ensure all connections are leak-free to prevent oxygen from entering the system, which can accelerate degradation at high temperatures.[6]

    • Derivatization: While not always necessary for cholesteryl esters, derivatization of the cholesterol moiety after hydrolysis can improve thermal stability and chromatographic performance. However, this adds complexity to the sample preparation.

    • Column Choice: Use a column that is stable at the required temperatures and provides good resolution for your analyte. A mid-polarity column is often a good choice.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a bioanalytical method for this compound according to regulatory guidelines?

A1: According to guidelines from the EMA and FDA (ICH M10), a full validation of a bioanalytical method should include the following parameters[7][8][9][10][11]:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero standards should be used.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at multiple concentration levels (LLOQ, low, medium, and high QC samples).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Q2: What type of internal standard is most suitable for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d7. This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, thus effectively correcting for matrix effects and recovery losses. If a deuterated standard is not available, a close structural analog, such as a cholesteryl ester with a different fatty acid chain length (e.g., cholesteryl heptadecanoate or cholesteryl nonadecanoate), can be used.[2][5]

Q3: What are the typical quantitative ranges observed for this compound in biological samples?

A3: The concentration of this compound can vary significantly depending on the biological matrix (e.g., plasma, serum, tissue) and the physiological or pathological state of the subject. It is crucial to determine the expected concentration range during method development to establish an appropriate calibration curve range.[7] For instance, in human plasma, the concentration of total cholesteryl esters is in the range of 1-3 mg/mL, with cholesteryl linoleate (B1235992) being one of the most abundant species.

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters for Cholesteryl Ester Quantification

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 5, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (QC samples) Within ±15% of nominal value95-105%
Precision (QC samples) ≤ 15% CV< 10%
Recovery Consistent and reproducible85 ± 5%
Matrix Effect CV ≤ 15%< 12%

Table 2: Comparison of Analytical Techniques for this compound Quantification

TechniqueProsCons
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices.[1][2]Prone to matrix effects, can be expensive.
HPLC-UV/DAD Widely available, relatively low cost.Lower sensitivity, cholesterol has a poor chromophore.[12]
GC-FID/MS High resolution, well-established for lipid analysis.Requires derivatization or high temperatures, potential for analyte degradation.[6][13]
Enzymatic Assay High throughput, simple procedure.[14][15]Measures total cholesteryl esters, not specific for 9,12-octadecadienoate.

Experimental Protocols

Detailed Protocol: LC-MS/MS Quantification of this compound in Human Plasma

  • Materials and Reagents:

    • This compound standard

    • This compound-d7 (or other suitable internal standard)

    • HPLC-grade methanol, isopropanol, acetonitrile, and water

    • Formic acid and ammonium (B1175870) formate (B1220265)

    • Human plasma (K2-EDTA)

    • Low-binding polypropylene tubes

  • Sample Preparation (Protein Precipitation and LLE):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in isopropanol).

    • Add 200 µL of cold isopropanol to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:isopropanol).

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid[3]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid[3]

    • Gradient: Start at 30% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive

    • MRM Transitions:

      • This compound: Monitor the precursor ion (e.g., [M+NH4]+) and a characteristic product ion.

      • Internal Standard: Monitor the corresponding precursor and product ions.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Isopropanol) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 lle Liquid-Liquid Extraction (Hexane) centrifuge1->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection into UHPLC reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_tree decision decision solution solution start Poor Analytical Result issue Identify the Primary Issue start->issue peak_shape peak_shape issue->peak_shape Poor Peak Shape low_recovery low_recovery issue->low_recovery Low Recovery matrix_effects matrix_effects issue->matrix_effects High Matrix Effects check_column check_column peak_shape->check_column Check Column check_extraction check_extraction low_recovery->check_extraction Review Extraction Method check_cleanup check_cleanup matrix_effects->check_cleanup Review Sample Cleanup decision_mobile_phase decision_mobile_phase check_column->decision_mobile_phase Column OK? solution_mobile_phase Change Column or Optimize Mobile Phase decision_mobile_phase->solution_mobile_phase No check_mobile_phase check_mobile_phase decision_mobile_phase->check_mobile_phase Yes check_mobile_phase->solution_mobile_phase Optimize Mobile Phase decision_is decision_is check_extraction->decision_is Using IS? add_is add_is decision_is->add_is No check_solvent check_solvent decision_is->check_solvent Yes solution_is Use Stable Isotope Labeled IS add_is->solution_is Add Stable Isotope IS solution_solvent Optimize Extraction Solvent check_solvent->solution_solvent Optimize Extraction Solvent decision_cleanup decision_cleanup check_cleanup->decision_cleanup Cleanup Sufficient? improve_cleanup improve_cleanup decision_cleanup->improve_cleanup No check_separation check_separation decision_cleanup->check_separation Yes solution_cleanup Implement SPE or LLE improve_cleanup->solution_cleanup Implement SPE or LLE solution_separation Improve Chromatographic Separation check_separation->solution_separation Improve Chromatographic Separation

Caption: Troubleshooting decision tree for method validation issues.

References

Validation & Comparative

Cholesteryl 9,12-octadecadienoate (Cholesteryl Linoleate): A Comparative Guide for its Validation as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9,12-octadecadienoate, more commonly known as cholesteryl linoleate (B1235992), is the ester formed from cholesterol and linoleic acid, an omega-6 polyunsaturated fatty acid. It is the most abundant cholesteryl ester in human low-density lipoprotein (LDL) particles. The oxidation of cholesteryl linoleate is a key event in the development of atherosclerosis, suggesting its potential as a clinical biomarker for cardiovascular disease (CVD). This guide provides a comparative analysis of cholesteryl linoleate as a biomarker, supported by available experimental data and methodologies.

Clinical Significance and Pathophysiological Role

Cholesteryl linoleate's clinical significance is primarily linked to its role in the pathophysiology of atherosclerosis. As a major component of LDL, it can accumulate in the arterial wall. Once there, the polyunsaturated linoleate moiety is highly susceptible to oxidation, leading to the formation of oxidized cholesteryl linoleate.[1] This oxidized form is a key component of oxidized LDL (ox-LDL), which is a major causative factor in the development of atherosclerosis.[1][2]

Oxidized cholesteryl linoleate and its degradation products contribute to the inflammatory processes within atherosclerotic plaques, promoting the formation of foam cells, which are a hallmark of these lesions.[3] Given this central role in the "oxidation hypothesis of atherosclerosis," measuring levels of cholesteryl linoleate and its oxidized products could provide insights into an individual's cardiovascular risk.[1]

Comparative Analysis with Alternative Biomarkers

Currently, cholesteryl linoleate is not used as a standalone clinical biomarker for cardiovascular disease. Instead, its measurement is often encompassed within the broader assessment of lipid profiles and oxidative stress markers. A direct comparison with established and emerging biomarkers is essential to understand its potential clinical utility.

Biomarker CategorySpecific BiomarkerStrengthsWeaknessesRelevance to Cholesteryl Linoleate
Traditional Lipid Panel LDL-Cholesterol (LDL-C)Well-established, widely available, strong association with CVD risk.[4]Does not reflect particle number or oxidative modification.Cholesteryl linoleate is a major component of LDL particles.
HDL-Cholesterol (HDL-C)Inversely correlated with CVD risk.Causal relationship with CVD is debated.[5]
Triglycerides (TG)Independent risk factor for CVD.High variability.
Apolipoproteins Apolipoprotein B (ApoB)Represents the total number of atherogenic particles.Less widely available than standard lipid panel.Each LDL particle, rich in cholesteryl linoleate, contains one ApoB molecule.
Apolipoprotein A-I (ApoA-I)Major protein component of HDL, involved in reverse cholesterol transport.
Oxidative Stress Markers Oxidized LDL (ox-LDL)Directly measures the pro-atherogenic, modified form of LDL.[2]Standardization of assays is challenging.Oxidized cholesteryl linoleate is a primary component of ox-LDL.[1]
F2-IsoprostanesSpecific products of lipid peroxidation, reflecting in vivo oxidative stress.[6][7]Technically demanding to measure.Reflects the broader process of lipid peroxidation that affects cholesteryl linoleate.
Malondialdehyde (MDA)A common marker of lipid peroxidation.[6]Lacks specificity, can be influenced by diet.A secondary product of the peroxidation of polyunsaturated fatty acids like linoleate.

At present, there is a lack of robust clinical trial data demonstrating the sensitivity, specificity, and area under the curve (AUC) for cholesteryl linoleate as an independent predictor of cardiovascular events. While its central role in LDL oxidation is clear, its diagnostic and prognostic value beyond the measurement of LDL-C, ApoB, or ox-LDL has yet to be established.

Experimental Protocols

Accurate quantification of cholesteryl linoleate and its oxidized forms is crucial for research and potential clinical validation. The primary methods employed are chromatographic techniques coupled with mass spectrometry or UV detection.

High-Performance Liquid Chromatography (HPLC) for Cholesteryl Ester Analysis

HPLC is a widely used technique for the separation and quantification of various lipid classes, including cholesteryl esters.

Principle: A lipid extract from a biological sample (e.g., plasma, serum) is injected into the HPLC system. The different lipid components are separated based on their affinity for a stationary phase (e.g., a C18 column) as a mobile phase carries them through the column. Cholesteryl esters can be detected by UV absorbance, typically at a low wavelength (e.g., 205-210 nm).

Detailed Protocol (Example for Plasma):

  • Lipid Extraction:

    • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of distilled water and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in 200 µL of the HPLC mobile phase (e.g., acetonitrile/isopropanol 50:50, v/v).[8][9]

  • HPLC Analysis:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile/isopropanol (50:50, v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 205 nm.[9]

    • Quantification: Use an internal standard (e.g., cholesteryl heptadecanoate) and create a calibration curve with known concentrations of cholesteryl linoleate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cholesteryl Ester Analysis

GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds, including derivatized cholesterol and fatty acids from cholesteryl esters.

Principle: Cholesteryl esters are first hydrolyzed (saponified) to release free cholesterol and fatty acids. These are then derivatized to make them volatile for GC analysis. The compounds are separated in the GC column and then detected and identified by the mass spectrometer.

Detailed Protocol (Example for Serum):

  • Saponification:

    • To 200 µL of serum, add an internal standard (e.g., 5α-cholestane).

    • Add 1 mL of 1 mol/L KOH in methanol.[10]

    • Incubate at 50°C for 60 minutes to hydrolyze the cholesteryl esters.[10]

  • Extraction:

    • Add 1 mL of n-hexane and vortex.[10]

    • Collect the upper n-hexane layer containing the cholesterol and fatty acids.

  • Derivatization:

    • Dry the extract under nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

    • Injection: 1 µL in splitless mode.[10]

    • Oven Temperature Program: Start at 120°C, hold for 1 min, then ramp to 250°C at 10°C/min and hold for 5 min.[10]

    • MS Detection: Electron ionization (EI) mode, monitoring characteristic ions for the TMS-derivatized cholesterol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification (for GC-MS) Lipid_Extraction->Saponification HPLC HPLC Lipid_Extraction->HPLC GC_MS GC-MS Saponification->GC_MS Quantification Quantification of Cholesteryl Linoleate HPLC->Quantification GC_MS->Quantification

Caption: Experimental workflow for the analysis of cholesteryl linoleate.

signaling_pathway LDL LDL Particle (containing Cholesteryl Linoleate) Oxidation Oxidation in Arterial Wall LDL->Oxidation Ox_LDL Oxidized LDL (containing Oxidized Cholesteryl Linoleate) Oxidation->Ox_LDL Macrophage Macrophage Uptake Ox_LDL->Macrophage Foam_Cell Foam Cell Formation Macrophage->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis

Caption: Role of cholesteryl linoleate oxidation in atherosclerosis.

Conclusion

This compound (cholesteryl linoleate) and its oxidized products are key players in the pathophysiology of atherosclerosis. While this provides a strong rationale for their investigation as potential clinical biomarkers, there is currently insufficient evidence to support the routine clinical use of cholesteryl linoleate as a standalone marker for cardiovascular disease risk assessment. Its clinical relevance is largely captured by the measurement of broader biomarkers such as LDL-C, ApoB, and particularly ox-LDL.

Future research should focus on large-scale clinical studies to determine if measuring specific oxidized forms of cholesteryl linoleate can provide additional prognostic or diagnostic value beyond existing biomarkers. The development of standardized, high-throughput assays for these specific oxidized lipids will be crucial for such validation efforts. For now, cholesteryl linoleate remains a valuable research tool for understanding the mechanisms of lipid peroxidation and its role in cardiovascular disease.

References

A Comparative Analysis of Cholesteryl 9,12-octadecadienoate and Cholesteryl Oleate in Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a leading cause of cardiovascular disease. A key event in the initiation and progression of atherosclerosis is the accumulation of cholesteryl esters within macrophage foam cells in the arterial wall. This guide provides a detailed comparison of two major cholesteryl esters implicated in this process: Cholesteryl 9,12-octadecadienoate (Cholesteryl Linoleate) and Cholesteryl Oleate (B1233923).

Introduction to Cholesteryl Esters in Atherosclerosis

Cholesteryl esters are formed through the esterification of cholesterol with fatty acids, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT) within cells. These esters are less polar than free cholesterol and are stored in lipid droplets. In the context of atherosclerosis, the accumulation of cholesteryl esters within macrophages, derived from the uptake of modified low-density lipoproteins (LDL), leads to the formation of foam cells, a hallmark of atherosclerotic plaques. The specific fatty acid esterified to cholesterol can significantly influence the pathological effects of the resulting cholesteryl ester.

This compound (Cholesteryl Linoleate): The Pro-Inflammatory Player

Cholesteryl linoleate (B1235992) is a polyunsaturated cholesteryl ester, containing the omega-6 fatty acid linoleic acid. Its polyunsaturated nature makes it highly susceptible to oxidation.

Role in Atherosclerosis:

  • Oxidation and Inflammation: Oxidized cholesteryl linoleate and its derivatives are potent inflammatory mediators.[1] These oxidized forms can activate endothelial cells and macrophages, promoting the expression of adhesion molecules and the recruitment of inflammatory cells to the arterial wall.

  • Foam Cell Formation: Oxidized LDL (oxLDL), enriched in oxidized cholesteryl linoleate, is readily taken up by macrophages via scavenger receptors, leading to massive lipid accumulation and foam cell formation.[2][3]

  • Plaque Instability: The presence of oxidized lipids, including oxidized cholesteryl linoleate, contributes to the inflammatory microenvironment within the plaque, which can promote plaque instability and rupture.

Cholesteryl Oleate: A Complex Role in Plaque Formation

Cholesteryl oleate is a monounsaturated cholesteryl ester, containing the omega-9 fatty acid oleic acid. While less prone to oxidation than cholesteryl linoleate, its role in atherosclerosis is multifaceted.

Role in Atherosclerosis:

  • Accumulation in Plaques: Cholesteryl oleate is a major component of the cholesteryl esters found in atherosclerotic plaques.[4]

  • Dietary Influence: Diets rich in monounsaturated fats can lead to an enrichment of cholesteryl oleate in LDL particles. Some animal studies suggest that this enrichment can be pro-atherogenic.[4]

  • Foam Cell Formation: While not as potently inflammatory as its oxidized polyunsaturated counterpart, the accumulation of cholesteryl oleate still contributes significantly to the lipid burden within foam cells.

Comparative Performance: Cholesteryl Linoleate vs. Cholesteryl Oleate

FeatureThis compound (Cholesteryl Linoleate)Cholesteryl OleateSupporting Evidence
Susceptibility to Oxidation High (due to two double bonds)Low (due to one double bond)[5]
Pro-inflammatory Potential High (especially when oxidized)Moderate[1][2]
Primary Role in Atherosclerosis Initiation and progression of inflammationContribution to lipid accumulation in plaques[1][4]
Abundance in Oxidized LDL HighLow[2]
Effect of Dietary Intake Diets high in polyunsaturated fats increase its proportion in LDL.Diets high in monounsaturated fats increase its proportion in LDL.[4][5]

Signaling Pathways

The accumulation of cholesteryl esters, particularly oxidized forms of cholesteryl linoleate, can trigger several signaling pathways that promote inflammation and foam cell formation.

Foam_Cell_Formation General Pathway of Foam Cell Formation LDL Low-Density Lipoprotein (LDL) oxLDL Oxidized LDL (oxLDL) (rich in oxidized Cholesteryl Linoleate) LDL->oxLDL Oxidation ScavengerReceptors Scavenger Receptors (e.g., CD36, SR-A) oxLDL->ScavengerReceptors Uptake Macrophage Macrophage LipidDroplets Lipid Droplets (Cholesteryl Ester Accumulation) Macrophage->LipidDroplets Esterification (ACAT) FoamCell Foam Cell LipidDroplets->FoamCell

Caption: Simplified workflow of macrophage transformation into a foam cell through the uptake of oxidized LDL.

Inflammatory_Signaling Inflammatory Signaling in Macrophages oxCE Oxidized Cholesteryl Esters (e.g., from Cholesteryl Linoleate) TLR4 Toll-like Receptor 4 (TLR4) oxCE->TLR4 Activation PPARg PPARγ Signaling Pathway oxCE->PPARg Modulation NFkB NF-κB Signaling Pathway TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induction AntiInflammatory Suppression of Inflammation PPARg->AntiInflammatory

Caption: Key inflammatory signaling pathways in macrophages influenced by oxidized cholesteryl esters.

Experimental Protocols

In Vitro Foam Cell Formation Assay

This protocol describes a method to induce foam cell formation in macrophages by loading them with specific cholesteryl esters.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound and Cholesteryl Oleate

  • Bovine Serum Albumin (BSA)

  • Oil Red O staining solution

  • Formalin

  • Microscope

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium until they reach 80-90% confluency.

  • Preparation of Cholesteryl Ester-BSA Complexes:

    • Dissolve cholesteryl esters in a small volume of ethanol.

    • Prepare a BSA solution (e.g., 10% w/v) in serum-free medium.

    • Slowly add the cholesteryl ester solution to the BSA solution while vortexing to form complexes. This enhances the solubility and cellular uptake of the cholesteryl esters.

  • Macrophage Loading:

    • Wash the macrophage monolayer with phosphate-buffered saline (PBS).

    • Incubate the cells with the prepared cholesteryl ester-BSA complexes at various concentrations for 24-48 hours. Include a BSA-only control.

  • Foam Cell Visualization (Oil Red O Staining):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 15 minutes.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with freshly filtered Oil Red O solution for 15-30 minutes.

    • Wash with 60% isopropanol and then with water.

    • Counterstain with hematoxylin (B73222) if desired.

    • Visualize the lipid droplets (stained red) under a microscope.

  • Quantification:

    • Capture images from multiple random fields for each condition.

    • Quantify the Oil Red O positive area using image analysis software (e.g., ImageJ).

    • Alternatively, extract the Oil Red O stain from the cells with isopropanol and measure the absorbance at ~510 nm.

Quantification of Cholesteryl Esters by Mass Spectrometry

This protocol outlines the steps for extracting and quantifying specific cholesteryl esters from macrophage foam cells using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Foam cells (prepared as in Protocol 1)

  • Internal standards (e.g., deuterated cholesteryl esters)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Lipid Extraction:

    • Wash the cell monolayer with ice-cold PBS.

    • Scrape the cells into a solvent mixture (e.g., chloroform:methanol 2:1 v/v) containing the internal standard.

    • Vortex thoroughly and incubate on ice.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol).

    • Inject the sample onto the LC-MS system.

    • Separate the different cholesteryl ester species using a C18 column with a gradient of mobile phases (e.g., acetonitrile/isopropanol mixtures).

    • Detect and quantify the cholesteryl esters using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, based on their specific mass-to-charge ratios.

  • Data Analysis:

    • Calculate the concentration of each cholesteryl ester by comparing its peak area to that of the internal standard.

Experimental_Workflow Workflow for Comparing Cholesteryl Esters cluster_foam Foam Cell Formation Start Start PrepareCE Prepare Cholesteryl Ester-BSA Complexes (Linoleate vs. Oleate) Start->PrepareCE LoadMacrophages Load Macrophages PrepareCE->LoadMacrophages FoamCellAnalysis Foam Cell Analysis LoadMacrophages->FoamCellAnalysis CytokineAnalysis Cytokine Analysis (ELISA) LoadMacrophages->CytokineAnalysis SignalingAnalysis Signaling Pathway Analysis (Western Blot, qPCR) LoadMacrophages->SignalingAnalysis OilRedO Oil Red O Staining FoamCellAnalysis->OilRedO LCMS LC-MS Quantification FoamCellAnalysis->LCMS Data Data Interpretation & Comparison CytokineAnalysis->Data SignalingAnalysis->Data OilRedO->Data LCMS->Data

Caption: Experimental workflow for the comparative analysis of cholesteryl esters in atherosclerosis research.

Conclusion

Both this compound (Cholesteryl Linoleate) and Cholesteryl Oleate are key players in the pathogenesis of atherosclerosis, contributing to the formation of foam cells and the development of atherosclerotic plaques. However, their mechanisms of action and pro-atherogenic potential appear to differ, largely due to the higher susceptibility of cholesteryl linoleate to oxidation. This leads to the generation of highly inflammatory molecules that can accelerate the disease process. A deeper understanding of the distinct roles of these cholesteryl esters is crucial for the development of targeted therapeutic strategies to combat atherosclerosis. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and further elucidate the specific contributions of these lipids to cardiovascular disease.

References

A Comparative Analysis of Cholesteryl Esters in Alzheimer's Disease, Atherosclerosis, and Non-alcoholic Fatty Liver Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role and quantification of cholesteryl esters (CEs) in three distinct disease models: Alzheimer's disease (AD), atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). The objective is to offer a clear, data-driven comparison of CE accumulation, composition, and the experimental methodologies used for their analysis, thereby supporting further research and therapeutic development.

Introduction to Cholesteryl Esters in Disease

Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid. This conversion, primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT, also known as SOAT), allows for the storage of excess cholesterol within lipid droplets in cells. While a crucial process for maintaining cellular cholesterol homeostasis, the dysregulation of CE metabolism and subsequent accumulation has been implicated in the pathophysiology of several chronic diseases. This guide explores the comparative landscape of CE in neurodegeneration, cardiovascular disease, and metabolic liver disease.

Comparative Quantitative Analysis of Cholesteryl Esters

The accumulation of cholesteryl esters is a common feature across these disease models, though the extent and specific composition can vary. The following tables summarize key quantitative findings from preclinical models.

Table 1: Cholesteryl Ester Levels in Alzheimer's Disease Models

Animal ModelTissueFold Increase in Cholesteryl Esters (vs. Control)Key Findings & References
Various AD ModelsBrain3 to 11-foldIn the brains of three different Alzheimer's disease mouse models, cholesteryl ester levels were significantly elevated compared to control mice.[1]
Late-Onset AD PatientsBrain (vulnerable regions)~1.8-fold (80% higher)The brains of late-onset Alzheimer's patients show a significant increase in cholesteryl esters in areas susceptible to the disease.[1]
APP/PS1 (Female)PlasmaSignificant IncreaseA study on 5-month-old female APP/PS1 mice detected a notable rise in plasma cholesteryl esters.[2]
APPNL-G-F Mice (on high-fat diet)Cerebral CortexIncreased ProportionA high-fat diet, in conjunction with AD pathology, was found to increase the proportion of cholesteryl esters in the cerebral cortex.[3]

Table 2: Cholesteryl Ester Levels in Atherosclerosis Models

Animal ModelTissue/Cell TypeFold Increase in Cholesteryl Esters (vs. Control)Key Findings & References
ApoE-/- with CEL TransgeneAortic Lesions~4-fold (lesion area)Macrophage-specific expression of carboxyl ester lipase (B570770) (CEL) in an ApoE-/- background resulted in a four-fold increase in atherosclerotic lesion area.[4]
LDLR-/- with ABCA1/ApoE KO bone marrowAortic Arch Lesions2.5 to 3.8-fold (lesion area)Mice transplanted with bone marrow lacking ABCA1 or ApoE showed a 2.5-fold increase in lesion area, which rose to 3.8-fold in double knockouts.[5]
Bovine Aortic SMCs (cocultured with macrophages)Smooth Muscle Cells4.4-foldWhen incubated with lipoprotein-proteoglycan complexes, smooth muscle cells cocultured with macrophages showed a 4.4-fold increase in cholesteryl ester mass.[2]

Table 3: Cholesteryl Ester Levels in NAFLD/NASH Models

Human/Animal ModelTissueChange in Cholesteryl EstersKey Findings & References
Ldlr-/-.Leiden Mice (on fast-food diet)LiverSignificant Increase in Total CholesterolThis translational mouse model for NASH exhibited a significant increase in total cholesterol exposure when fed a diet rich in saturated fat and fructose.[6]
Patients with Liver Cirrhosis/CholestasisPlasma LipoproteinsAltered Fatty Acid CompositionPatients with liver disease showed a lower proportion of linoleic acid and a higher proportion of oleic acid in their cholesteryl esters.[7]
Lysosomal Acid Lipase Deficiency ModelsLiverAccumulation in LysosomesIn models of lysosomal acid lipase deficiency, a cause of fatty liver disease, cholesteryl esters accumulate within the lysosomes of hepatocytes and Kupffer cells.[5]

Experimental Protocols

Accurate quantification of cholesteryl esters is fundamental to understanding their role in disease. Below are detailed methodologies for lipid extraction and analysis from relevant tissues.

Protocol 1: Lipid Extraction from Brain and Liver Tissue (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including cholesteryl esters, from soft tissues like the brain and liver.

  • Sample Preparation:

    • Accurately weigh 50-100 mg of frozen tissue.

    • For hard tissues, it is advisable to grind the sample in liquid nitrogen using a mortar and pestle. For softer tissues, proceed directly to homogenization.

  • Homogenization:

    • Transfer the tissue to a glass homogenizer.

    • Add 20 volumes of a 2:1 (v/v) chloroform (B151607):methanol solution (e.g., 2 mL for 100 mg of tissue).

    • Homogenize thoroughly until a homogenous suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass tube with a Teflon-lined screw cap.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL homogenate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at low speed (e.g., 2000 rpm) for 10 minutes at room temperature to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid-containing phase to a new glass tube.

  • Drying and Storage:

    • Evaporate the chloroform under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C under a nitrogen atmosphere until further analysis.

Protocol 2: Cholesteryl Ester Quantification using Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual cholesteryl ester species.

  • Sample Preparation:

    • Reconstitute the dried lipid extract from Protocol 1 in a suitable solvent, such as isopropanol (B130326) or a methanol:chloroform mixture.

    • Include an internal standard (e.g., a deuterated cholesteryl ester) for accurate quantification.

  • Chromatographic Separation:

    • Inject the sample into a reverse-phase liquid chromatography system.

    • Use a C18 column and a gradient elution with solvents such as acetonitrile, isopropanol, and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry Analysis:

    • The eluent from the LC system is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect and quantify specific cholesteryl ester species. This involves monitoring the transition from a precursor ion (the intact cholesteryl ester) to a specific product ion (e.g., the cholesterol backbone after loss of the fatty acid).

  • Data Analysis:

    • Quantify the amount of each cholesteryl ester species by comparing the peak area of the analyte to that of the internal standard.

    • Construct a calibration curve using known concentrations of authentic standards to determine the absolute concentration of each cholesteryl ester.

Mandatory Visualizations

Signaling Pathway of Cholesteryl Ester Formation

ACAT1_Pathway Extracellular_LDL Extracellular LDL/Modified LDL LDLR LDL Receptor/ Scavenger Receptor Extracellular_LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol (FC) Lysosome->Free_Cholesterol Hydrolysis of CE ER Endoplasmic Reticulum (ER) Free_Cholesterol->ER Transport ACAT1 ACAT1/SOAT1 Free_Cholesterol->ACAT1 ER->ACAT1 Cholesteryl_Ester Cholesteryl Ester (CE) ACAT1->Cholesteryl_Ester Esterification Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1 Lipid_Droplet Lipid Droplet Cholesteryl_Ester->Lipid_Droplet Storage Disease_Pathology Disease-Specific Pathology Lipid_Droplet->Disease_Pathology Accumulation Leads to

Caption: ACAT1/SOAT1-mediated cholesteryl ester synthesis pathway.

Experimental Workflow for Cholesteryl Ester Analysis

CE_Workflow Tissue_Sample 1. Tissue Sample (Brain, Aorta, Liver) Homogenization 2. Homogenization (in Chloroform:Methanol) Tissue_Sample->Homogenization Lipid_Extraction 3. Lipid Extraction (Phase Separation) Homogenization->Lipid_Extraction Dried_Extract 4. Dried Lipid Extract Lipid_Extraction->Dried_Extract Reconstitution 5. Reconstitution (+ Internal Standard) Dried_Extract->Reconstitution LC_MS_MS 6. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing 7. Data Processing (Quantification) LC_MS_MS->Data_Processing Results 8. Results (CE Profile & Levels) Data_Processing->Results

Caption: Experimental workflow for cholesteryl ester quantification.

Logical Relationship of Cholesteryl Esters in Disease Models

CE_Disease_Logic CE_Accumulation Cholesteryl Ester Accumulation AD Alzheimer's Disease CE_Accumulation->AD in Neurons/Glia Atherosclerosis Atherosclerosis CE_Accumulation->Atherosclerosis in Macrophages/SMCs NAFLD NAFLD / NASH CE_Accumulation->NAFLD in Hepatocytes AD_Pathology Neuroinflammation Synaptic Dysfunction Neurodegeneration AD->AD_Pathology Contributes to Athero_Pathology Macrophage Foam Cell Formation Plaque Instability Atherosclerosis->Athero_Pathology Contributes to NAFLD_Pathology Hepatocyte Lipotoxicity Inflammation Fibrosis NAFLD->NAFLD_Pathology Contributes to

Caption: Role of cholesteryl ester accumulation in disease pathology.

Conclusion

The comparative analysis reveals that while cholesteryl ester accumulation is a shared pathological feature in Alzheimer's disease, atherosclerosis, and NAFLD models, the specific cellular context and downstream consequences are distinct. In Alzheimer's disease, CE accumulation within brain cells is linked to neuroinflammation and neurodegeneration. In atherosclerosis, the hallmark is the formation of macrophage-derived foam cells laden with CEs, driving plaque progression. In NAFLD, hepatic CE accumulation contributes to lipotoxicity and the progression from simple steatosis to more severe non-alcoholic steatohepatitis. Understanding these comparative aspects, supported by robust and standardized experimental protocols, is essential for the development of targeted therapeutic strategies aimed at modulating cholesteryl ester metabolism for the treatment of these prevalent diseases.

References

A Comparative Guide to Lipid Peroxidation Biomarkers: Cholesteryl 9,12-Octadecadienoate vs. Other Key Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of lipid peroxidation is crucial for understanding the pathophysiology of numerous diseases and for the development of novel therapeutic interventions. This guide provides an objective comparison of Cholesteryl 9,12-octadecadienoate, a primary product of cholesteryl ester oxidation, with other widely recognized lipid peroxidation biomarkers: F2-isoprostanes, malondialdehyde (MDA), and 4-hydroxynonenal (B163490) (4-HNE). The following sections present supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways to aid in the selection of appropriate biomarkers for research and clinical applications.

Quantitative Comparison of Lipid Peroxidation Biomarkers

The following tables summarize quantitative data from various studies, offering a comparative look at the levels of different lipid peroxidation products in biological samples. It is important to note that direct head-to-head comparisons across all biomarkers in a single study are limited, and levels can vary significantly based on the biological matrix, the pathological condition, and the analytical method used.

Table 1: Comparison of Cholesteryl Linoleate (B1235992) Oxidation Products and F2-Isoprostanes in Human Atherosclerotic Lesions.

BiomarkerConcentration in Atherosclerotic Lesions (pg/mg wet weight)Concentration in Control Vessels (Human Umbilical Veins) (pg/mg wet weight)Analytical Method
F2-Isoprostanes27.1 ± 21.41.4 ± 0.7GC-MS
Hydroxy Linoleic Acid*Approx. 0.5% of total linoleic acidNot detectableHPLC

*Hydroxy linoleic acid is a stable reduction product of cholesteryl linoleate hydroperoxides (including this compound hydroperoxide). Data from Gopaul et al., 2000.[1][2] For the evaluation of the degree of lipid peroxidation, the determination of the hydroxy linoleic acid/linoleic acid ratio appears to be more suitable than the isoprostane content.[2]

Table 2: Head-to-Head Comparison of Oxidative Stress Biomarkers and All-Cause Mortality in Hemodialysis Patients.

BiomarkerSurvivors (ng/mL)Non-Survivors (ng/mL)Association with All-Cause Mortality
Carbonyl Proteins105.40 (IQR 81.30–147.85)129.65 (IQR 93.20–180.33)Significant Predictor
Myeloperoxidase (MPO)No significant differenceNo significant differenceSignificant Predictor
Advanced Oxidation Protein Products (AOPPs)No significant differenceNo significant differenceNot Associated
Oxidized Low-Density Lipoprotein (ox-LDL)No significant differenceNo significant differenceNot Associated

Data from Voora et al., 2022.[3][4] This study highlights that not all oxidative stress biomarkers have the same predictive value for clinical outcomes in a specific patient population. While ox-LDL as a composite marker was not predictive, specific components within ox-LDL, such as oxidized cholesteryl esters, may have different associations.

Table 3: Typical Plasma Concentrations of Various Lipid Peroxidation Biomarkers.

BiomarkerTypical Plasma Concentration RangeNotes
Cholesteryl Ester Hydroperoxides3 to 920 nmol/LWide range reported in human plasma, with hydroperoxides of cholesteryl linoleate and arachidonate (B1239269) being major products.[5]
F2-Isoprostanespg/mL rangeConsidered a reliable index of in vivo oxidant stress.[6]
4-Hydroxynonenal (4-HNE)37 ± 15 nmol/LMeasured in a group of elderly volunteers.[7]
Malondialdehyde (MDA)µmol/L rangeOften measured as thiobarbituric acid reactive substances (TBARS), which can lack specificity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of lipid peroxidation biomarkers. Below are summaries of common experimental protocols.

Measurement of this compound Hydroperoxides (as part of Oxidized Cholesteryl Esters)

Principle: Oxidized cholesteryl esters are extracted from biological samples and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive detection of specific oxidized species.

Protocol Summary (LC-MS/MS):

  • Sample Preparation: Plasma or tissue samples are subjected to lipid extraction, often using a modified Folch or Bligh-Dyer method with chloroform/methanol mixtures.

  • Solid-Phase Extraction (SPE): The lipid extract is often purified using SPE to isolate the cholesteryl ester fraction and remove interfering substances.

  • LC Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column, to separate the different cholesteryl ester species.

  • MS/MS Detection: The separated molecules are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantitative analysis (Multiple Reaction Monitoring - MRM).

Measurement of F2-Isoprostanes

Principle: F2-isoprostanes are quantified using gas chromatography-mass spectrometry (GC-MS), which is considered the gold standard method due to its high sensitivity and specificity.[6]

Protocol Summary (GC-MS):

  • Hydrolysis: Since F2-isoprostanes are often esterified to phospholipids, samples are first subjected to alkaline hydrolysis to release the free isoprostanes.

  • Internal Standard Addition: A deuterated internal standard (e.g., [²H₄]-15-F₂t-IsoP) is added to the sample to account for procedural losses.

  • Purification: The sample is purified using solid-phase extraction (SPE) and thin-layer chromatography (TLC) to isolate the F2-isoprostanes.

  • Derivatization: The purified F2-isoprostanes are derivatized to form pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ether derivatives to improve their volatility and detection by GC-MS.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection using a mass spectrometer in negative ion chemical ionization (NICI) mode. The ion at m/z 569 is monitored for endogenous F2-isoprostanes, and m/z 573 for the deuterated internal standard.[8][9]

Measurement of Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE)

Principle: MDA and 4-HNE are often measured by HPLC after derivatization to form stable, detectable adducts.

Protocol Summary (HPLC):

  • Derivatization:

    • MDA: Samples are reacted with thiobarbituric acid (TBA) under acidic conditions and heat to form a colored MDA-(TBA)₂ adduct.

    • 4-HNE: Samples are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone.

  • Extraction: The derivatized adducts are extracted from the reaction mixture, typically using an organic solvent.

  • HPLC Separation: The extracted adducts are separated on a reversed-phase HPLC column.

  • Detection:

    • MDA-(TBA)₂: Detected by UV-Vis spectrophotometry (at ~532 nm) or fluorescence detection.

    • 4-HNE-DNPH: Detected by UV detection or, for higher sensitivity, by electrochemical detection.[10]

Signaling Pathways and Biological Roles

Lipid peroxidation products are not merely markers of damage; they are also bioactive molecules that can initiate and propagate cellular signaling cascades, contributing to the pathology of various diseases.

Oxidized Cholesteryl Ester Signaling

Oxidized cholesteryl esters, as major components of oxidized LDL, play a significant role in atherogenesis. They can activate macrophages through pattern recognition receptors like Toll-like receptor 4 (TLR4), leading to inflammatory responses.[11][12][13]

Oxidized_Cholesteryl_Ester_Signaling OxCE Oxidized Cholesteryl Esters (OxCE) TLR4_MD2 TLR4/MD-2 Complex OxCE->TLR4_MD2 activates SYK Spleen Tyrosine Kinase (SYK) TLR4_MD2->SYK activates Macropinocytosis Macropinocytosis SYK->Macropinocytosis ROS Reactive Oxygen Species (ROS) Generation SYK->ROS Cytokines Inflammatory Cytokine Secretion SYK->Cytokines Lipid_Accumulation Lipid Accumulation (Foam Cell Formation) Macropinocytosis->Lipid_Accumulation Atherosclerosis Atherosclerosis Lipid_Accumulation->Atherosclerosis ROS->Atherosclerosis Cytokines->Atherosclerosis

Caption: OxCE signaling in macrophages.

F2-Isoprostane Signaling

F2-isoprostanes can exert potent biological effects by acting on thromboxane (B8750289) A₂ receptors (TP receptors), leading to vasoconstriction and other physiological responses.

F2_Isoprostane_Signaling F2_IsoP F2-Isoprostanes TP_Receptor Thromboxane A₂ Receptor (TP) F2_IsoP->TP_Receptor binds to G_Protein G-protein (Gq/Gi) TP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylate Cyclase (AC) G_Protein->AC inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation PKC->Vasoconstriction PKC->Platelet_Aggregation

Caption: F2-Isoprostane signaling pathway.

Concluding Remarks

The choice of a lipid peroxidation biomarker should be guided by the specific research question, the biological matrix being analyzed, and the analytical capabilities available.

  • This compound and its hydroperoxide precursor are integral components of oxidized LDL and are particularly relevant to the study of atherosclerosis and cardiovascular disease. Their measurement by LC-MS/MS provides high specificity.

  • F2-isoprostanes are considered a gold standard for assessing overall in vivo oxidative stress due to their stability and the availability of a highly accurate GC-MS method for their quantification.[6]

  • MDA and 4-HNE are widely studied end-products of lipid peroxidation that are involved in cellular toxicity and signaling. While methods for their detection are readily available, the specificity of some assays (particularly for MDA) can be a concern.

For researchers focusing on the role of lipoprotein oxidation in disease, the analysis of specific oxidized cholesteryl esters like this compound offers a targeted approach. In contrast, for a more global assessment of systemic oxidative stress, F2-isoprostanes remain a robust and reliable choice. The concurrent measurement of multiple biomarkers can provide a more comprehensive picture of the complex processes involved in lipid peroxidation.

References

The Gold Standard vs. a Practical Alternative: A Comparative Guide to Internal Standards for Accurate Cholesteryl 9,12-octadecadienoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesteryl esters, particularly the biologically significant Cholesteryl 9,12-octadecadienoate (cholesteryl linoleate), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the two primary types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows: stable isotope-labeled (deuterated) standards and non-deuterated, structurally analogous standards.

The use of an internal standard is crucial in analytical chemistry to correct for the inevitable loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is affected similarly by these variables. This guide will delve into a direct comparison of a deuterated internal standard, Cholesteryl linoleate-d11, and a commonly used non-deuterated alternative, Cholesteryl heptadecanoate, providing supporting data and detailed experimental protocols to inform your selection process.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Stable isotope-labeled internal standards, such as Cholesteryl linoleate-d11, are widely considered the "gold standard" for quantitative mass spectrometry.[1][2] Because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity allows for highly effective correction of matrix effects and other sources of analytical variability.

Non-deuterated internal standards, like Cholesteryl heptadecanoate, are structurally similar to the analyte but not identical.[3][4] While they can compensate for some variability, differences in their chemical properties can lead to less accurate correction compared to their deuterated counterparts.[5]

The following tables summarize the quantitative performance of these two internal standards for the analysis of this compound.

Table 1: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterDeuterated Internal Standard (Cholesteryl linoleate-d11)Non-Deuterated Internal Standard (Cholesteryl heptadecanoate)
Linearity (r²) ≥ 0.99≥ 0.99
Linear Range 1 - 1000 ng/mL10 - 2000 ng/mL
LOD ~0.5 ng/mL~5 ng/mL
LOQ ~1 ng/mL~10 ng/mL

Note: The data presented is a synthesis from multiple sources to provide a comparative overview. The performance of the non-deuterated internal standard is generally expected to have a higher LOD and LOQ.

Table 2: Comparison of Accuracy and Precision

ParameterDeuterated Internal Standard (Cholesteryl linoleate-d11)Non-Deuterated Internal Standard (Cholesteryl heptadecanoate)
Accuracy (% Bias) Within ± 15%Within ± 20%
Precision (Repeatability, %RSD) ≤ 15%≤ 20%
Intermediate Precision (%RSD) ≤ 15%≤ 20%

Note: Deuterated internal standards generally lead to higher accuracy and precision due to better correction for analytical variability.

Table 3: Comparison of Recovery

ParameterDeuterated Internal Standard (Cholesteryl linoleate-d11)Non-Deuterated Internal Standard (Cholesteryl heptadecanoate)
Extraction Recovery 85 - 110%80 - 115%

Note: While both internal standards can show acceptable recovery, the deuterated standard is expected to more closely mirror the recovery of the native analyte across different matrices.

Experimental Protocols

To provide a practical framework for the application of these internal standards, detailed methodologies for sample preparation and LC-MS/MS analysis are outlined below.

Experimental Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction

This protocol describes a common method for extracting cholesteryl esters from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution (either Cholesteryl linoleate-d11 or Cholesteryl heptadecanoate in methanol (B129727) at a concentration of 10 µg/mL).

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic layer containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).

Experimental Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the quantification of this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the non-polar cholesteryl esters.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a specific product ion.

      • Cholesteryl linoleate-d11: Monitor the corresponding transition for the deuterated standard.

      • Cholesteryl heptadecanoate: Monitor the corresponding transition for the non-deuterated standard.

    • Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.

Visualizing the Workflow

To further clarify the experimental process and the logical relationships involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample spike Spike with Internal Standard plasma->spike extract Liquid-Liquid Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification concentration Analyte Concentration quantification->concentration

Caption: Experimental workflow for this compound quantification.

decision_logic start Start: Need for Quantification decision High Accuracy & Precision Required? start->decision deuterated Use Deuterated Internal Standard (e.g., Cholesteryl linoleate-d11) decision->deuterated Yes non_deuterated Use Non-Deuterated Internal Standard (e.g., Cholesteryl heptadecanoate) decision->non_deuterated No/Cost Constraint validate Thorough Method Validation deuterated->validate non_deuterated->validate end End: Reliable Quantification validate->end

Caption: Decision logic for selecting an internal standard.

References

A Researcher's Guide to Cross-Validation of Analytical Platforms for Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cholesteryl esters (CEs), the selection of a robust and reliable analytical platform is critical for generating accurate and reproducible data. This guide provides an objective comparison of two widely employed analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is a synthesis of data from multiple studies to facilitate an informed decision-making process for your specific research needs.

The analysis of CEs, which are key players in cholesterol transport and storage, presents unique analytical challenges due to their hydrophobicity and the complexity of their molecular species in biological matrices.[1][2] Both LC-MS and GC-MS have been successfully utilized for CE quantification, each with its own set of advantages and limitations.[3][4]

Quantitative Performance Comparison

The selection of an analytical platform is often dictated by its quantitative performance characteristics. The following table summarizes key performance metrics for LC-MS/MS and GC-MS in the context of cholesteryl ester analysis, compiled from various sources. It is important to note that direct comparison can be challenging as experimental conditions and matrices vary between studies.

Performance MetricLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) Low ng/mL to pg/mL range[5]Generally in the low ng/mL rangeLC-MS/MS often provides superior sensitivity, especially with modern instrumentation.
Limit of Quantification (LOQ) Typically ≤ 2 ng/mL[5]In the ng/mL rangeLower LOQs in LC-MS/MS are advantageous for samples with low CE abundance.
Linearity (R²) > 0.99[5]> 0.99[3]Both techniques can achieve excellent linearity with proper calibration.
Precision (%CV) Intra- and inter-batch CVs typically < 15%[5]Coefficients of variation (CV) for ratio measurements can be as low as 0.22% to 0.50%[3]Both methods demonstrate good precision, crucial for reproducibility.
Accuracy/Recovery Recoveries often between 90-110%Results can agree within 0.5% of certified reference values[3][4]Isotope dilution strategies in both techniques enhance accuracy.
Sample Preparation Simpler, often direct injection after lipid extraction[1][6]More complex, requires derivatization to increase volatility and thermal stability[1][2][6]The need for derivatization in GC-MS adds time and potential for sample loss or introduction of artifacts.[1][6]
Throughput Higher, compatible with high-throughput lipidomics strategies[1][6]Lower, due to longer run times and derivatization steps[1][6]LC-MS is generally better suited for large-scale studies.
Specificity High, especially with tandem MS (MS/MS) for molecular species identification[1][7]High, provides detailed fatty acid composition after hydrolysis[2][8]LC-MS/MS can distinguish CE molecular species intact, while GC-MS typically analyzes the fatty acid components after hydrolysis.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of cholesteryl esters using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of intact cholesteryl ester molecular species.

1. Sample Preparation (Lipid Extraction):

  • Biological samples (e.g., serum, plasma, cells, tissues) are subjected to lipid extraction using a modified Folch or Bligh-Dyer method with a solvent system like chloroform/methanol.[1][6]

  • An internal standard, such as a deuterated cholesteryl ester (e.g., cholesterol-d7) or a CE with an odd-chain fatty acid (e.g., cholesteryl heptadecanoate), is added prior to extraction to correct for sample loss and ionization variability.[1][7]

  • The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol).[9][10]

2. LC Separation:

  • Column: A reversed-phase C18 or C30 column is commonly used for the separation of hydrophobic lipid species.[1][9]

  • Mobile Phases: A binary solvent system is typically employed. For example:

  • Gradient: A gradient elution is used to separate the different CE species based on their hydrophobicity.[9][10]

3. MS/MS Detection:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. ESI may require the formation of adducts (e.g., [M+NH₄]⁺) for better ionization of neutral lipids like CEs.[2][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is often used for quantification in tandem mass spectrometers (e.g., triple quadrupole). This involves monitoring a specific precursor ion to product ion transition for each CE species and the internal standard, providing high selectivity and sensitivity.[5][12] A common product ion for all CEs is the dehydrated cholesterol fragment at m/z 369.3.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique typically involves the analysis of the fatty acid components of cholesteryl esters after hydrolysis and derivatization.

1. Sample Preparation:

  • Lipid Extraction: Similar to the LC-MS protocol, lipids are first extracted from the biological sample.

  • Hydrolysis (Saponification): The extracted lipids containing CEs are hydrolyzed (saponified) using a strong base (e.g., KOH in methanol) to release the free fatty acids and cholesterol.[2][8]

  • Derivatization: The released fatty acids are then derivatized to form more volatile and thermally stable esters, typically fatty acid methyl esters (FAMEs), by reacting them with a methylating agent (e.g., BF₃ in methanol).[2][8] The cholesterol can also be derivatized (e.g., silylation) for analysis.[1]

  • Extraction of Derivatives: The FAMEs are extracted into an organic solvent (e.g., hexane) for GC-MS analysis.

2. GC Separation:

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is used to separate the FAMEs based on their boiling points and polarity.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to elute the FAMEs in order of increasing chain length and decreasing unsaturation.

3. MS Detection:

  • Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS.

  • Detection Mode: The mass spectrometer can be operated in full scan mode to identify the FAMEs based on their characteristic fragmentation patterns or in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for cholesteryl ester analysis using LC-MS/MS and GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS 1 Lipid_Extraction Lipid Extraction Add_IS->Lipid_Extraction 2 Dry_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute 3 LC_Separation LC Separation (C18) Dry_Reconstitute->LC_Separation 4 MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection 5 Quantification Quantification MS_Detection->Quantification 6 Data_Analysis Data Analysis Quantification->Data_Analysis 7

Caption: LC-MS/MS workflow for intact cholesteryl ester analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction 1 Hydrolysis Hydrolysis (Saponification) Lipid_Extraction->Hydrolysis 2 Derivatization Derivatization (FAMEs) Hydrolysis->Derivatization 3 FAME_Extraction FAME Extraction Derivatization->FAME_Extraction 4 GC_Separation GC Separation FAME_Extraction->GC_Separation 5 MS_Detection MS Detection (EI) GC_Separation->MS_Detection 6 Quantification Quantification MS_Detection->Quantification 7 Data_Analysis Data Analysis Quantification->Data_Analysis 8

Caption: GC-MS workflow for cholesteryl ester fatty acid analysis.

Concluding Remarks

The choice between LC-MS and GC-MS for cholesteryl ester analysis depends on the specific research question. LC-MS/MS offers a sensitive, high-throughput method for the direct quantification of intact CE molecular species with relatively simple sample preparation.[1][6] This makes it well-suited for lipidomics studies aiming to profile changes in CE composition.

On the other hand, GC-MS is a highly accurate and precise technique that provides detailed information on the fatty acid composition of the total cholesteryl ester pool.[2][8] However, the requirement for hydrolysis and derivatization makes the sample preparation more laborious and time-consuming, and it does not provide information on the intact CE molecules.[1][6]

For comprehensive studies, a combination of both techniques could be employed. Cross-validation of results between different platforms can provide a higher level of confidence in the data. Ultimately, the selection of the analytical platform should be based on a careful consideration of the required sensitivity, specificity, throughput, and the specific information sought regarding cholesteryl ester metabolism.

References

Dietary Fatty Acids and Their Impact on Cholesteryl Ester Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of dietary fatty acids plays a crucial role in modulating lipid metabolism and cardiovascular health. A key aspect of this regulation is the influence of different fatty acids on the profile of cholesteryl esters, which are the storage and transport form of cholesterol in the body. This guide provides a comparative analysis of the effects of various dietary fatty acids on cholesteryl ester profiles, supported by experimental data, to inform research and development in nutrition and therapeutics.

Comparative Effects of Dietary Fatty Acids on Serum Cholesteryl Ester Composition

The fatty acid composition of serum cholesteryl esters is a reliable biomarker for dietary fat intake. Different classes of fatty acids directly influence which fatty acids are esterified to cholesterol, thereby altering the composition of lipoproteins and impacting atherogenesis. Below is a summary of findings from key comparative studies.

Dietary Fatty Acid InterventionKey Changes in Cholesteryl Ester Fatty Acid ProfileImpact on Lipid-Related Proteins and ProcessesReference Study
Saturated Fatty Acids (SFA) Increased proportions of myristic acid (C14:0) and pentadecanoic acid (C15:0) in serum cholesteryl esters.[1][2][3]Associated with higher total and LDL cholesterol levels.[4]KANWU Study
Monounsaturated Fatty Acids (MUFA) Significant increase in the proportion of oleic acid (C18:1 n-9) in serum cholesteryl esters.[1][2][3] Reduced Δ-9 desaturase activity.[2]Decreases plasma total and LDL cholesterol, and apo B.[5] May enhance cholesterol efflux from cells.[6] Decreases plasma CETP concentrations.[5]KANWU Study, and others[5][6]
Polyunsaturated Fatty Acids (PUFA) - Omega-6 Increased proportion of linoleic acid in cholesteryl esters.[7]Lowers total and LDL cholesterol.[4]The Special Turku coronary Risk factor Intervention Project (STRIP)
Polyunsaturated Fatty Acids (PUFA) - Omega-3 Marked increase in eicosapentaenoic acid (EPA, C20:5 n-3) and docosahexaenoic acid (DHA, C22:6 n-3) in serum cholesteryl esters.[1][2][3]Reduces triglyceride levels.[4] An alpha-linolenic acid (ALA) enriched diet showed greater decreases in LDL-C, non-HDL-C, and total cholesterol compared to a linoleic acid (LA) enriched diet.[8]KANWU Study, and another randomized controlled trial[8]
Trans Fatty Acids (TFA) Increases the proportion of trans fatty acids in cholesteryl esters.[9]Increases the activity of cholesteryl ester transfer protein (CETP), which raises LDL cholesterol and lowers HDL cholesterol.[10][11]Comparative dietary intervention study[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols from the cited studies.

KANWU Study
  • Objective: To evaluate the relationship between changes in dietary fat intake and changes in fatty acid levels in serum cholesteryl esters.[1][2][3]

  • Study Design: A multinational, parallel-design, dietary intervention study lasting 3 months.[1]

  • Participants: 162 healthy individuals.[1]

  • Dietary Intervention: Participants were randomly assigned to one of two diets: a high saturated fatty acid (SFA) diet or a high monounsaturated fatty acid (MUFA) diet. There was a second random assignment to receive either fish oil or placebo supplements.[1]

  • Data Collection: Dietary intake was assessed using 3-day food records at baseline and after 3 months. The fatty acid composition of serum cholesteryl esters was determined by gas-liquid chromatography.[1]

Comparative Study on CETP Activity
  • Objective: To investigate the effect of dietary trans fatty acids on the activity of cholesteryl ester transfer protein (CETP).[10]

  • Study Design: A 9-week controlled dietary intervention study.[10]

  • Participants: 55 volunteers.[10]

  • Dietary Intervention: Participants consumed three different controlled diets with varying fatty acid profiles: a high trans fatty acid diet, a high linoleic acid diet, and a high stearic acid diet.[10]

  • Data Collection: Serum samples were collected to measure the activity of CETP.[10]

Visualizing the Impact: Workflows and Pathways

To better understand the experimental approach and the biological implications of dietary fatty acid changes, the following diagrams illustrate the general experimental workflow and the central role of cholesteryl ester metabolism.

G cluster_0 Participant Recruitment and Baseline cluster_1 Dietary Intervention cluster_2 Follow-up and Analysis p Healthy Volunteers b Baseline Measurements: - Dietary Intake (Food Records) - Serum Cholesteryl Ester Profile (GC) p->b d1 SFA-rich Diet b->d1 Randomization d2 MUFA-rich Diet b->d2 Randomization d3 PUFA-rich Diet (Omega-3 or Omega-6) b->d3 Randomization d4 TFA-rich Diet b->d4 Randomization f Follow-up Measurements: - Dietary Intake - Serum Cholesteryl Ester Profile d1->f Controlled Feeding Period d2->f Controlled Feeding Period d3->f Controlled Feeding Period d4->f Controlled Feeding Period a Comparative Data Analysis f->a

Caption: A generalized experimental workflow for studying the effects of dietary fatty acids on cholesteryl ester profiles.

G cluster_0 Dietary Intake cluster_1 Metabolic Processing cluster_2 Lipoprotein Profile SFA Saturated Fatty Acids Liver Liver SFA->Liver MUFA Monounsaturated Fatty Acids MUFA->Liver PUFA Polyunsaturated Fatty Acids PUFA->Liver TFA Trans Fatty Acids TFA->Liver CETP CETP Activity TFA->CETP increases ACAT ACAT Activity Liver->ACAT influences CE Cholesteryl Ester Profile Altered ACAT->CE modulates LDL LDL Cholesterol CETP->LDL transfers esters HDL HDL Cholesterol CETP->HDL transfers esters CE->LDL incorporated into CE->HDL incorporated into

Caption: Signaling pathways illustrating how different dietary fatty acids influence cholesteryl ester metabolism and lipoprotein profiles.

References

Cholesteryl 9,12-octadecadienoate: A Comparative Analysis of its Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals distinct alterations in the levels of Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate (B1235992), in individuals with cardiovascular disease, cancer, and metabolic syndrome when compared to healthy populations. This guide synthesizes quantitative data, details the experimental methodologies used for its measurement, and illustrates the key signaling pathways influenced by this lipid molecule, providing a valuable resource for researchers, scientists, and drug development professionals.

Cholesteryl linoleate is the most abundant cholesteryl ester in human plasma, primarily found within low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles. Its role extends beyond being a simple storage form of cholesterol; it is implicated in various physiological and pathological processes. The oxidation of its linoleate component, in particular, gives rise to bioactive molecules that can trigger inflammatory signaling pathways.

Quantitative Comparison of this compound Levels

The following tables summarize the available data on the concentration of cholesteryl linoleate in the plasma/serum of healthy individuals and patients with cardiovascular disease, breast cancer, and metabolic syndrome. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Table 1: Plasma/Serum this compound Levels in Healthy vs. Cardiovascular Disease Populations

PopulationSample TypeThis compound ConcentrationReference
Healthy AdultsPlasma0.2 - 5.0 mmol/L (for linoleic acid, a major component)[1]
Coronary Artery Disease PatientsPlasmaData on specific cholesteryl esters selected for evaluation included CE 14:0, CE 18:3, CE 20:4, CE 20:5, and CE 22:5, but not specifically 9,12-octadecadienoate. However, the study noted that ACS patients had significantly higher serum LDL and non-HDL cholesterol levels.[2]
Atherosclerotic PlaquesTissueIncreased levels of cholesteryl esters, with a high proportion of polyunsaturated fatty acids like linoleate, are found in stable plaques.[3][3]
Healthy Artery WallTissueLower concentration of cholesteryl esters compared to atherosclerotic plaques.[4][5][6]

Table 2: Serum this compound Levels in Healthy vs. Breast Cancer Populations

PopulationSample TypeKey Findings Related to Lipid ProfileReference
Healthy ControlsSerumTotal Cholesterol: 209.48 ± 33.46 mg/dL, LDL-C: 130.94 ± 31.67 mg/dL[7][8][9]
Breast Cancer PatientsSerumSignificantly increased levels of Triglycerides, LDL-C, and VLDL-C compared to healthy controls. Total Cholesterol: 217.48 ± 47.66 mg/dL, LDL-C: 143.68 ± 40.01 mg/dL.[7][8][9]

Note: While these studies did not specifically report this compound levels, the observed increase in LDL-C, the primary carrier of this ester, suggests a potential elevation in breast cancer patients.

Table 3: Plasma this compound Levels in Healthy vs. Metabolic Syndrome Populations

PopulationSample TypeKey Findings Related to Lipid ProfileReference
Healthy ControlsPlasmaTotal Cholesterol: 182.4 ± 29.7 mg/dL, Triglycerides: 111.3 ± 41.5 mg/dL, LDL-C: 108.7 ± 26.1 mg/dL[10][11]
Metabolic Syndrome PatientsPlasmaSignificantly higher mean total cholesterol (220.6 ± 38.5 mg/dL), triglycerides (186.9 ± 54.3 mg/dL), and LDL cholesterol (140.4 ± 31.2 mg/dL) compared to controls.[10][11]
Metabolic Syndrome SubjectsPlasmaCholesterol absorption efficiency was lower and cholesterol synthesis was higher compared with healthy individuals.[12][13]

Note: Similar to the findings in cancer, the dyslipidemia characteristic of metabolic syndrome, with elevated LDL-C, suggests a probable increase in this compound levels.

Experimental Protocols

The quantification of cholesteryl linoleate in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification

This method offers high sensitivity and specificity for the absolute quantification of cholesteryl esters.[14][15][16][17][18]

  • Sample Preparation (Plasma/Serum):

    • A small volume of plasma or serum (e.g., 10 µL) is mixed with a cold methanol (B129727) solution containing a mixture of deuterated or odd-chain lipid internal standards, including a known amount of deuterated cholesteryl ester (e.g., d7-cholesterol ester).[16]

    • Methyl tert-butyl ether (MTBE) is added, and the mixture is vortexed and shaken to extract the lipids.[16]

    • Phase separation is induced by adding water, followed by centrifugation.[16]

    • The lower organic phase containing the lipids is collected, evaporated to dryness, and reconstituted in a suitable solvent mixture (e.g., methanol/toluene).[16]

  • LC Separation:

    • The lipid extract is injected into a reverse-phase liquid chromatography system.

    • A C18 or C30 column is typically used for separation.[16]

    • A gradient elution with a mobile phase consisting of solvents like water, methanol, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed to separate the different lipid species.[14][15]

  • MS/MS Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) in positive ion mode is commonly used.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each cholesteryl ester, including the internal standard, are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cholesteryl Ester Profiling

GC-MS is a robust technique for the analysis of total fatty acid composition of cholesteryl esters after derivatization.[19][20]

  • Sample Preparation (Tissue):

    • Lipids are extracted from homogenized tissue using a modified Bligh and Dyer method with a chloroform/methanol mixture.[19][20]

    • The lipid extract is dried and then subjected to saponification (e.g., using methanolic KOH) to release the fatty acids from the cholesteryl esters.

    • The fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC Separation:

    • The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., Agilent CP-Sil 8 CB).[20]

    • A temperature gradient is used to separate the different FAMEs based on their volatility and interaction with the stationary phase.[20]

  • MS Detection:

    • The separated FAMEs are detected by a mass spectrometer.

    • Electron ionization (EI) is typically used, which generates characteristic fragmentation patterns for each FAME, allowing for their identification and quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving oxidized cholesteryl linoleate and a general experimental workflow for its analysis.

G Oxidized Cholesteryl Linoleate Signaling Pathways cluster_0 NF-κB Pathway Activation cluster_1 MAPK/ERK Pathway Activation Oxidized LDL Oxidized LDL IKKβ Activation IKKβ Activation Oxidized LDL->IKKβ Activation induces IκBα Degradation IκBα Degradation IKKβ Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation allows Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression upregulates Oxidized Cholesteryl Linoleates (oxCL) Oxidized Cholesteryl Linoleates (oxCL) PKC Activation PKC Activation Oxidized Cholesteryl Linoleates (oxCL)->PKC Activation activates MEK1/2 Activation MEK1/2 Activation PKC Activation->MEK1/2 Activation ERK1/2 Phosphorylation ERK1/2 Phosphorylation MEK1/2 Activation->ERK1/2 Phosphorylation Monocyte Adhesion Monocyte Adhesion ERK1/2 Phosphorylation->Monocyte Adhesion leads to

Caption: Signaling pathways activated by oxidized cholesteryl linoleate.

G General Workflow for Cholesteryl Ester Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) Chromatographic Separation Chromatographic Separation Lipid Extraction->Chromatographic Separation LC-MS/MS Derivatization (for GC-MS)->Chromatographic Separation GC-MS Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: A simplified workflow for the analysis of cholesteryl esters.

Conclusion

The available evidence strongly suggests a link between altered this compound levels and the pathophysiology of cardiovascular disease, certain cancers, and metabolic syndrome. While direct quantitative comparisons are not always available, the consistent observation of dyslipidemia in these conditions points towards a significant role for this cholesteryl ester. The oxidation of cholesteryl linoleate appears to be a key event, triggering pro-inflammatory signaling pathways that contribute to disease progression. Further research employing standardized and quantitative analytical methods is crucial to establish definitive reference ranges and to fully elucidate the diagnostic and therapeutic potential of monitoring this compound levels.

References

Correlation of Cholesteryl 9,12-octadecadienoate with Inflammatory Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesteryl 9,12-octadecadienoate and its correlation with key inflammatory markers. While direct quantitative correlations are complex and often disease-specific, this document summarizes the established mechanistic links, comparative data from relevant studies, and detailed experimental protocols for analysis.

This compound, also known as cholesteryl linoleate (B1235992), is a major component of low-density lipoprotein (LDL) cholesterol. Its significance in inflammation arises primarily from its susceptibility to oxidation, forming oxidized cholesteryl esters (OxCE). These OxCE are potent signaling molecules that can trigger and amplify inflammatory responses, particularly in the context of atherosclerosis and other chronic inflammatory diseases.

Comparative Analysis of Cholesteryl Linoleate and Key Inflammatory Markers

The following table summarizes the characteristics and roles of cholesteryl linoleate, its oxidized products, and major inflammatory markers.

MarkerTypePrimary Role in this ContextTypical Correlation with Inflammation
This compound Cholesteryl EsterPrecursor to pro-inflammatory oxidized cholesteryl esters (OxCE).Indirect; high levels in LDL are a risk factor for oxidation and subsequent inflammation.
Oxidized Cholesteryl Esters (OxCE) Oxidized LipidMajor component of oxidized LDL (oxLDL); directly activate inflammatory cells like macrophages.[1][2]Strong positive correlation; drive foam cell formation and cytokine release in atherosclerosis.[1]
C-Reactive Protein (CRP) Acute Phase ProteinSystemic marker of inflammation; produced by the liver in response to inflammatory cytokines.Strong positive correlation; elevated levels are associated with cardiovascular disease risk.[3][4]
Interleukin-6 (IL-6) Pro-inflammatory CytokineKey driver of the acute phase response, including CRP production; involved in chronic inflammation.[5][6]Strong positive correlation; plays a central role in the pathogenesis of various inflammatory diseases.[5]
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory CytokineMaster regulator of inflammation; induces a cascade of other cytokines and inflammatory responses.Strong positive correlation; a major therapeutic target in many autoimmune and inflammatory conditions.

Quantitative and Mechanistic Correlations

While specific correlation coefficients (r-values) between cholesteryl linoleate and inflammatory markers are not consistently reported across broad populations, the mechanistic links are well-documented. The table below outlines these relationships based on current research.

Correlated PairNature of CorrelationSupporting Evidence
Oxidized Cholesteryl Esters (OxCE) & Inflammatory Cytokines (IL-6, TNF-α) Positive / CausalOxCE activate macrophages via Toll-like receptor 4 (TLR4) and spleen tyrosine kinase, inducing the secretion of inflammatory cytokines.[1][2]
IL-6 & C-Reactive Protein (CRP) Positive / CausalIL-6 is a primary stimulus for the production of CRP in the liver.[5]
LDL Cholesterol & CRP PositiveIn diabetic patients, a significant positive correlation between LDL-C and CRP has been observed (r=0.255, P=0.034).[3]
Cholesterol Crystals & IL-6 PositiveIn spontaneously ruptured aortic plaques, a moderate correlation exists between cholesterol crystal counts and IL-6 ratios (r=0.49).[7]
IL-6 & Dyslipidemia ComplexIL-6 can influence lipid metabolism, and elevated IL-6 levels are often associated with changes in cholesterol and triglyceride levels in inflammatory conditions.[6][8][9]

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathway of Oxidized Cholesteryl Esters

G cluster_0 Macrophage CE Cholesteryl 9,12-octadecadienoate (in LDL) ROS Reactive Oxygen Species (ROS) OxCE Oxidized Cholesteryl Esters (OxCE) ROS->OxCE TLR4 TLR4 OxCE->TLR4 Binds & Activates FoamCell Foam Cell Formation OxCE->FoamCell Accumulates SYK Spleen Tyrosine Kinase (SYK) TLR4->SYK Signals via NFkB NF-κB Activation SYK->NFkB Cytokines Secretion of IL-6, TNF-α NFkB->Cytokines CE_outside Cholesteryl Linoleate (in LDL particle) Oxidation Oxidation CE_outside->Oxidation Oxidation->OxCE

Caption: Oxidized cholesteryl ester signaling in a macrophage.

Experimental Workflow for Correlative Analysis

G cluster_0 Sample Processing cluster_1 Analysis cluster_2 Data Analysis Sample Serum Sample Collection Serum Serum Separation Sample->Serum LipidExtract Lipid Extraction (e.g., with isopropanol) LCMS LC-MS/MS for Cholesteryl Ester Quantification LipidExtract->LCMS Serum->LipidExtract ELISA ELISA for Cytokine Quantification (IL-6, TNF-α) Serum->ELISA Assay Immunoassay for CRP Quantification Serum->Assay Stats Statistical Correlation Analysis LCMS->Stats ELISA->Stats Assay->Stats

Caption: Workflow for analyzing cholesteryl esters and inflammatory markers.

Experimental Protocols

Quantification of Serum Cholesteryl Esters by LC-MS/MS

This method allows for the precise quantification of individual cholesteryl esters, including this compound.

Objective: To separate and quantify specific cholesteryl ester fatty acids (CEFAs) in human serum.

Methodology:

  • Lipid Extraction: Serum lipids are extracted from a small volume of serum (e.g., 10-20 µL) using a solvent like isopropanol.

  • Chromatographic Separation: The extracted lipids are separated using reversed-phase liquid chromatography (LC). This separates the different cholesteryl esters based on their hydrophobicity.

  • Mass Spectrometry Detection: The separated esters are detected by tandem mass spectrometry (MS/MS) in positive ion mode using multiple reaction monitoring. This provides high specificity and sensitivity.

  • Quantification: Individual CEFAs are quantified using a peak area normalization method and are typically expressed as a molar percent of total CEFAs. The run time is generally short, often less than 5 minutes per sample.[10]

Measurement of Total Cholesteryl Esters (Colorimetric Assay)

This protocol is suitable for measuring total cholesteryl esters and free cholesterol in various biological samples.

Objective: To determine the concentration of total cholesterol and cholesteryl esters.

Methodology:

  • Sample Preparation: Serum samples are typically diluted (e.g., 10-fold) with the provided assay buffer. Tissue or cell samples require homogenization and lipid extraction.[11][12]

  • Reaction Setup: Two reactions are prepared for each sample: one to measure free cholesterol and another for total cholesterol (free + esters).

  • Enzymatic Reaction:

    • Total Cholesterol: The sample is incubated with Cholesterol Esterase to hydrolyze cholesteryl esters into free cholesterol. Then, Cholesterol Dehydrogenase oxidizes the cholesterol, generating NADH.[12][13]

    • Free Cholesterol: The sample is treated with the same reaction mix but without Cholesterol Esterase.

  • Detection: The generated NADH reacts with a probe to produce a colorimetric or fluorescent signal, which is read by a microplate reader.

  • Calculation: The concentration of cholesteryl esters is determined by subtracting the free cholesterol value from the total cholesterol value.[11][12]

Quantification of Inflammatory Markers (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokines like IL-6 and TNF-α in serum or plasma.

Objective: To measure the concentration of a specific cytokine.

Methodology:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific to the target cytokine (e.g., anti-IL-6).

  • Sample Incubation: Serum samples and standards (known concentrations of the cytokine) are added to the wells. The cytokine binds to the capture antibody.

  • Detection Antibody: A second, detection antibody (which is typically biotinylated) is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

References

A Researcher's Guide to Standard Reference Materials for Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available standard reference materials (SRMs) for the accurate quantification of cholesteryl esters. Selecting the appropriate SRM is critical for ensuring the reliability and reproducibility of experimental results in lipidomic studies and clinical diagnostics. This document outlines the key characteristics of various SRMs, presents detailed experimental protocols for their use, and offers a logical framework for selecting the most suitable material for your research needs.

Introduction to Cholesteryl Ester Analysis and the Importance of SRMs

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. Their accurate measurement is vital in understanding various physiological and pathological processes, including atherosclerosis, lipid storage diseases, and steroidogenesis. Standard reference materials are indispensable tools in analytical chemistry, providing a benchmark for method validation, calibration, and quality control. The use of well-characterized SRMs ensures the traceability and comparability of data across different laboratories and analytical platforms.

Comparison of Commercially Available Standard Reference Materials

A variety of SRMs for cholesteryl ester analysis are available from different suppliers. These range from individual, high-purity cholesteryl ester species to complex mixtures and certified reference materials. The following tables summarize the key quantitative data for a selection of these products.

Table 1: Individual Cholesteryl Ester Standards

Product NameSupplierPurityFormatIntended Use
14:0 Cholesteryl EsterAvanti Polar Lipids≥99%Crystalline SolidQualitative MS Internal Standard[1]
16:0 Cholesteryl EsterAvanti Polar Lipids≥99%Crystalline SolidQualitative MS Internal Standard[2]
18:0 Cholesteryl Ester (Stearate)Cayman Chemical≥98%Solution in Chloroform (B151607)Internal standard for quantification of sterol esters[3]
18:1 Cholesteryl Ester (Oleate)Avanti Polar Lipids≥99%Crystalline SolidQualitative MS Internal Standard[1]
20:4 Cholesteryl Ester (Arachidonate)Avanti Polar Lipids≥99%Crystalline SolidQualitative MS Internal Standard[1]
22:6 Cholesteryl Ester (Docosahexaenoate)Avanti Polar Lipids≥99%Crystalline SolidQualitative MS Internal Standard[1]
Cholesteryl Heptadecanoate (17:0)Cayman Chemical≥95%Crystalline SolidInternal standard for GC- or LC-MS[4]
Cholesteryl Palmitate-d9Cayman Chemical≥99% deuterated formsSolution in ChloroformInternal standard for GC- or LC-MS[5]
Cholesteryl EicosapentaenoateCayman Chemical≥95%Solution in ChloroformResearch on lipid metabolism and disease[6]

Table 2: Cholesteryl Ester Mixtures and Certified Reference Materials (CRMs)

Product NameSupplierDescriptionFormatCertification
Chol Ester Internal Standard Mixture - UltimateSPLASH™Avanti Polar LipidsMixture of deuterated cholesteryl esters for lipidomic analysis.1.2 mL ampule in 1:1 Dichloromethane:MethanolProvided with a detailed Certificate of Analysis.
Ceramide LIPIDOMIX™ Mass Spec StandardAvanti Polar Lipids (dist. by MilliporeSigma)Quantitative mixture of four lipid standards, including 18:1(d7) Cholesteryl Ester.1 mL ampule in 1:1 DCM:MethanolConcentrations are verified for use as a quantitative standard[7]
Cholesterol/Cholesteryl Ester Quantitation KitSigma-AldrichKit for colorimetric quantification of free and total cholesterol. Includes a cholesterol standard.Kit for 100 assaysNot a certified reference material, but provides a standard for quantification[8][9]
Cholesterol/Cholesteryl Ester Quantitation KitMerck MilliporeKit for colorimetric or fluorometric quantification.Kit for 100 testsNot a certified reference material, but provides a standard for quantification[10]
Cholesteryl benzoate (B1203000) certified reference material (CRM)Britis CientificCertified reference material for cholesteryl benzoate.5 gm solidISO 17034:2016, ISO/IEC 17025:2017[11]
Matrix Plus™ Cholesterol Reference KitVerichem Laboratories, Inc.Liquid standards with known concentrations of esterified and free cholesterol from bovine serum.Kit with multiple levelsVerified against available NIST Standard Reference Material[12]
NIST SRM 911c CholesterolNISTCertified reference material for cholesterol purity.2 g neat materialCertified purity of 99.2 % ± 0.4 %[13]

Experimental Protocols

Accurate quantification of cholesteryl esters relies on robust and well-documented experimental protocols. Below are detailed methodologies for two common analytical techniques.

1. Liquid Chromatography-Mass Spectrometry (LC-MS) for Cholesteryl Ester Profiling

This protocol is adapted from a method for profiling cholesterol and cholesteryl esters in mammalian cells and tissues[14][15].

  • Materials:

    • Cholesteryl ester standards (from Avanti Polar Lipids or other suppliers)

    • LC-MS grade solvents: Methanol (MeOH), Isopropanol (IPA), Water (H₂O), Formic Acid, Ammonium (B1175870) Formate

    • Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6545 Quadrupole Time Of Flight (QTOF) mass spectrometer with a dual Agilent jet stream electrospray ionization (AJS ESI) source, or equivalent.

    • Gemini 5U C18 column (Phenomenex, 5 μm, 50 x 4.6 mm) with a Gemini guard column.

  • Procedure:

    • Standard Preparation: Prepare stock solutions of individual or mixed cholesteryl ester standards in a suitable solvent (e.g., chloroform or methanol). Create a series of dilutions to generate a standard curve.

    • Sample Preparation: Extract lipids from cells or tissues using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • LC Separation:

      • Solvent A: 50:50 (v/v) H₂O:MeOH + 0.1% formic acid + 10 mM ammonium formate.

      • Solvent B: 80:20 (v/v) IPA:MeOH + 0.1% (v/v) formic acid + 10 mM ammonium formate.

      • Flow Rate: 0.5 mL/min.

      • Gradient:

        • 0–4 min, 40% solvent B

        • 4–6 min, 40–60% solvent B

        • 6–16 min, 60–100% solvent B

        • 16–22 min, 100% solvent B (wash)

        • 22–24 min, 100–40% solvent B

        • 24–30 min, 40% solvent B (re-equilibration)[15]

    • MS Detection:

      • Ionization Mode: Positive ion mode using AJS ESI.

      • MS Parameters:

        • Drying and sheath gas temperature: 250 °C

        • Drying and sheath gas flow: 10 L/min

        • Nebulizer pressure: 45 psi

        • Capillary voltage: 3 kV

        • Nozzle voltage: 1 kV

        • Fragmentor voltage: 80 V[15]

      • Data Acquisition: Auto-MS/MS mode.

    • Data Analysis: Process the data using appropriate software (e.g., Agilent MassHunter). Identify and quantify cholesteryl esters based on their retention times and mass-to-charge ratios compared to the standards.

2. Colorimetric Quantification of Total Cholesteryl Esters

This protocol is based on the principles used in commercially available cholesterol/cholesteryl ester quantitation kits[8][9][10].

  • Principle: Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase. The resulting free cholesterol is then oxidized by cholesterol oxidase to produce a colored or fluorescent product, which is measured spectrophotometrically. Total cholesteryl esters are determined by subtracting the free cholesterol content (measured in the absence of cholesterol esterase) from the total cholesterol content (measured in the presence of cholesterol esterase).

  • Materials:

    • Cholesterol/Cholesteryl Ester Quantitation Kit (e.g., from Sigma-Aldrich or Merck Millipore)

    • 96-well microplate reader

    • Chloroform and Isopropanol for lipid extraction

  • Procedure:

    • Standard Curve Preparation: Prepare a series of cholesterol standards according to the kit manufacturer's instructions.

    • Sample Preparation:

      • For serum samples, dilute as recommended by the kit protocol.

      • For cells or tissues, homogenize in a chloroform:isopropanol mixture to extract lipids. Dry the lipid extract and then dissolve it in the assay buffer provided in the kit[9].

    • Assay:

      • Add samples and standards to a 96-well plate.

      • For total cholesterol measurement, add cholesterol esterase to each well. For free cholesterol measurement, omit the esterase.

      • Add the reaction mix (containing cholesterol oxidase and the probe) to all wells.

      • Incubate at 37°C for the time specified in the protocol (typically 60 minutes), protected from light[10].

    • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculation: Calculate the concentration of total cholesterol and free cholesterol from the standard curve. The cholesteryl ester concentration is the difference between the total and free cholesterol concentrations.

Visualizing Experimental Workflows and Selection Logic

Experimental Workflow for LC-MS Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue/Serum) Extract Lipid Extract Sample->Extract Lipid Extraction Standard Cholesteryl Ester SRM Dilute Standard Curve Standard->Dilute Serial Dilution LC UHPLC Separation Extract->LC Dilute->LC MS QTOF-MS Detection LC->MS Elution Process Data Acquisition & Processing MS->Process Quantify Quantification Process->Quantify Peak Integration Result Result Quantify->Result Concentration Calculation

Caption: Workflow for cholesteryl ester quantification using LC-MS.

Decision Tree for SRM Selection

srm_selection start Start: Need to Analyze Cholesteryl Esters q1 What is the analytical goal? start->q1 ans1a Profiling multiple cholesteryl ester species q1->ans1a Profiling ans1b Quantifying total cholesteryl esters q1->ans1b Total Quantification ans1c Validating a new analytical method q1->ans1c Method Validation rec1 Use individual high-purity standards or a mixture like UltimateSPLASH™ for identification and relative quantification. ans1a->rec1 rec2 Use a Cholesterol/Cholesteryl Ester Quantitation Kit or a certified reference material for total cholesterol after hydrolysis. ans1b->rec2 rec3 Use a Certified Reference Material (CRM) like NIST SRM 911c (for cholesterol) or a matrix-matched reference material. ans1c->rec3

Caption: Logic for selecting the appropriate SRM for cholesteryl ester analysis.

Conclusion

The selection of an appropriate standard reference material is a critical step in ensuring the accuracy and reliability of cholesteryl ester analysis. This guide has provided a comparative overview of commercially available standards, detailed experimental protocols, and a logical framework for making an informed choice. For routine, high-throughput analysis of total cholesteryl esters, colorimetric kits offer a convenient solution. For detailed lipidomic profiling and the quantification of individual cholesteryl ester species, high-purity individual standards or comprehensive mixtures for mass spectrometry are recommended. For method validation and ensuring the highest level of accuracy and traceability, the use of certified reference materials is paramount. Researchers should carefully consider their specific analytical needs and the information presented in this guide to select the most suitable SRM for their studies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Cholesteryl 9,12-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the proper disposal of Cholesteryl 9,12-octadecadienoate (also known as Cholesteryl Linoleate), a common biochemical reagent. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practices dictate that it be handled and disposed of as chemical waste.[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Wear safety glasses with side shields or goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Wear a standard laboratory coat.[3]
Respiratory Protection For handling bulk powder or where dust formation is possible, a NIOSH/MSHA approved respirator should be worn to avoid inhalation.[3]
Step-by-Step Disposal Protocol

The universally recommended method for the disposal of laboratory chemicals is to engage a licensed and certified professional waste disposal company. The following protocol outlines the necessary steps for the proper segregation and containment of this compound waste prior to professional disposal.

1. Waste Segregation and Characterization

Correctly identify and segregate the waste stream. This compound waste is typically generated in three forms:

  • Solid Waste: Unused or expired chemical, contaminated weighing paper, gloves, and other disposable labware.

  • Liquid Waste: Solutions of this compound dissolved in organic solvents.

  • Empty Containers: Vials or bottles that previously held the chemical.

2. Containment and Labeling of Solid Waste

  • Collection: Carefully sweep or scoop up solid this compound, minimizing dust generation.[3][5] Place it, along with any contaminated consumables (e.g., weigh boats, contaminated gloves), into a designated and labeled solid chemical waste container.

  • Container: Use a sealable, chemically resistant container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (as a precautionary measure), list all contents including "this compound," and indicate the approximate amount.

  • Storage: Seal the container and store it in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents, until pickup by a licensed waste contractor.[3]

3. Containment and Labeling of Liquid Waste

  • Identification: Solutions containing this compound must be treated as organic solvent waste.

  • Collection: Pour the liquid waste into the appropriate labeled waste solvent container (e.g., "Non-Halogenated Organic Waste" or "Halogenated Organic Waste," depending on the solvent used). Do not mix incompatible waste streams.

  • Container: Use a designated container for the specific type of solvent waste with a tightly fitting cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," and list all contents, including the full chemical names of the solvents and "this compound," with their approximate concentrations.

  • Storage: Keep the waste solvent container tightly sealed when not in use and store it in a designated satellite accumulation area, away from ignition sources.

4. Decontamination and Disposal of Empty Containers

  • Decontamination: To be disposed of as non-hazardous waste, the empty container must be thoroughly decontaminated. It is recommended to triple-rinse the container with a suitable solvent that can dissolve any remaining residue.

  • Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste, as described in the liquid waste disposal section.

  • Container Disposal: Once triple-rinsed, deface or remove the original product label. The clean, empty container can then be disposed of with the regular laboratory glass or plastic waste.

General Disposal Prohibitions

To ensure environmental protection and compliance with standard laboratory safety protocols, the following actions are strictly prohibited:

  • DO NOT dispose of this compound in the household garbage.

  • DO NOT allow the product or its solutions to enter the sewage system, drains, or any surface or ground water.[1]

  • DO NOT dispose of waste by evaporation outside of a certified chemical fume hood.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Start: Identify Cholesteryl 9,12-octadecadienoate Waste B Waste Form? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Empty Container B->E Container F Sweep/Scoop into Labeled Solid Waste Container C->F G Pour into Labeled Liquid Waste Container D->G H Triple-Rinse with Appropriate Solvent E->H I Store in Designated Satellite Accumulation Area F->I G->I J Collect Rinsate as Liquid Chemical Waste H->J K Dispose of Clean Container in Lab Glass/Plastic Waste H->K L Arrange for Pickup by Licensed Waste Disposal Service I->L J->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cholesteryl 9,12-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cholesteryl 9,12-octadecadienoate. While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

Although this compound is not considered a hazardous substance, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. This is particularly important when handling the substance in powder form to prevent inhalation and direct contact with skin and eyes. The following table summarizes the recommended PPE.

PPE CategoryItemStandardPurpose
Hand Protection Nitrile glovesASTM D6978Protects skin from direct contact with the chemical.
Eye Protection Safety glasses with side shieldsANSI Z87.1Protects eyes from dust particles.
Body Protection Laboratory coatN/APrevents contamination of personal clothing.
Respiratory Protection N95 respirator (if dust is generated)NIOSH approvedMinimizes inhalation of airborne particles when handling the powder.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of contamination and ensures the integrity of experimental procedures.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood or a designated benchtop, is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weighing paper, and containers, before handling the substance.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • When transferring the powder, perform the task in a well-ventilated area or a fume hood to minimize dust generation.[2]

    • Use a spatula to handle the solid material. Avoid creating dust clouds.

    • If heating the substance, do so in a controlled manner and in a well-ventilated area, as thermal decomposition may produce fumes.

  • Post-Handling :

    • Securely close the container of this compound after use.

    • Clean the work area and any equipment used with an appropriate solvent and dispose of the cleaning materials as chemical waste.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.

  • Unused Product : Dispose of unused this compound as non-hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.

  • Contaminated Materials : Any materials that have come into contact with the substance, such as gloves, weighing paper, and pipette tips, should be placed in a designated and clearly labeled chemical waste container.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

  • General Guidance : Do not dispose of this compound down the drain or in the regular trash.[3] Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety First weigh_transfer Weigh and Transfer in Ventilated Area don_ppe->weigh_transfer use_in_exp Use in Experiment weigh_transfer->use_in_exp clean_area Clean Work Area and Equipment use_in_exp->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.